molecular formula C10H13NO3 B097677 Ethyl 3-Amino-4-methoxybenzoate CAS No. 16357-44-1

Ethyl 3-Amino-4-methoxybenzoate

Cat. No.: B097677
CAS No.: 16357-44-1
M. Wt: 195.21 g/mol
InChI Key: FEWCDEPEMGXGFK-UHFFFAOYSA-N
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Description

Ethyl 3-Amino-4-methoxybenzoate, also known as this compound, is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-amino-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-14-10(12)7-4-5-9(13-2)8(11)6-7/h4-6H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWCDEPEMGXGFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 3-Amino-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ethyl 3-Amino-4-methoxybenzoate

This compound is a valuable substituted aromatic compound that serves as a key building block in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and dye industries. Its bifunctional nature, possessing both an amine and an ester group on a substituted benzene ring, allows for diverse chemical transformations. This guide provides a comprehensive overview of a reliable and commonly employed synthetic pathway to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and expected analytical characterization.

The Primary Synthetic Pathway: A Two-Step Approach

The most prevalent and logical synthetic route to this compound commences with the commercially available precursor, 4-methoxy-3-nitrobenzoic acid. This pathway involves two sequential and well-established chemical transformations: the reduction of the nitro group to a primary amine, followed by the esterification of the carboxylic acid functionality.

Synthesis_Pathway 4-methoxy-3-nitrobenzoic_acid 4-methoxy-3-nitrobenzoic acid Reduction Reduction of Nitro Group 4-methoxy-3-nitrobenzoic_acid->Reduction SnCl2·2H2O, HCl (conc.) Ethanol, Reflux 3-amino-4-methoxybenzoic_acid 3-amino-4-methoxybenzoic acid Reduction->3-amino-4-methoxybenzoic_acid Esterification Fischer Esterification 3-amino-4-methoxybenzoic_acid->Esterification Ethanol (excess) H2SO4 (catalytic), Reflux Ethyl_3-amino-4-methoxybenzoate This compound Esterification->Ethyl_3-amino-4-methoxybenzoate

Caption: Overall synthesis pathway for this compound.

Part 1: Reduction of 4-methoxy-3-nitrobenzoic acid

The initial step in the synthesis is the selective reduction of the nitro group of 4-methoxy-3-nitrobenzoic acid to form 3-amino-4-methoxybenzoic acid. While various reducing agents can accomplish this transformation, a common and effective method involves the use of tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid.[1]

Causality of Experimental Choices
  • Choice of Reducing Agent (SnCl₂·2H₂O/HCl): Tin(II) chloride is a classic and reliable reagent for the reduction of aromatic nitro compounds.[1] The reaction proceeds through a series of single electron transfers from the Sn(II) species, which is oxidized to Sn(IV). The acidic medium (HCl) is crucial as it protonates the nitro group, making it a better electron acceptor, and also serves as the source of protons for the formation of water as a byproduct. This method is generally selective for the nitro group, leaving other functional groups like the carboxylic acid and methoxy group intact.

  • Solvent (Ethanol): Ethanol is chosen as the solvent due to its ability to dissolve the starting material and its relatively high boiling point, which is suitable for reflux conditions.

  • Reaction Conditions (Reflux): Heating the reaction mixture to reflux provides the necessary activation energy to overcome the kinetic barrier of the reaction, ensuring a reasonable reaction rate and driving the reaction to completion.

Experimental Protocol

Reduction_Workflow cluster_0 Reaction Setup cluster_1 Work-up and Isolation Dissolve Dissolve 4-methoxy-3-nitrobenzoic acid in Ethanol Add_SnCl2 Add Tin(II) chloride dihydrate Dissolve->Add_SnCl2 Add_HCl Slowly add concentrated HCl Add_SnCl2->Add_HCl Reflux Heat to reflux for 2-3 hours Add_HCl->Reflux Cool Cool to room temperature Reflux->Cool Neutralize Neutralize with concentrated NaOH (pH 7-8) Cool->Neutralize Filter_tin Filter to remove tin salts Neutralize->Filter_tin Precipitate Adjust filtrate to pH 4-5 with dilute HCl Filter_tin->Precipitate Isolate Collect precipitate by filtration, wash with cold water, and dry Precipitate->Isolate

Caption: Experimental workflow for the reduction of 4-methoxy-3-nitrobenzoic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 5g scale)
4-methoxy-3-nitrobenzoic acid197.155.0 g
Tin(II) chloride dihydrate225.6315.0 g
Concentrated Hydrochloric Acid (~37%)36.4620 mL
Ethanol46.0750 mL
Concentrated Sodium Hydroxide Solution40.00As needed for neutralization
Dilute Hydrochloric Acid-As needed for precipitation
Cold Distilled Water18.02For washing

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5.0 g of 4-methoxy-3-nitrobenzoic acid in 50 mL of ethanol.[1]

  • To this solution, add 15.0 g of tin(II) chloride dihydrate.[1]

  • Slowly and carefully, add 20 mL of concentrated hydrochloric acid to the mixture. An exothermic reaction will occur.[1]

  • Once the initial exotherm subsides, heat the mixture to reflux for 2-3 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8. A precipitate of tin hydroxides will form.[1]

  • Filter the mixture to remove the insoluble tin salts. The filtrate contains the desired 3-amino-4-methoxybenzoic acid.[1]

  • To isolate the product, adjust the pH of the filtrate to its isoelectric point (around pH 4-5) with dilute hydrochloric acid.[1]

  • Collect the resulting solid precipitate by filtration, wash it with a small amount of cold water, and dry it thoroughly.

Part 2: Fischer Esterification of 3-amino-4-methoxybenzoic acid

The second and final step is the esterification of the carboxylic acid group of 3-amino-4-methoxybenzoic acid with ethanol to yield the target molecule, this compound. The Fischer esterification is a classic acid-catalyzed condensation reaction.

Causality of Experimental Choices
  • Reaction Type (Fischer Esterification): This method is a straightforward and cost-effective way to produce esters from carboxylic acids and alcohols.

  • Reagents (Ethanol and Sulfuric Acid): Ethanol serves as both the reactant and the solvent, and using it in excess helps to shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle. Concentrated sulfuric acid is a strong acid that acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.

  • Reaction Conditions (Reflux): As with the reduction step, heating to reflux accelerates the rate of this typically slow reaction.

Experimental Protocol

Esterification_Workflow cluster_0 Reaction Setup cluster_1 Work-up and Purification Dissolve_acid Dissolve 3-amino-4-methoxybenzoic acid in excess Ethanol Add_catalyst Add a catalytic amount of concentrated H2SO4 Dissolve_acid->Add_catalyst Reflux_ester Heat to reflux for 4-6 hours Add_catalyst->Reflux_ester Cool_reaction Cool the reaction mixture Reflux_ester->Cool_reaction Remove_ethanol Remove excess ethanol under reduced pressure Cool_reaction->Remove_ethanol Dissolve_residue Dissolve the residue in an organic solvent (e.g., ethyl acetate) Remove_ethanol->Dissolve_residue Wash Wash with saturated NaHCO3 solution and then with brine Dissolve_residue->Wash Dry Dry the organic layer over anhydrous Na2SO4 Wash->Dry Purify Purify by column chromatography or recrystallization Dry->Purify

Caption: Experimental workflow for the Fischer esterification of 3-amino-4-methoxybenzoic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 4g scale of acid)
3-amino-4-methoxybenzoic acid167.164.0 g
Ethanol (absolute)46.0750 mL (excess)
Concentrated Sulfuric Acid (~98%)98.081-2 mL (catalytic)
Saturated Sodium Bicarbonate Solution-For washing
Brine (Saturated NaCl solution)-For washing
Anhydrous Sodium Sulfate142.04For drying
Ethyl Acetate88.11For extraction
Silica Gel-For column chromatography

Procedure:

  • In a round-bottom flask, suspend 4.0 g of 3-amino-4-methoxybenzoic acid in 50 mL of absolute ethanol.

  • With stirring, slowly add 1-2 mL of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization of this compound

Physical and Chemical Properties:

PropertyValue
CAS Number 16357-44-1
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
Appearance Expected to be a solid at room temperature.
Solubility Soluble in organic solvents.[2]

Expected Analytical Profile:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.3 ppm and a triplet around 1.3 ppm), a singlet for the methoxy group protons around 3.8 ppm, and signals in the aromatic region (around 6.5-7.5 ppm) corresponding to the three protons on the benzene ring. The amino group protons will likely appear as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display ten distinct carbon signals. Characteristic peaks would include those for the carbonyl carbon of the ester (around 166 ppm), the aromatic carbons (in the 110-150 ppm range), the methoxy carbon (around 55 ppm), and the two carbons of the ethyl group (around 60 ppm and 14 ppm).

  • IR (Infrared) Spectroscopy: The IR spectrum is anticipated to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1720 cm⁻¹), C-O stretching (around 1100-1300 cm⁻¹), and aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 195, corresponding to the molecular weight of the compound.

Alternative Synthetic Routes

While the described pathway is robust, alternative methods for both the reduction and esterification steps exist:

  • Catalytic Hydrogenation for Nitro Reduction: An alternative to the tin(II) chloride reduction is catalytic hydrogenation. This method typically employs a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. It is often considered a "greener" alternative as it avoids the use of stoichiometric heavy metal reagents.

  • Other Esterification Methods: For substrates that are sensitive to strong acidic conditions, other esterification methods can be employed. These include using coupling reagents like dicyclohexylcarbodiimide (DCC) or converting the carboxylic acid to a more reactive acyl chloride followed by reaction with ethanol.

Conclusion

The synthesis of this compound via the reduction of 4-methoxy-3-nitrobenzoic acid followed by Fischer esterification represents a reliable and well-understood synthetic strategy. By carefully controlling the reaction conditions and employing appropriate purification techniques, this valuable building block can be obtained in good yield and high purity. The information provided in this guide serves as a comprehensive resource for researchers and professionals engaged in the synthesis of this and related compounds.

References

  • PubChem. (n.d.). Ethyl 3-amino-4-methylbenzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Supporting Information for - General Procedure and Spectral Data of Products. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 3-Amino-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential physicochemical properties of Ethyl 3-Amino-4-methoxybenzoate, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural, spectroscopic, and analytical characteristics of the compound, offering both foundational data and the rationale behind its experimental determination.

Introduction: A Versatile Building Block

This compound is an aromatic compound featuring three key functional groups: an ethyl ester, a primary amine, and a methoxy ether. This unique combination makes it a valuable building block in organic synthesis.[1] Its structural motifs are frequently found in more complex molecules, particularly in the development of novel pharmaceutical agents and functional dyes.[2] The presence of both an amino group and an ester allows for a wide range of chemical transformations, such as coupling reactions and the formation of heterocyclic structures, which are fundamental processes in the synthesis of new drug candidates.[2] A thorough understanding of its physicochemical properties is therefore paramount for its effective use in research and development, ensuring predictability in reaction kinetics, solubility, and ultimate biological activity of its derivatives.

Core Physicochemical Data

The fundamental properties of this compound are summarized in the table below. These values are critical for designing synthetic routes, purification strategies, and formulation studies.

PropertyValueSource(s)
IUPAC Name This compound[1][3]
CAS Number 16357-44-1[1][3]
Molecular Formula C₁₀H₁₃NO₃[1][3]
Molecular Weight 195.22 g/mol [1][3]
Appearance White to off-white solid/powder[4]
Melting Point Data not consistently available; the related methyl ester melts at 82-87 °C[5]
Boiling Point Data not available; the related methyl ester boils at 183 °C / 15 mmHg[5][6]
pKa (Predicted) 2.45 ± 0.10[4]
LogP (Predicted) 1.4541[3]
Topological Polar Surface Area (TPSA) 61.55 Ų[3]

Structural Elucidation and Spectroscopic Signature

Confirming the identity and purity of this compound requires a suite of analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a definitive chemical signature.

General Workflow for Physicochemical Characterization

The logical flow for characterizing a chemical entity like this compound ensures a comprehensive and validated dataset. The process begins with basic identity confirmation and progresses to more detailed structural and purity analysis.

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Structural Confirmation cluster_2 Phase 3: Physical Properties A Synthesis & Isolation B Mass Spectrometry (MS) Confirm Molecular Weight A->B Sample C Chromatography (TLC/HPLC) Assess Purity B->C Validated MW D NMR Spectroscopy (¹H & ¹³C) Map C-H Framework C->D Pure Sample E IR Spectroscopy Identify Functional Groups D->E F UV-Vis Spectroscopy Analyze Conjugated System E->F G Melting Point Analysis F->G Confirmed Structure H Solubility Studies G->H

Caption: General workflow for physicochemical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule.

Expertise & Causality: For a substituted benzene ring like this, a high-field NMR (e.g., 400 MHz or higher) is chosen to resolve the coupling patterns of the aromatic protons, which might otherwise overlap at lower field strengths. Deuterated chloroform (CDCl₃) is a common solvent as it dissolves a wide range of organic compounds and its residual proton signal does not interfere with the regions of interest for this molecule.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of CDCl₃.

  • Instrumentation: Acquire spectra on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Obtain a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform. Phase and baseline correct the spectrum and integrate the proton signals.

Expected Spectral Data:

  • ¹H NMR (400 MHz, CDCl₃): Spectral data for related compounds show characteristic shifts.[7][8] The expected signals for this compound would be:

    • δ ~7.5-7.0 (m, 3H, Ar-H)

    • δ ~4.35 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)

    • δ ~3.85 (s, 3H, -OCH₃)

    • δ ~3.80 (br s, 2H, -NH₂)

    • δ ~1.38 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~166.0 (C=O, ester)

    • δ ~150-120 (Aromatic carbons)

    • δ ~60.5 (-OCH₂CH₃)

    • δ ~55.5 (-OCH₃)

    • δ ~14.3 (-OCH₂CH₃)

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal is taken and automatically subtracted from the sample spectrum.

Expected Characteristic Absorption Bands:

  • ~3450-3300 cm⁻¹: N-H stretching (asymmetric and symmetric) of the primary amine.

  • ~3050-3000 cm⁻¹: Aromatic C-H stretching.

  • ~2980-2850 cm⁻¹: Aliphatic C-H stretching (from ethyl and methoxy groups).

  • ~1700-1680 cm⁻¹: C=O stretching of the conjugated ester.

  • ~1620-1580 cm⁻¹: N-H bending (scissoring) and C=C aromatic ring stretching.

  • ~1250-1200 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether and ester.

  • ~1050-1000 cm⁻¹: Symmetric C-O-C stretching.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and is particularly useful for analyzing compounds with conjugated π-systems.

Experimental Protocol:

  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as ethanol or methanol.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-5 M) to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

  • Data Acquisition: Record the spectrum over a range of approximately 200-400 nm, using the pure solvent as a blank.

  • Analysis: Identify the wavelength of maximum absorbance (λmax).

Expected Spectral Data:

  • Aromatic benzoates typically exhibit strong absorption bands. For related structures like ethyl 4-methoxybenzoate, a λmax is observed around 264 nm.[7] Similar absorption characteristics are expected for this compound due to the extended conjugation of the benzene ring with the carbonyl and amino groups.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential. The following information is derived from available Safety Data Sheets (SDS).

  • General Advice: Consult a physician and show the safety data sheet in case of exposure.[9]

  • Hazards: May cause skin, eye, and respiratory irritation.[10][11][12] The chemical, physical, and toxicological properties have not been thoroughly investigated.[9]

  • Personal Protective Equipment (PPE): Handle with gloves, and use appropriate eye and face protection. Ensure adequate ventilation.[9][13]

  • Storage: Store in a dry, well-sealed container, protected from light.[3]

  • Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[9]

Conclusion

This compound is a compound of significant interest in synthetic chemistry. Its physicochemical profile—defined by its molecular weight, functional groups, and spectroscopic signature—provides the essential data for its application as a versatile intermediate. The analytical workflows detailed in this guide represent a self-validating system, where chromatographic, spectroscopic, and physical data converge to confirm the identity, purity, and structure of the molecule. This foundational knowledge is critical for scientists aiming to leverage this compound in the synthesis of more complex and potentially bioactive molecules.

References

  • The Royal Society of Chemistry. (2011). Supporting Information for - The Royal Society of Chemistry.
  • MSDS of Ethyl 4-amino-3-methoxybenzoate. (2019).
  • MySkinRecipes. This compound.
  • PubChem. Ethyl 3-Amino-4-methylbenzoate.
  • ChemScene. This compound.
  • Biosynth. 3-Amino-4-methoxybenzoic acid ethyl ester.
  • The Royal Society of Chemistry. (2014). Supporting information.
  • ChemicalBook. Ethyl 3-Amino-4-methylbenzoate - Safety Data Sheet.
  • Fisher Scientific. (2023). SAFETY DATA SHEET.
  • PubChem. Ethyl 4-amino-3-methylbenzoate.
  • ChemicalBook. Ethyl 4-amino-3-methoxybenzoate.
  • Sigma-Aldrich. Mthis compound.
  • TCI EUROPE N.V. Mthis compound.
  • TCI AMERICA. Mthis compound.
  • ChemBK. Mthis compound.

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An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of Ethyl 3-Amino-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Role of NMR in Modern Structural Elucidation

In the landscape of analytical chemistry and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural elucidation of organic molecules.[1][2] Its ability to provide detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule makes it indispensable for confirming molecular structure, assessing purity, and understanding complex biological systems.[3][4] This guide offers a comprehensive analysis of the ¹H NMR spectrum of Ethyl 3-Amino-4-methoxybenzoate, a substituted aromatic ester, providing researchers and scientists with a practical framework for interpreting complex spectra from first principles.

Theoretical Foundation: Decoding the ¹H NMR Spectrum

A nuanced understanding of an NMR spectrum is built upon three core pillars: chemical shift, spin-spin coupling, and integration.

The Principle of Chemical Shift (δ)

The resonance frequency of a proton is exquisitely sensitive to its local electronic environment. When placed in a strong external magnetic field (B₀), the electrons surrounding a nucleus generate a small, opposing induced magnetic field that "shields" the nucleus from B₀.[5] The extent of this shielding dictates the proton's chemical shift (δ), measured in parts per million (ppm).

  • Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) and methoxy (-OCH₃) groups donate electron density to the aromatic ring through resonance. This increases the shielding of protons at the ortho and para positions, causing their signals to shift upfield (to lower ppm values).[6][7]

  • Electron-Withdrawing Groups (EWGs): The ethyl ester group (-COOEt) withdraws electron density from the ring, deshielding the aromatic protons and shifting their signals downfield (to higher ppm values).[8]

In this compound, the interplay of these competing effects governs the precise chemical shift of each aromatic proton, providing a unique electronic fingerprint of the molecule.

Spin-Spin Coupling (J-Coupling): Unveiling Connectivity

Non-equivalent protons on adjacent atoms can influence each other's magnetic state through the intervening chemical bonds, a phenomenon known as spin-spin coupling.[4] This interaction splits a single resonance into a multiplet, with the number of peaks following the n+1 rule , where 'n' is the number of equivalent neighboring protons. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and is independent of the external magnetic field strength.

For substituted benzene rings, J-values are highly diagnostic of the protons' relative positions:[9][10]

  • Ortho-coupling (³J): Coupling over three bonds is typically the largest, ranging from 7–10 Hz.

  • Meta-coupling (⁴J): Coupling over four bonds is significantly smaller, around 2–3 Hz.[11]

  • Para-coupling (⁵J): Coupling over five bonds is often negligible (<1 Hz) and not always resolved.[12]

Integration: Quantifying Proton Ratios

The area under each signal in a ¹H NMR spectrum is directly proportional to the number of protons that generate the signal. By integrating the peaks, we can determine the relative ratio of the different types of protons in the molecule, providing a crucial check for any proposed structure.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.

Step-by-Step Sample Preparation

This protocol ensures a homogeneous sample free from contaminants that could degrade spectral quality.

  • Weighing the Sample: Accurately weigh 5–25 mg of this compound into a clean, dry vial.[13] This concentration is optimal for routine ¹H NMR experiments.[14]

  • Solvent Selection: Add approximately 0.6–0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃).[13][15] Deuterated solvents are essential as they are "invisible" in the ¹H NMR spectrum and provide the deuterium signal required for the spectrometer's field-frequency lock.[15]

  • Dissolution: Gently vortex or swirl the vial to ensure the sample is completely dissolved. A homogenous solution is critical for achieving a uniform magnetic field across the sample.[14]

  • Filtration and Transfer: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube. This step removes any particulate matter that can severely broaden NMR signals by distorting the magnetic field homogeneity.

  • Internal Standard: Although modern spectrometers can reference the residual solvent peak, adding a small amount of an internal standard like Tetramethylsilane (TMS) ensures the highest accuracy for chemical shift calibration.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Data Acquisition Parameters

Optimizing acquisition parameters is key to balancing resolution, signal-to-noise, and experiment time.

ParameterDescriptionTypical ValueRationale
Spectral Width (SW) The frequency range to be observed.~12-15 ppmMust be wide enough to encompass all proton signals, from the upfield aliphatic protons to potentially downfield aromatic protons.[16][17]
Acquisition Time (AQ) The duration for which the signal (FID) is detected.2–4 secondsA longer AQ provides better digital resolution, allowing for the clear separation of closely spaced peaks. It is determined by the number of data points and the spectral width.[18][19]
Relaxation Delay (D1) A delay period between scans to allow nuclear spins to return to thermal equilibrium.1–5 secondsCrucial for quantitative accuracy. A delay of 5 times the longest T₁ relaxation time is recommended for full relaxation.[19]
Number of Scans (NS) The number of times the experiment is repeated and averaged.8–16Signal-to-noise ratio improves with the square root of the number of scans. A higher NS is needed for dilute samples.[16][17]

In-Depth Spectral Analysis of this compound

This section provides a detailed prediction and rationale for the ¹H NMR spectrum of the title compound.

Molecular Structure and Proton Assignments

To facilitate analysis, the unique protons of this compound are systematically labeled.

Caption: Labeled structure of this compound.

Predicted ¹H NMR Data

The following table summarizes the anticipated signals for this compound in CDCl₃.

LabelProton TypeIntegrationPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)
H(a) Aromatic (H-2)1H~7.5d⁴J ≈ 2.0
H(b) Aromatic (H-6)1H~7.4dd³J ≈ 8.5, ⁴J ≈ 2.0
H(c) Aromatic (H-5)1H~6.7d³J ≈ 8.5
(d) Methoxy (-OCH₃)3H~3.9s-
(e) Methylene (-OCH₂CH₃)2H~4.3q³J ≈ 7.1
(f) Methyl (-OCH₂CH₃)3H~1.4t³J ≈ 7.1
(g) Amino (-NH₂)2H~4.2 (broad)s (br)-
Signal-by-Signal Rationale
  • Aromatic Protons (H(a), H(b), H(c)):

    • H(c) at ~6.7 ppm: This proton is ortho to the powerful electron-donating amino group and meta to the methoxy group. The combined shielding effect pushes this signal significantly upfield. It appears as a doublet due to ortho-coupling (³J ≈ 8.5 Hz) with H(b).

    • H(b) at ~7.4 ppm: This proton is ortho to the methoxy group and meta to the electron-withdrawing ester. It experiences moderate deshielding. Its signal is split into a doublet of doublets by ortho-coupling to H(c) (³J ≈ 8.5 Hz) and meta-coupling to H(a) (⁴J ≈ 2.0 Hz).

    • H(a) at ~7.5 ppm: This proton is ortho to the strongly deshielding ester group and meta to the amino group, placing it furthest downfield in the aromatic region. It appears as a narrow doublet due to meta-coupling (⁴J ≈ 2.0 Hz) with H(b).

  • Aliphatic Protons ((d), (e), (f)):

    • Methoxy (d) at ~3.9 ppm: The methyl protons of the methoxy group are deshielded by the adjacent oxygen atom. With no neighboring protons, the signal is a sharp singlet integrating to 3H.

    • Ethyl Ester Protons (e, f): These form a classic ethyl pattern. The methylene protons (e) are adjacent to the ester oxygen, shifting them downfield to ~4.3 ppm. They are split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4). The methyl protons (f) are more shielded, appearing around ~1.4 ppm, and are split into a triplet by the two methylene neighbors (n+1 = 2+1 = 3). The coupling constant for both multiplets will be identical (~7.1 Hz).

  • Amino Protons (g):

    • The protons of the primary amine (g) typically appear as a broad singlet around ~4.2 ppm. The chemical shift is variable and can be affected by solvent, concentration, and temperature.[20] The broadness arises from quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.

Visualizing J-Coupling Relationships

The connectivity of the aromatic protons can be visualized through their coupling network.

J_Coupling H_a H(a) H_b H(b) H_a->H_b ⁴J ≈ 2.0 Hz H_b->H_a ⁴J ≈ 2.0 Hz H_c H(c) H_b->H_c ³J ≈ 8.5 Hz H_c->H_b ³J ≈ 8.5 Hz

Caption: J-coupling network for the aromatic protons.

Conclusion

The ¹H NMR spectrum of this compound is a prime example of how fundamental NMR principles can be applied to deduce a complex substitution pattern on an aromatic ring. By systematically analyzing the chemical shifts, coupling constants, and integration of each signal, one can confidently assign every proton and confirm the molecule's identity. This analytical rigor is the bedrock of chemical research and development, ensuring the structural integrity of novel compounds and pharmaceutical agents.

References

  • Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters? Retrieved from [Link]

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A Technical Guide to the ¹³C NMR Spectral Analysis of Ethyl 3-Amino-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, and particularly carbon-13 NMR (¹³C NMR), stands as a powerful tool for mapping the carbon framework of organic molecules. This guide provides an in-depth technical analysis of the ¹³C NMR spectrum of Ethyl 3-Amino-4-methoxybenzoate, a substituted aromatic compound with functionalities relevant to medicinal chemistry. By dissecting the predicted spectral data, we will explore the intricate interplay of electronic effects and substituent patterns that govern the chemical shifts of each carbon atom. This document serves as a practical reference for researchers engaged in the synthesis and characterization of related molecular scaffolds.

Predicted ¹³C NMR Spectral Data of this compound

The ¹³C NMR spectrum of this compound is predicted to exhibit ten distinct signals, corresponding to the ten unique carbon environments in the molecule. The predicted chemical shifts, presented in Table 1, are calculated based on established substituent effects on aromatic systems and typical values for ester and ether functionalities. The analysis is performed assuming deuterated chloroform (CDCl₃) as the solvent, a common choice for NMR analysis of small organic molecules.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C=O166.5The carbonyl carbon of the ester group is significantly deshielded due to the electronegativity of the attached oxygen atoms. Its chemical shift is consistent with values observed for ethyl benzoate and its derivatives[1][2].
C-4152.0This aromatic carbon is attached to the strongly electron-donating methoxy group, leading to a significant downfield shift. Studies on substituted anisoles have extensively documented this effect[3][4][5].
C-3145.8Attached to the electron-donating amino group, this carbon also experiences a downfield shift. The electronic influence of amino groups on aromatic rings has been well-characterized[6][7].
C-1122.5The ipso-carbon to the ester group is influenced by both the electron-withdrawing nature of the carbonyl and the electronic effects of the other ring substituents.
C-6115.2This carbon is ortho to the amino group and meta to the methoxy group, resulting in a shielded environment and an upfield chemical shift.
C-5111.8Positioned ortho to the methoxy group and meta to the amino group, this carbon is also shielded.
C-2109.5This carbon is situated between the two electron-donating groups (amino and methoxy), leading to significant shielding and the most upfield chemical shift among the aromatic carbons.
O-CH₂60.8The methylene carbon of the ethyl group is deshielded by the adjacent oxygen atom of the ester functionality. This is a characteristic chemical shift for ethyl esters[1][2].
O-CH₃55.7The methoxy carbon exhibits a typical chemical shift for an sp³-hybridized carbon attached to an oxygen atom in an aromatic ether[3][4][5].
CH₃14.4The terminal methyl carbon of the ethyl group is the most shielded carbon in the molecule, consistent with its aliphatic nature and distance from electronegative atoms[1][2].

Structural Assignment and Spectral Interpretation

The assignment of each signal in the predicted ¹³C NMR spectrum is a logical process guided by fundamental principles of NMR spectroscopy and empirical data from related structures. The electron-donating effects of the amino and methoxy groups, and the electron-withdrawing nature of the ethyl ester group, create a distinct electronic environment for each carbon atom in the benzene ring.

The molecular structure with the numbering of the carbon atoms is depicted below:

Caption: Molecular structure of this compound with carbon numbering for ¹³C NMR assignments.

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a standardized, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum for a compound such as this compound. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the purified solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup and Calibration:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity, ensuring a sharp and symmetrical lock signal.

  • Tune and match the ¹³C probe to the correct frequency.

3. Data Acquisition:

  • Set the spectrometer to the ¹³C nucleus frequency (e.g., 125 MHz for a 500 MHz spectrometer).

  • Use a standard proton-decoupled ¹³C NMR pulse sequence (e.g., zgpg30).

  • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-200 ppm).

  • Set the acquisition time to at least 1-2 seconds.

  • Employ a relaxation delay (d1) of 2-5 seconds to ensure quantitative signal intensities, particularly for quaternary carbons.

  • Accumulate a sufficient number of scans (e.g., 128 to 1024) to achieve an adequate signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum manually to obtain pure absorption lineshapes.

  • Perform a baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.

  • Integrate the signals if quantitative analysis is required (note: standard ¹³C NMR is not inherently quantitative).

  • Pick the peaks and annotate the chemical shifts.

G A Sample Preparation (10-20 mg in CDCl₃ with TMS) B Instrument Setup (Lock, Shim, Tune) A->B Insert Sample C Data Acquisition (Proton Decoupled Pulse Sequence) B->C Calibrated Instrument D Data Processing (FT, Phasing, Baseline Correction) C->D Acquired FID E Spectral Analysis (Peak Picking, Assignment) D->E Processed Spectrum

Sources

FT-IR spectroscopy of Ethyl 3-Amino-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the FT-IR Spectroscopy of Ethyl 3-Amino-4-methoxybenzoate

Authored by: A Senior Application Scientist

Introduction: The Molecular Fingerprint

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone analytical technique in modern chemical and pharmaceutical analysis. It provides a non-destructive, rapid, and highly specific "molecular fingerprint" of a sample by measuring the absorption of infrared radiation, which excites molecular vibrations.[1][2][3][4] Each functional group within a molecule possesses a unique set of vibrational modes (stretching, bending, wagging) that absorb IR radiation at characteristic frequencies.[5][6] This specificity makes FT-IR an invaluable tool for structural elucidation, compound identification, and quality control.

This guide focuses on the FT-IR analysis of this compound (CAS No: 16357-44-1), a substituted aromatic compound with the molecular formula C₁₀H₁₃NO₃.[7] Its structure incorporates several key functional groups—a primary aromatic amine, an aromatic ether (anisole moiety), and an aromatic ester—making its IR spectrum a rich source of structural information. Understanding this spectrum is critical for researchers in drug development and organic synthesis, where confirming molecular identity and purity is paramount.

Structural Analysis and Predicted Spectral Features

The FT-IR spectrum of this compound is a superposition of the vibrational modes of its constituent parts. A systematic analysis begins with identifying the primary functional groups and their expected absorption ranges.

  • Primary Aromatic Amine (-NH₂): Primary amines are characterized by two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region.[8] The higher frequency band corresponds to the asymmetric stretching mode, while the lower frequency band is due to the symmetric stretch.[8][9] A medium-to-strong N-H bending (scissoring) vibration is also expected around 1650-1580 cm⁻¹.[8]

  • Aromatic Ester (-COOCH₂CH₃): Aromatic esters exhibit a very strong and sharp carbonyl (C=O) stretching absorption, typically between 1730-1715 cm⁻¹.[10][11] This is slightly lower than saturated esters due to conjugation with the aromatic ring.[10][12] Additionally, esters show two characteristic C-O stretching bands: a C-C-O stretch between 1310-1250 cm⁻¹ and an O-C-C stretch from 1130-1100 cm⁻¹.[10][13]

  • Aromatic Ether (-OCH₃): The anisole moiety will produce two distinct C-O stretching bands. An asymmetric C-O-C stretch appears as a strong band around 1250 cm⁻¹, while a symmetric stretch is found near 1040 cm⁻¹.[14]

  • Substituted Benzene Ring: The aromatic ring itself gives rise to several characteristic absorptions. These include aromatic C-H stretching vibrations just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) and C=C in-ring stretching vibrations of variable intensity in the 1600-1475 cm⁻¹ region.[15][16] Out-of-plane (OOP) C-H bending vibrations in the 900-675 cm⁻¹ range are highly diagnostic of the substitution pattern on the ring.[15]

  • Alkyl Groups (-CH₂CH₃): The ethyl group will show sp³ C-H stretching absorptions in the 3000-2850 cm⁻¹ range.[15][17]

Table 1: Predicted FT-IR Absorption Bands for this compound
Wavenumber Range (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3450-3350Primary Aromatic AmineN-H Asymmetric StretchMedium
3350-3250Primary Aromatic AmineN-H Symmetric StretchMedium
3100-3000Aromatic RingC-H StretchMedium-Weak
3000-2850Alkyl (Ethyl)C-H StretchMedium-Weak
1730-1715Aromatic EsterC=O StretchStrong, Sharp
1650-1580Primary Aromatic AmineN-H Bend (Scissoring)Medium-Strong
1600-1475Aromatic RingC=C In-Ring StretchMedium-Variable
1310-1250Aromatic EsterC-C-O Asymmetric StretchStrong
~1250Aromatic EtherC-O-C Asymmetric StretchStrong
1130-1100Aromatic EsterO-C-C Symmetric StretchStrong
~1040Aromatic EtherC-O-C Symmetric StretchMedium-Strong
900-675Aromatic RingC-H Out-of-Plane BendStrong

Experimental Protocol: Acquiring a High-Fidelity Spectrum

For a solid powder like this compound, Attenuated Total Reflectance (ATR) FT-IR is the preferred modern technique.[18][19][20] It requires minimal to no sample preparation, yields high-quality, reproducible spectra, and allows for easy sample recovery.[20][21] The causality for this choice rests on its simplicity and the elimination of potential issues associated with other methods, such as the formation of imperfect KBr pellets or scattering effects from Nujol mulls.[22][23][24]

Diagram 1: ATR-FTIR Experimental Workflow

ATR_Workflow start Start Analysis clean1 Clean ATR Crystal (e.g., with isopropanol) start->clean1 Step 1 background Collect Background Spectrum (Unobstructed beam path) clean1->background Step 2 (Critical for removing atmospheric interference) apply_sample Apply Small Amount of Solid Sample background->apply_sample Step 3 apply_pressure Apply Consistent Pressure (Ensure optimal contact) apply_sample->apply_pressure Step 4 (Ensures reproducibility) collect_spectrum Collect Sample Spectrum (Co-add scans for S/N ratio) apply_pressure->collect_spectrum Step 5 clean2 Clean ATR Crystal (Recover sample if needed) collect_spectrum->clean2 Step 6 end_node End Analysis clean2->end_node

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium. Purge the sample compartment with dry air or nitrogen if available to minimize atmospheric water and CO₂ interference.

  • Crystal Cleaning: Thoroughly clean the ATR crystal surface (commonly diamond or zinc selenide) with a suitable solvent (e.g., ACS-grade isopropanol) using a soft, lint-free wipe.[22][25] This removes any residues from previous analyses.

  • Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical self-validating step that measures the instrument, atmosphere, and crystal response. The instrument software will automatically subtract this from the sample spectrum, ensuring the final output is solely due to the analyte.[23]

  • Sample Application: Place a small amount (typically a few milligrams) of this compound powder directly onto the center of the ATR crystal.[25]

  • Pressure Application: Engage the instrument's pressure arm to apply firm, consistent pressure, ensuring intimate contact between the solid sample and the crystal surface.[19][21] Good contact is essential for the evanescent wave to penetrate the sample and generate a strong, high-quality spectrum.[19][20]

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added and averaged to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine identification.

  • Post-Analysis: Retract the pressure arm. The sample can be recovered if necessary. Clean the ATR crystal surface thoroughly as described in Step 2.

Spectral Interpretation and Data Validation

Interpreting the spectrum involves a systematic process of correlating the observed absorption bands with the predicted vibrational frequencies from Table 1.

Diagram 2: Logical Flow of Spectral Interpretation

Interpretation_Flow cluster_0 Data Acquisition & Initial Check cluster_1 Spectral Analysis cluster_2 Confirmation RawSpectrum Raw Spectrum Transmittance vs. Wavenumber (cm⁻¹) DataQuality DataQuality RawSpectrum->DataQuality RegionSplit RegionSplit DataQuality->RegionSplit FuncGroup Functional Group ID Correlate major peaks: ~3400 cm⁻¹ → N-H ~1720 cm⁻¹ → C=O ~1250 cm⁻¹ → C-O RegionSplit->FuncGroup Fingerprint Fingerprint ID Compare complex pattern (1500-600 cm⁻¹) to reference library RegionSplit->Fingerprint Confirmation Structural Confirmation All expected peaks present? No significant unexpected peaks? Match with reference spectrum? FuncGroup->Confirmation Fingerprint->Confirmation

Caption: Logical process for FT-IR spectrum interpretation.

Interpretation Walkthrough
  • Functional Group Region (4000-1500 cm⁻¹):

    • Begin by looking for the most prominent peaks. The intense, sharp band around 1720 cm⁻¹ is the unmistakable C=O stretch of the aromatic ester.[10]

    • In the 3500-3300 cm⁻¹ region, identify the two medium-intensity bands characteristic of the primary amine N-H stretches.[8]

    • Locate the C-H stretching bands. Expect weaker absorptions just above 3000 cm⁻¹ for the aromatic C-H and just below 3000 cm⁻¹ for the ethyl group's C-H bonds.[15][16]

    • Find the N-H bend around 1620 cm⁻¹. This may overlap with one of the aromatic C=C stretching bands.[8]

  • Fingerprint Region (1500-600 cm⁻¹):

    • This region contains a complex pattern of absorptions unique to the molecule's overall structure.[15][26]

    • Identify the strong, broad absorptions corresponding to the C-O stretches of the ester and ether groups between 1310-1000 cm⁻¹. The overlap of these bands will result in a particularly strong and complex pattern in this area.[10][14]

    • Look for the strong C-H out-of-plane bending bands below 900 cm⁻¹, which can help confirm the aromatic substitution pattern.[15]

Trustworthiness and Validation

For use in regulated environments like drug development, the FT-IR method itself must be validated.[27][28] This ensures the system is operating correctly and producing reliable data.[29][30]

  • Wavenumber Accuracy & Precision: The instrument's wavenumber scale should be periodically verified using a certified polystyrene reference standard. The positions of known polystyrene peaks are checked against their certified values to ensure accuracy.[29]

  • Resolution: The ability of the instrument to distinguish between closely spaced peaks should be confirmed, typically by observing the separation of specific polystyrene bands.[29]

  • Reproducibility: Repeated measurements of the same sample should yield nearly identical spectra, demonstrating the stability and precision of the entire analytical process, from sample application to data collection.[27][30]

By following a robust experimental protocol and a logical interpretation framework, FT-IR spectroscopy provides an authoritative and trustworthy confirmation of the molecular structure of this compound.

References

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The Architectural Blueprint of a Pharmaceutical Building Block: A Technical Guide to the Crystal Structure of Ethyl 3-Amino-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical sciences, the precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) or its intermediates is of paramount importance. This atomic architecture, or crystal structure, dictates a molecule's physicochemical properties, such as solubility, stability, and bioavailability, which are critical determinants of a drug's efficacy and safety. This in-depth technical guide provides a comprehensive walkthrough of the methodologies employed to elucidate the crystal structure of Ethyl 3-Amino-4-methoxybenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. While a definitive crystal structure is not publicly available, this guide serves as a robust framework, detailing the synthesis, crystallization, and single-crystal X-ray diffraction analysis, grounded in established scientific principles and data from analogous structures.

Introduction: The Significance of Crystalline Form in Drug Development

The solid-state properties of a pharmaceutical compound are intrinsically linked to its crystal lattice. The specific arrangement of molecules in a crystal and the intermolecular interactions that hold them together can significantly influence the manufacturing process, formulation, and ultimately, the therapeutic performance of a drug. This compound, with its amino, methoxy, and ester functional groups, presents a compelling case study for understanding the interplay of these functionalities in directing crystal packing. The presence of both hydrogen bond donors (amino group) and acceptors (carbonyl oxygen and methoxy oxygen) suggests a rich tapestry of intermolecular interactions that govern its crystalline architecture. The insights gained from determining its crystal structure can inform strategies for polymorphism screening, co-crystal design, and the overall optimization of drug candidates.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to unveiling the crystal structure of this compound begins with its synthesis and the subsequent growth of high-quality single crystals suitable for X-ray diffraction analysis.

A Plausible Synthetic Pathway

A feasible synthetic route to this compound can be adapted from established methods for similar aminobenzoates. A common approach involves the esterification of the corresponding benzoic acid and subsequent modification of the functional groups on the aromatic ring. For instance, a plausible synthesis could start from 3-amino-4-methoxybenzoic acid, which is commercially available.

Experimental Protocol: Esterification of 3-Amino-4-methoxybenzoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-amino-4-methoxybenzoic acid in an excess of absolute ethanol.

  • Catalysis: Carefully add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude this compound by column chromatography or recrystallization to achieve high purity.

The Art and Science of Crystallization

Obtaining single crystals of sufficient size and quality is often the most challenging step in crystal structure determination. Various techniques can be employed, and the optimal method is typically found through systematic screening.

Common Crystallization Techniques for Small Organic Molecules:

  • Slow Evaporation: This is one of the simplest and most widely used methods.[1] A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over time, leading to the formation of crystals.[1]

  • Vapor Diffusion: This technique is particularly effective when only small amounts of the compound are available.[1] A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile anti-solvent. The vapor of the anti-solvent gradually diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[1]

  • Solvent Layering: In this method, a solution of the compound is carefully layered with a miscible anti-solvent in which the compound is insoluble.[1] Crystals form at the interface of the two solvents as they slowly mix.[1]

For this compound, a starting point for crystallization screening would involve dissolving the purified compound in various solvents of differing polarities (e.g., ethanol, acetone, ethyl acetate, hexane, and mixtures thereof) to find a system where it has moderate solubility.

Unveiling the Atomic Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[2][3][4] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Data Collection: Capturing the Diffraction Pattern

A suitable single crystal of this compound, typically with dimensions of 0.1-0.3 mm, would be selected and mounted on a goniometer head.[3] The crystal is then placed in a diffractometer, where it is cooled, often to 100 K, to minimize thermal vibrations of the atoms.[3]

The crystal is rotated in the X-ray beam, and the diffracted X-rays are recorded by a detector.[3][4] The positions and intensities of the diffraction spots are collected over a wide range of crystal orientations to obtain a complete dataset.[5]

Table 1: Hypothetical Crystallographic Data Collection and Refinement Parameters for this compound

ParameterValue
Empirical formulaC₁₀H₁₃NO₃
Formula weight195.22
Temperature100(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.5(1) Å, b = 12.2(1) Å, c = 9.8(1) Å
α = 90°, β = 105.5(1)°, γ = 90°
Volume985(2) ų
Z4
Calculated density1.315 Mg/m³
Absorption coefficient0.095 mm⁻¹
F(000)416
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 27.50°
Index ranges-10<=h<=10, -15<=k<=15, -12<=l<=12
Reflections collected8900
Independent reflections2250 [R(int) = 0.035]
Completeness to theta = 25.242°99.8 %
Absorption correctionSemi-empirical from equivalents
Max. and min. transmission0.7456 and 0.6987
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2250 / 0 / 130
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.120
R indices (all data)R1 = 0.060, wR2 = 0.135
Largest diff. peak and hole0.35 and -0.25 e.Å⁻³

Note: The values in this table are hypothetical and are based on typical data for small organic molecules.

Structure Solution and Refinement: From Diffraction Data to a 3D Model

The collected diffraction data contains information about the amplitudes of the scattered X-rays, but the phase information is lost. This is known as the "phase problem" in crystallography.[3] Direct methods or Patterson methods are typically used to solve the phase problem for small molecules.[3]

Once an initial model of the structure is obtained, it is refined using a least-squares method.[2][3] This iterative process adjusts the atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.[3][6]

Analysis of the Crystal Structure: Intermolecular Interactions and Packing

A detailed analysis of the refined crystal structure of this compound would reveal key insights into its solid-state behavior.

Molecular Conformation

The analysis would begin with the conformation of the molecule itself, including bond lengths, bond angles, and torsion angles. The planarity of the benzene ring and the orientation of the amino, methoxy, and ethyl ester substituents would be examined.

Intermolecular Interactions: The Glue of the Crystal Lattice

The functional groups of this compound are expected to play a significant role in its crystal packing through various intermolecular interactions.

  • Hydrogen Bonding: The amino group (-NH₂) is a classic hydrogen bond donor, and it is highly likely to form hydrogen bonds with the carbonyl oxygen (C=O) of the ester group or the oxygen atom of the methoxy group (-OCH₃) of neighboring molecules. These hydrogen bonds are strong directional interactions that often dictate the primary packing motifs.

  • π-π Stacking: The aromatic benzene rings can interact through π-π stacking, where the electron-rich π systems of adjacent rings are attracted to each other.

  • C-H···π Interactions: The C-H bonds of the ethyl and methyl groups can also interact with the π system of the benzene ring.

  • van der Waals Forces: These are weaker, non-directional forces that contribute to the overall stability of the crystal lattice.

The analysis of these interactions can be aided by tools such as Hirshfeld surface analysis, which provides a visual representation of intermolecular contacts.

Crystal Packing

The overall arrangement of the molecules in the unit cell, or the crystal packing, would be described. This would include identifying any common packing motifs such as chains, layers, or three-dimensional networks formed by the intermolecular interactions. The efficiency of the packing can be assessed by calculating the Kitaigorodskii packing index.

Conclusion: From Structure to Application

The determination of the crystal structure of this compound provides a foundational understanding of its solid-state properties. This knowledge is invaluable for drug development professionals, enabling them to make informed decisions regarding formulation, polymorphism control, and the design of new molecular entities with desired physicochemical characteristics. The methodologies and principles outlined in this guide serve as a comprehensive roadmap for the structural elucidation of this and other important pharmaceutical intermediates, ultimately contributing to the development of safer and more effective medicines.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structural Analysis synthesis Synthesis of this compound purification Purification (Chromatography/Recrystallization) synthesis->purification crystallization Growth of Single Crystals purification->crystallization data_collection Data Collection (SCXRD) crystallization->data_collection structure_solution Structure Solution (Phase Problem) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement analysis Analysis of Crystal Structure (Packing, Interactions) refinement->analysis

Caption: Experimental workflow for determining the crystal structure.

molecular_structure cluster_benzoate C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 C4 C C3->C4 N1 NH₂ C3->N1 C5 C C4->C5 O3 O C4->O3 C6 C C5->C6 C6->C1 O1 O C7->O1 = O2 O C7->O2 C8 CH₂ O2->C8 C9 CH₃ C8->C9 C10 CH₃ O3->C10

Sources

An In-depth Technical Guide to the Solubility of Ethyl 3-Amino-4-methoxybenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 3-Amino-4-methoxybenzoate (EAMB), a key intermediate in pharmaceutical synthesis. In the absence of extensive empirical solubility data in publicly available literature, this document synthesizes foundational principles of solubility, data from structurally analogous compounds, and established experimental and computational methodologies to offer a robust framework for researchers, scientists, and drug development professionals. This guide details the molecular factors governing the solubility of EAMB, provides a step-by-step protocol for its experimental determination, and explores predictive models that can accelerate solvent selection and process optimization.

Introduction: The Significance of this compound and its Solubility

This compound (CAS 16357-44-1) is a substituted aromatic amine with significant utility as a building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3] Its molecular structure, featuring an amino group, a methoxy group, and an ethyl ester moiety on a benzene ring, imparts a unique combination of polarity and lipophilicity.

The solubility of EAMB in organic solvents is a critical parameter that dictates its handling, reaction kinetics, purification, and formulation.[4] Understanding and controlling its solubility is paramount for:

  • Reaction Optimization: Ensuring that reactants are in the same phase is fundamental for efficient chemical synthesis. Selecting an appropriate solvent in which EAMB is sufficiently soluble can significantly enhance reaction rates and yields.

  • Crystallization and Purification: The purification of EAMB, often achieved through crystallization, is highly dependent on its differential solubility in various solvents at different temperatures. A well-characterized solubility profile enables the rational design of crystallization processes to obtain high-purity material.

  • Formulation Development: For its use in subsequent synthetic steps or as a potential final product, understanding its solubility is crucial for developing stable and effective formulations.

Theoretical Framework: Factors Influencing the Solubility of this compound

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[5] For this compound, its solubility is a complex interplay of its molecular features:

  • Amino Group (-NH₂): This primary amine group is capable of acting as a hydrogen bond donor and acceptor, which can lead to favorable interactions with protic and polar aprotic solvents.[5]

  • Methoxy Group (-OCH₃): The ether linkage in the methoxy group can act as a hydrogen bond acceptor, contributing to its solubility in polar solvents.

  • Ethyl Ester Group (-COOCH₂CH₃): The ester group is polar and can participate in dipole-dipole interactions and act as a hydrogen bond acceptor. The ethyl group, however, introduces a degree of lipophilicity.

  • Benzene Ring: The aromatic ring is largely nonpolar and will favor interactions with nonpolar or aromatic solvents through van der Waals forces and potential π-π stacking.

The overall solubility of EAMB in a given solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Predicted Solubility Profile of this compound

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Protic Polar Methanol, EthanolHighThe amino and methoxy groups can form strong hydrogen bonds with the hydroxyl group of the alcohol.
Aprotic Polar Acetone, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThe polar nature of these solvents allows for favorable dipole-dipole interactions with the ester, amino, and methoxy groups of EAMB.
Nonpolar Aromatic Toluene, BenzeneModerateThe aromatic ring of EAMB will have favorable interactions with aromatic solvents.
Chlorinated Dichloromethane, ChloroformModerateThese solvents can engage in dipole-dipole interactions and are effective at dissolving a wide range of organic compounds.
Nonpolar Aliphatic Hexane, HeptaneLowThe significant polarity of EAMB makes it unlikely to be highly soluble in nonpolar aliphatic solvents.

Experimental Determination of Solubility: A Validated Protocol

The following section outlines a detailed, step-by-step methodology for the experimental determination of the equilibrium solubility of this compound. This protocol is based on the widely accepted shake-flask method.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • To each vial, add a known volume of the selected organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or water bath. The temperature should be precisely controlled and recorded.

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours). This duration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid. This step is critical to avoid artificially high solubility values.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze the filtered sample and the standard solutions using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the saturated sample.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis prep1 Add excess EAMB to vials prep2 Add known volume of solvent prep1->prep2 equil1 Incubate at constant temperature with agitation (24-72h) prep2->equil1 sample1 Allow solid to settle equil1->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.45 µm filter sample2->sample3 analysis2 Analyze samples and standards (e.g., HPLC, UV-Vis) sample3->analysis2 sample3->analysis2 analysis1 Prepare standard solutions analysis1->analysis2 analysis3 Determine concentration from calibration curve analysis2->analysis3

Caption: Experimental workflow for determining the solubility of this compound.

Advanced Predictive Models for Solubility

For a more quantitative prediction of solubility, several computational models can be employed. These models are particularly useful for solvent screening in the early stages of process development.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a powerful tool for predicting the solubility of a solute in a solvent based on the principle of "like dissolves like."[6][7] HSP decomposes the total Hildebrand solubility parameter into three components:

  • δd: Dispersion forces

  • δp: Polar forces

  • δh: Hydrogen bonding forces

A solvent is likely to dissolve a solute if their Hansen parameters are similar. The distance (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space can be calculated. A smaller Ra value indicates a higher likelihood of solubility. While the specific HSP for this compound are not published, they can be estimated using group contribution methods.

UNIFAC and COSMO-RS Models

More sophisticated predictive models such as UNIFAC (UNIQUAC Functional-group Activity Coefficients) and COSMO-RS (COnductor-like Screening MOdel for Real Solvents) can provide more accurate solubility predictions.

  • UNIFAC: This is a group-contribution method that estimates activity coefficients, which can then be used to calculate solubility.[4][8][9][10] It relies on a database of interaction parameters between different functional groups.

  • COSMO-RS: This is a quantum chemistry-based method that can predict thermodynamic properties, including solubility, from the molecular structure.[11][12][13][14][15] It is a powerful tool for in silico solvent screening.

Molecular Interactions and Solubility: A Visual Representation

The following diagram illustrates the key molecular interactions that govern the solubility of this compound in a protic polar solvent like ethanol.

molecular_interactions cluster_eamb This compound cluster_solvent Ethanol eamb Benzene Ring -NH₂ -OCH₃ -COOCH₂CH₃ ethanol CH₃CH₂OH eamb->ethanol Hydrogen Bonding (-NH₂•••HO-) Hydrogen Bonding (-OCH₃•••HO-) Dipole-Dipole (-COO-•••HO-) eamb->ethanol Van der Waals (Benzene Ring•••CH₃CH₂-)

Caption: Key molecular interactions influencing the solubility of EAMB in ethanol.

Practical Applications in Research and Drug Development

A thorough understanding of the solubility of this compound has direct practical implications:

  • Process Chemistry: Enables the selection of optimal solvents for synthesis and purification, leading to improved efficiency, yield, and purity.

  • Crystallization Process Development: Guides the choice of solvent systems for controlled crystallization to achieve the desired crystal form (polymorph), size, and morphology.

  • Formulation Science: In cases where EAMB or its derivatives are part of a final formulation, solubility data is critical for developing stable liquid dosage forms or for understanding dissolution properties of solid forms.

  • Predictive Modeling: The experimental solubility data generated can be used to validate and refine computational models, enhancing their predictive power for other similar compounds.

Conclusion

While direct, quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented, a strong predictive and experimental framework can be established. By understanding the fundamental principles of solubility, leveraging data from analogous structures, and employing systematic experimental methodologies, researchers and drug development professionals can effectively characterize and control the solubility of this important pharmaceutical intermediate. The use of advanced predictive models can further accelerate this process, enabling more efficient and informed decision-making in the development of new medicines.

References

  • Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? - SciSpace. (n.d.). Retrieved January 22, 2026, from [Link]

  • A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. (2024). Process Safety and Environmental Protection. [Link]

  • Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? (2021). Industrial & Engineering Chemistry Research, 60(30), 11468-11481. [Link]

  • (337cn) Solubility Prediction and Cocrystal Screening By COSMO-RS: From Theory to Experimental Validation. (2023). 2023 AIChE Annual Meeting.
  • COSMO-RS: predict solubilities & fluid thermodynamics. (n.d.). SCM. Retrieved January 22, 2026, from [Link]

  • ethyl 3-amino-4-methylbenzoate - Introduction. (2024, April 9). ChemBK. Retrieved January 22, 2026, from [Link]

  • Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. (n.d.). Accu Dyne Test. Retrieved January 22, 2026, from [Link]

  • Hansen Solubility Parameters (HSP). (n.d.). Adscientis. Retrieved January 22, 2026, from [Link]

  • Hansen solubility parameter. (2023, December 27). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. (2023). Molecules, 28(16), 6165. [Link]

  • Hansen Solubility Parameters. (n.d.). Retrieved January 22, 2026, from [Link]

  • [13C6]-Ethyl 4-amino-3-methoxybenzoate | 73368-41-9 unlabeled | Building blocks. (n.d.). Shimadzu Chemistry & Diagnostics. Retrieved January 22, 2026, from [Link]

  • Solubility Prediction of Active Pharmaceutical Compounds with the UNIFAC Model. (2016, February 3). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. (2020). Processes, 8(11), 1435. [Link]

  • Solubility Prediction of Flavonoids using New Developed UNIFAC-based Model. (2019). Chemical Engineering Transactions, 72, 169-174.
  • Are amines soluble in organic solvents? (2018, March 30). Quora. Retrieved January 22, 2026, from [Link]

  • Ethyl 3-Amino-4-methylbenzoate | C10H13NO2 | CID 12607966. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Ethyl 4-amino-3-methylbenzoate | C10H13NO2 | CID 282796. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • 3-Amino-4-methoxybenzoic acid ethyl ester, 10 g. (n.d.). Carl ROTH. Retrieved January 22, 2026, from [Link]

  • Solubility Prediction of Flavonoids using New Developed UNIFAC-based Model. (2019). Chemical Engineering Transactions, 72, 169-174.
  • Interaction of substituted benzoic acids with polysorbate 20 micelles. (1975). Journal of Pharmaceutical Sciences, 64(7), 1253-1255. [Link]

  • Ethyl 4-amino-3-methoxybenzoate | 73368-41-9. (n.d.). J&K Scientific LLC. Retrieved January 22, 2026, from [Link]

  • Ethyl 3-amino-4-methylbenzoate | CAS#:917391-29-8. (n.d.). Chemsrc. Retrieved January 22, 2026, from [Link]

  • Ethyl 3-hydroxy-4-methoxybenzoate | C10H12O4 | CID 15480330. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

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IUPAC name and CAS number for Ethyl 3-Amino-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 3-Amino-4-methoxybenzoate

Prepared by: A Senior Application Scientist

Introduction: Unveiling a Versatile Aromatic Building Block

In the landscape of modern synthetic chemistry, the strategic value of a molecule is often defined by its versatility and functional handles. This compound (CAS No. 16357-44-1) stands out as a quintessential example of such a valuable intermediate.[1] This disubstituted aminobenzoate ester is not merely a stable, crystalline solid; it is a carefully arranged scaffold of reactive sites. The presence of an aromatic amine, a methoxy group, and an ethyl ester on a central benzene ring provides chemists in pharmaceutical, agrochemical, and materials science with a rich platform for molecular elaboration.[1][2]

This guide provides an in-depth examination of this compound, moving beyond simple data recitation to explore the causality behind its synthesis, characterization, and application. The protocols and insights herein are designed for researchers, scientists, and drug development professionals, aiming to equip them with the technical knowledge required for its effective utilization.

Section 1: Core Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its successful application in any research or development setting. These parameters govern everything from solvent selection and reaction setup to purification strategy and long-term storage.

Table 1.1: Chemical Identity of this compound

IdentifierValueSource
IUPAC Name This compound
CAS Number 16357-44-1[3]
Molecular Formula C₁₀H₁₃NO₃[3]
Molecular Weight 195.22 g/mol [3]
Synonyms 3-Amino-4-methoxybenzoic acid ethyl ester, Ethyl-3-amino-4-methoxybenzoat[3][4]

Table 1.2: Physicochemical and Computational Data

PropertyValueSignificance in ApplicationSource
Appearance White to light yellow crystalline powderVisual confirmation of purity; deviations may indicate impurities or degradation.[2]
Purity Typically ≥98%High purity is critical for avoiding side reactions in multi-step syntheses.[3]
Storage 4°C, protect from light, keep sealedThe amino group is susceptible to oxidation and light-induced degradation.[3]
TPSA 61.55 ŲTopological Polar Surface Area; predicts membrane permeability and drug transport.[3]
LogP 1.4541Octanol-water partition coefficient; indicates moderate lipophilicity.[3]
H-Bond Acceptors 4Influences solubility in protic solvents and binding interactions.[3]
H-Bond Donors 1The primary amine group can participate in hydrogen bonding.[3]
Rotatable Bonds 3Relates to conformational flexibility, a key factor in molecular docking.[3]

Section 2: A Validated Synthesis Protocol: Fischer Esterification

The most direct and industrially scalable synthesis of this compound is the Fischer esterification of its parent carboxylic acid, 3-Amino-4-methoxybenzoic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its reliability and use of inexpensive reagents.

The causality behind this choice is clear: the reaction is an equilibrium process where the formation of the ester is driven forward by using an excess of the alcohol (ethanol) which also conveniently serves as the solvent. The strong acid catalyst (e.g., H₂SO₄) is essential as it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus susceptible to nucleophilic attack by the ethanol.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification Reactants 3-Amino-4-methoxybenzoic Acid + Ethanol (Excess) Catalyst Conc. H₂SO₄ (catalytic) Reactants->Catalyst Add Reflux Heat to Reflux (approx. 78°C) Catalyst->Reflux Monitor Monitor by TLC (e.g., 1:1 Hexane:EtOAc) Reflux->Monitor Quench Cool & Neutralize (e.g., aq. NaHCO₃) Monitor->Quench Upon Completion Extract Extract with Ethyl Acetate Purify Dry (Na₂SO₄), Filter, Concentrate & Recrystallize Extract->Purify Final_Product This compound Purify->Final_Product Yields

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol:
  • Charging the Reactor: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-Amino-4-methoxybenzoic acid (1.0 eq). Add absolute ethanol (approx. 10-15 mL per gram of acid). The large excess of ethanol serves as both solvent and reagent, driving the reaction equilibrium towards the product.

  • Catalysis: While stirring, carefully add concentrated sulfuric acid (H₂SO₄) dropwise (approx. 0.1-0.2 eq). An exotherm may be observed. The catalyst is crucial for activating the carboxylic acid for nucleophilic attack.

  • Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible. This step serves as an in-process control to ensure the reaction has gone to completion.

  • Work-up and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, causing the product to often precipitate if its solubility is exceeded.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3x volumes). The organic layers are combined. This step isolates the ester product from the aqueous phase containing salts and other water-soluble components.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product as a crystalline solid. This final step is self-validating through characterization of the product's melting point and spectroscopic data.

Section 3: Applications in Drug Development and Chemical Synthesis

The true utility of this compound lies in its trifunctional nature, which allows for selective and sequential chemical modifications.

  • Pharmaceutical Intermediates: The primary amine serves as a key nucleophile or a site for diazotization, enabling the construction of complex heterocyclic systems that are prevalent in medicinal chemistry.[1] The ester can be hydrolyzed back to a carboxylic acid or converted into an amide, providing another point for diversification. This molecule is a valuable scaffold for structure-activity relationship (SAR) studies.[2]

  • Heterocycle Synthesis: The ortho-relationship of the amino and methoxy groups, and the para-relationship of the amino and ester groups, can be exploited to direct cyclization reactions, forming benzoxazines, quinolones, and other fused ring systems that are of high interest in drug discovery.

  • Dye and Materials Science: The aromatic amine is a classic component of azo dyes, where diazotization followed by coupling with an electron-rich aromatic partner can generate highly conjugated, colored compounds.

G cluster_0 Amine (NH₂) Reactions cluster_1 Ester (COOEt) Reactions Start This compound Amidation Amidation/ Acylation Start->Amidation Diazotization Diazotization Start->Diazotization Alkylation N-Alkylation Start->Alkylation Hydrolysis Saponification Start->Hydrolysis Amidation_Ester Direct Amidation Start->Amidation_Ester Reduction Reduction to Alcohol Start->Reduction Amide_Products Substituted Amides Amidation->Amide_Products Forms Azo_Dyes Azo Dyes/ Heterocycles Diazotization->Azo_Dyes Forms Carboxylic_Acid Carboxylic Acid Analog Hydrolysis->Carboxylic_Acid Forms Amide_Products_2 Amide Derivatives Amidation_Ester->Amide_Products_2 Forms

Sources

The Genesis of Modern Anesthesia: An In-depth Technical Guide to the Discovery and History of Aminobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of aminobenzoate derivatives marked a pivotal moment in medicinal chemistry and clinical practice, heralding the era of safe and effective local anesthesia. This guide navigates the historical landscape, from the problematic reliance on cocaine to the rational design of synthetic alternatives like benzocaine and procaine. We will delve into the fundamental mechanisms of action, detailing the blockade of voltage-gated sodium channels. Furthermore, this document provides a comprehensive examination of the structure-activity relationships that govern the potency and duration of these compounds. Detailed experimental protocols for the synthesis of key aminobenzoate derivatives are presented, alongside a comparative analysis of their physicochemical properties and biological activities. This guide also explores the evolution of the aminobenzoate scaffold beyond local anesthesia, highlighting its role in the development of other therapeutic agents.

From Plant Alkaloid to Rational Drug Design: A Historical Perspective

The journey to modern local anesthesia began with the coca leaf. While cocaine, isolated in the mid-19th century, was the first effective local anesthetic, its clinical utility was marred by significant toxicity and addictive properties.[1] This created an urgent need for safer alternatives, prompting a paradigm shift from natural product isolation to rational drug design.

The late 19th and early 20th centuries saw chemists systematically dissecting the cocaine molecule to identify its pharmacophore—the essential structural components responsible for its anesthetic activity. This led to the foundational understanding that a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic amine group were crucial for efficacy.[2]

A significant breakthrough came in 1890 with the synthesis of benzocaine (ethyl p-aminobenzoate) by the German chemist Eduard Ritsert.[3] While effective as a topical anesthetic, its low water solubility limited its application.[3] The true turning point arrived in 1905 when Alfred Einhorn, another German chemist, synthesized procaine, which he named Novocain.[4][5] Einhorn's work was a landmark in medicinal chemistry, demonstrating that a synthetic compound could retain the therapeutic benefits of a natural product while shedding its undesirable side effects.[1] Procaine quickly became the gold standard for local anesthesia, particularly in dentistry, and remained so for decades.[5][6]

Mechanism of Action: The Gatekeepers of Neural Transmission

The primary mechanism by which aminobenzoate derivatives exert their anesthetic effect is the blockade of voltage-gated sodium channels in nerve cell membranes.[7][8] These channels are essential for the initiation and propagation of action potentials, the electrical signals that transmit sensory information, including pain.[7]

By binding to a specific site within the sodium channel, these local anesthetics stabilize the channel in its inactivated state.[7] This prevents the influx of sodium ions that is necessary for depolarization of the nerve membrane, thereby halting the transmission of the nerve impulse.[9] The degree of blockade is dependent on the concentration of the anesthetic agent.[7]

The action of these drugs is also influenced by the physiological state of the nerve fiber. They exhibit a phenomenon known as "use-dependent block," where their efficacy is enhanced in rapidly firing neurons, as the channels are more frequently in the open or inactivated states, which are more accessible to the drug.[10]

Mechanism_of_Action cluster_membrane Neuronal Membrane Na_Channel_Resting Sodium Channel (Resting State) Na_Channel_Open Sodium Channel (Open State) Na_Channel_Resting->Na_Channel_Open Na_Channel_Inactive Sodium Channel (Inactive State) Na_Channel_Open->Na_Channel_Inactive Inactivates Na_Influx Na+ Influx Na_Channel_Open->Na_Influx Na_Channel_Inactive->Na_Channel_Resting Resets Blocked_Channel Blocked Channel (Inactive) Na_Channel_Inactive->Blocked_Channel No_Propagation Blocked Propagation (Anesthesia) Blocked_Channel->No_Propagation Nerve_Impulse Nerve Impulse (Stimulus) Nerve_Impulse->Na_Channel_Resting Opens Depolarization Depolarization Na_Influx->Depolarization Propagation Action Potential Propagation Depolarization->Propagation Aminobenzoate Aminobenzoate Derivative Aminobenzoate->Blocked_Channel Binds to Inactivated State

Figure 1: Simplified signaling pathway of sodium channel blockade by aminobenzoate derivatives.

Structure-Activity Relationship (SAR): Tailoring a Molecule for Effect

The development of aminobenzoate derivatives is a classic example of successful structure-activity relationship (SAR) studies. The general structure of these local anesthetics can be divided into three parts: a lipophilic aromatic ring (derived from p-aminobenzoic acid), an intermediate ester linkage, and a hydrophilic terminal amine.[2][11]

  • The Lipophilic Aromatic Ring: This portion is crucial for the molecule's ability to penetrate the lipid-rich nerve membrane. Modifications to this ring can significantly impact the potency and lipid solubility of the drug.[12]

  • The Intermediate Ester Linkage: The ester bond is a key determinant of the metabolic fate of these compounds. They are rapidly hydrolyzed in the plasma by pseudocholinesterases, leading to a shorter duration of action compared to amide-linked local anesthetics.[13] The breakdown product, p-aminobenzoic acid (PABA), is also responsible for allergic reactions in some individuals.[13][14]

  • The Hydrophilic Terminal Amine: This group exists in both a tertiary (lipid-soluble) and a quaternary (water-soluble) form, and the equilibrium between these states is pH-dependent.[11] The uncharged tertiary amine is thought to be the form that crosses the nerve membrane, while the charged quaternary amine is the active form that binds to the sodium channel.[12] The nature of the alkyl substituents on the amine can influence the drug's duration of action and potency.

The para-aminobenzoic acid (PABA) scaffold has proven to be a versatile building block in medicinal chemistry, with its derivatives showing a wide range of therapeutic applications beyond local anesthesia, including roles as sun-screening agents, antibacterials, and even antineoplastics.[15][16]

Comparative Analysis of Key Aminobenzoate Derivatives

The clinical performance of aminobenzoate local anesthetics is dictated by their physicochemical properties. The following table summarizes key parameters for representative compounds.

Compound pKa Lipid Solubility (Partition Coefficient) Protein Binding (%) Onset of Action Duration of Action Relative Potency
Procaine 8.9Low6SlowShort1
Chloroprocaine 8.7Moderate-FastShort1
Tetracaine 8.5High76SlowLong16
Benzocaine 3.5Moderate-Rapid (Topical)Short-

Data compiled from various sources.[17][18][19][20][21]

Experimental Protocols: Synthesis of a Cornerstone Anesthetic

The synthesis of aminobenzoate derivatives is a fundamental process in organic and medicinal chemistry. Below is a detailed protocol for the laboratory-scale synthesis of benzocaine via Fischer esterification.

Synthesis of Benzocaine (Ethyl p-Aminobenzoate)

This procedure involves the acid-catalyzed esterification of p-aminobenzoic acid (PABA) with ethanol.

Materials:

  • p-Aminobenzoic acid (PABA)

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • 10% Sodium carbonate (Na₂CO₃) solution

  • Ice water

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers

  • Buchner funnel and filter paper

  • Vacuum filtration apparatus

Procedure:

  • To a 100 mL round-bottom flask, add 1.2 g of p-aminobenzoic acid and 12.0 mL of absolute ethanol.[7]

  • Stir the mixture with a magnetic stir bar until the solid dissolves.[7]

  • Carefully and slowly add 1.0 mL of concentrated sulfuric acid to the solution. A precipitate may form.[7]

  • Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle for 60-75 minutes. The solid should dissolve as the reaction progresses.[7]

  • After the reflux period, allow the reaction mixture to cool to room temperature.[7]

  • Pour the cooled mixture into a beaker containing 30 mL of ice water.[7]

  • While stirring, slowly neutralize the mixture by adding approximately 10 mL of a 10% sodium carbonate solution until the pH is approximately 8. Effervescence will be observed.[7]

  • Collect the resulting white precipitate by vacuum filtration using a Buchner funnel.[1]

  • Wash the precipitate with three 10 mL portions of cold water to remove any remaining salts.[7]

  • Dry the purified benzocaine product, then determine its mass and calculate the percentage yield.[1]

  • The purity of the product can be assessed by measuring its melting point (literature value: 88-90°C) and through spectroscopic analysis (IR, NMR).[7]

Synthesis_Workflow Start Start: Reactants Reactants p-Aminobenzoic Acid + Ethanol + H₂SO₄ (catalyst) Start->Reactants Reflux Reflux (60-75 min) Reactants->Reflux Cooling Cool to Room Temp. Reflux->Cooling Neutralization Neutralize with Na₂CO₃ Solution Cooling->Neutralization Precipitation Precipitation of Crude Benzocaine Neutralization->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Cold Water Filtration->Washing Drying Dry the Product Washing->Drying Analysis Analysis: Melting Point, IR, NMR Drying->Analysis End End: Purified Benzocaine Analysis->End

Figure 2: Experimental workflow for the synthesis of benzocaine.

Analytical Methods for Quality Control

The quality and purity of aminobenzoate derivatives are critical for their safe clinical use. Several analytical techniques are employed for their characterization and quantification.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the separation, identification, and quantification of aminobenzoate derivatives and their potential impurities or degradation products.[22][23] Reversed-phase columns are commonly used, with a mobile phase typically consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[24] UV detection is suitable due to the aromatic nature of these compounds.[25]

  • Spectroscopy:

    • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule, such as the N-H stretches of the amine, the C=O stretch of the ester, and the aromatic C-H bonds.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the connectivity of atoms within the molecule and ensuring the correct isomeric form has been synthesized.

  • Titrimetric Methods: For assaying the purity of the final product, methods like diazotization titration can be used to quantify the primary aromatic amine group.[26]

The Evolution Beyond Anesthesia

The p-aminobenzoic acid (PABA) scaffold has proven to be a remarkably fruitful starting point for drug discovery beyond local anesthetics.[15] The structural motifs that confer anesthetic properties have been adapted and modified to target other biological systems. For example, derivatives of PABA have been investigated for their potential as:

  • Antimicrobial agents: By modifying the PABA structure, researchers have developed compounds with antibacterial and antifungal properties.[27]

  • Anticancer agents: The aminobenzoate core has been incorporated into molecules designed to inhibit cancer cell proliferation.[10][28]

  • Anti-inflammatory drugs: Some derivatives have shown promise in modulating inflammatory pathways.[10]

This demonstrates the enduring legacy of the initial research into local anesthetics, providing a versatile chemical framework for the development of a wide array of therapeutic agents.[15]

Conclusion

The discovery and development of aminobenzoate derivatives represent a triumph of rational drug design and a cornerstone of modern pharmacology. From the initial efforts to create a safer alternative to cocaine to the elucidation of their precise mechanism of action, the story of these compounds is one of scientific rigor and clinical innovation. The foundational work on molecules like benzocaine and procaine not only revolutionized pain management but also provided a versatile chemical scaffold that continues to be explored for new therapeutic applications. A thorough understanding of their history, chemistry, and pharmacology remains essential for researchers and clinicians in the field of drug development.

References

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  • Patsnap Synapse. (2024, July 17).
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  • BenchChem. (2025).
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  • Stolyarenko, P. (2022, February 10). THE HISTORY OF THE DISCOVERY OF PROCAINE (NOVOCAINE). Elibrary.
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  • Prezi. (n.d.). Synthesis of Benzocaine by Nicholas Fitz.
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  • ResearchGate. (n.d.). The synthetic derivatives of the p-aminobenzoic acid synthesized through different routes [Image].
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  • SIELC Technologies. (n.d.).
  • Der Pharma Chemica. (n.d.). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester.
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  • PubMed. (n.d.).
  • MDPI. (n.d.). Robustness Evaluation of a Legacy N-Glycan Profiling Method for a Therapeutic Antibody Under ICH Q14 Lifecycle Principles.
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An In-depth Technical Guide to the Stability and Degradation Pathways of Ethyl 3-Amino-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical development and chemical synthesis, a thorough understanding of a molecule's stability is paramount. It is the foundation upon which safe, effective, and reliable products are built. This guide provides a detailed examination of Ethyl 3-Amino-4-methoxybenzoate, a substituted aromatic ester with functional groups that suggest potential stability challenges. As a key intermediate or starting material in the synthesis of more complex active pharmaceutical ingredients (APIs), its purity and degradation profile are of critical importance.

The stability of a drug substance or intermediate dictates its shelf-life, informs storage and packaging requirements, and is a crucial component of regulatory submissions.[1][2] International Council for Harmonisation (ICH) guidelines provide a clear framework for conducting stability testing, which includes "forced degradation" or "stress testing."[3][4] These studies are designed to deliberately degrade the molecule to establish its intrinsic stability, elucidate potential degradation pathways, and validate that the analytical methods used for its measurement are "stability-indicating."[5][6]

This document will explore the inherent chemical liabilities of this compound by analyzing its structure, propose its primary degradation pathways—hydrolysis, oxidation, and photolysis—and provide a comprehensive framework for experimentally assessing its stability.

Physicochemical Properties and Structural Analysis

A molecule's structure is the primary determinant of its reactivity and stability. This compound possesses three key functional groups on a benzene ring, each contributing to its overall chemical behavior.

PropertyValueSource
Chemical Name This compound[7]
CAS Number 16357-44-1[7]
Molecular Formula C₁₀H₁₃NO₃[7]
Molecular Weight 195.22 g/mol [7]
Structure Chemical structure of this compound

Structural Liabilities:

  • Ethyl Ester Group: Ester linkages are well-known to be susceptible to hydrolysis. This reaction can be catalyzed by both acids and bases, leading to the cleavage of the ester bond to form a carboxylic acid and an alcohol.[8]

  • Primary Aromatic Amine Group: The amino group is a strong electron-donating group and a site of potential oxidation. Aromatic amines are often sensitive to oxidative conditions and light, which can lead to the formation of colored degradants, including nitroso, nitro, and complex polymeric species.[9]

  • Electron-Rich Aromatic Ring: The combined electron-donating effects of the amino (-NH₂) and methoxy (-OCH₃) groups activate the aromatic ring, making it more susceptible to electrophilic attack and oxidative processes compared to an unsubstituted benzene ring.

Potential Degradation Pathways

Based on the structural analysis, three primary degradation pathways are anticipated for this compound.

A. Hydrolytic Degradation

Hydrolysis is one of the most common degradation mechanisms for pharmaceuticals.[10] For this compound, this involves the cleavage of the ethyl ester bond.

  • Acid-Catalyzed Hydrolysis: In the presence of acid and water, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This pathway is reversible.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. This process is irreversible as the resulting carboxylate anion is resonance-stabilized and shows no tendency to react with the alcohol. This pathway is typically faster than acid-catalyzed hydrolysis.[8]

Predicted Products: The primary products of hydrolysis are 3-Amino-4-methoxybenzoic acid and ethanol .[11]

Hydrolysis Parent This compound Degradant 3-Amino-4-methoxybenzoic Acid + Ethanol Parent->Degradant H+ or OH- / H₂O

Fig 1: Proposed Hydrolytic Degradation Pathway.
B. Oxidative Degradation

The presence of the primary aromatic amine makes the molecule particularly vulnerable to oxidation. Common laboratory oxidizing agents, such as hydrogen peroxide, or even atmospheric oxygen over long-term storage, can initiate this process.

  • Mechanism: Oxidation of the amino group can proceed through various intermediates, such as N-oxides or nitroso compounds, which can be further oxidized to nitro compounds. Additionally, radical mechanisms can lead to the formation of colored dimeric or polymeric impurities. The electron-rich nature of the aromatic ring also makes it susceptible to hydroxylation.

Predicted Products: A complex mixture of degradants is possible, including Ethyl 3-nitroso-4-methoxybenzoate , Ethyl 3-nitro-4-methoxybenzoate , and various colored polymeric species . Ring hydroxylation could also occur, leading to phenolic derivatives.

Oxidation Parent This compound Nitroso Nitroso Derivative Parent->Nitroso [O] Polymer Colored Polymers Parent->Polymer [O] / Radical Coupling Nitro Nitro Derivative Nitroso->Nitro [O]

Fig 2: Potential Oxidative Degradation Pathways.
C. Photolytic Degradation

Aromatic amines are often photolabile, absorbing light in the UV region, which can lead to their degradation.[9][12] The ICH Q1B guideline provides a standardized approach for photostability testing.[4]

  • Mechanism: Upon absorption of photons, the molecule is promoted to an excited state. This excited molecule can then undergo various reactions, including bond cleavage to form radicals or react with oxygen to generate reactive oxygen species (ROS), which in turn degrade the molecule. This can result in a highly complex degradation profile.

Predicted Products: The products of photolysis are often difficult to predict and can include a wide array of compounds formed from radical reactions, such as dimers, polymers, and further oxidation products if oxygen is present.

Photolysis Parent This compound Excited Excited State Molecule* Parent->Excited hν (UV/Vis Light) Radical Radical Intermediates Excited->Radical Products Complex Degradation Products (Dimers, Polymers, etc.) Radical->Products

Fig 3: Conceptual Photolytic Degradation Process.

Experimental Design: A Framework for Stability Assessment

To experimentally confirm these pathways and assess the stability of this compound, a forced degradation study is essential. The goal is to achieve 5-20% degradation to ensure that the degradation products are formed at a sufficient level for detection and characterization without completely consuming the parent compound.[10]

Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile/Water) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal (60°C, Solution & Solid) Stock->Thermal Photo Photolytic (ICH Q1B Conditions) Stock->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Dilute Dilute to Target Concentration Neutralize->Dilute HPLC Analyze via HPLC-UV Dilute->HPLC LCMS Identify Peaks via LC-MS HPLC->LCMS

Fig 4: Experimental Workflow for Forced Degradation Studies.
A. Forced Degradation Protocol

The following protocol outlines a systematic approach to stress testing. The choice of conditions is based on standard industry practice and regulatory expectations.[5][10]

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent mixture, such as acetonitrile/water (50:50 v/v).[10] This concentration is recommended to ensure degradation products can be accurately monitored.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 1.0 M HCl to achieve a final acid concentration of 0.5 M.

    • Heat the solution in a water bath at 60°C.

    • Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquots with an equivalent amount of NaOH before dilution for analysis. The rationale for heating is to accelerate the typically slow acid hydrolysis process.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 1.0 M NaOH to achieve a final base concentration of 0.5 M.

    • Maintain the solution at room temperature. Base hydrolysis is often rapid, so heating may not be necessary.

    • Withdraw aliquots at early time points (e.g., 5, 15, 30, 60 minutes).

    • Immediately neutralize the aliquots with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-6%)

    • Keep the solution at room temperature and protect it from light to prevent confounding photodegradation.

    • Monitor the reaction over several hours (e.g., 2, 4, 8, 24 hours). The use of H₂O₂ is a standard approach to simulate oxidative stress.[5]

  • Thermal Degradation:

    • Expose the solid material and the stock solution to elevated temperatures (e.g., 60°C or 80°C) in a calibrated oven.

    • Sample at defined intervals (e.g., 1, 3, 7 days). This assesses the stability of the compound in both solid and solution states.

  • Photostability Testing:

    • Expose the solid material and the stock solution to a light source conforming to ICH Q1B guidelines (providing both UV and visible light).

    • A control sample should be run in parallel, protected from light (e.g., wrapped in aluminum foil). This is a self-validating step to ensure that any observed degradation is due to light exposure and not just temperature.

B. Analytical Methodology

A robust, stability-indicating analytical method is required to separate the parent compound from all potential degradation products. High-Performance Liquid Chromatography (HPLC) is the technique of choice.[13]

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for good peak shape and is MS-compatible.
Mobile Phase B AcetonitrileA common organic modifier providing good elution strength.
Gradient Start with low %B, ramp to high %B over 20-30 minutesTo ensure elution of the parent compound and separation of potentially more polar or non-polar degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Detection UV at 254 nm and 280 nm, or Photodiode Array (PDA)The aromatic structure will have strong UV absorbance. A PDA detector is crucial for peak purity analysis.
Injection Vol. 10 µLStandard volume for analytical HPLC.

For the identification of unknown degradants, fractions can be collected, or the HPLC can be directly coupled to a Mass Spectrometer (LC-MS).[14] MS provides molecular weight information, which is invaluable for postulating the structures of the degradation products.

Hypothetical Data Interpretation

After analysis, the data can be summarized to provide a clear stability profile.

Stress Condition% Degradation of ParentMajor Degradant RT (min)Postulated IdentityObservations
Control (Unstressed) < 0.1%--Clear, colorless solution
0.5 M HCl, 60°C, 24h 8.5%4.23-Amino-4-methoxybenzoic acidClear, colorless solution
0.5 M NaOH, RT, 30m 18.2%4.23-Amino-4-methoxybenzoic acidClear, colorless solution
3% H₂O₂, RT, 8h 15.7%9.8, 11.2, multiple minorNitroso/Nitro derivatives, othersSolution turned yellow/brown
Thermal (Solid, 7d) 0.5%--No change in appearance
Photolytic (ICH, 24h) 11.4%Multiple minor peaksComplex mixtureSlight discoloration

Summary and Recommendations

This technical guide outlines a comprehensive approach to understanding the stability of this compound.

  • Key Liabilities: The molecule is predicted to be most susceptible to base-catalyzed hydrolysis and oxidation . The ester linkage is readily cleaved under basic conditions, and the aromatic amine is a prime target for oxidative degradation, which may lead to discoloration. The compound also exhibits some sensitivity to acid and light.

  • Recommendations for Handling and Formulation:

    • pH Control: To prevent hydrolysis, formulations should be maintained at a neutral to slightly acidic pH. Strongly basic excipients should be avoided.

    • Protection from Light: The material should be stored in light-resistant containers to mitigate photolytic degradation.

    • Inert Atmosphere: For long-term storage or in liquid formulations, packaging under an inert atmosphere (e.g., nitrogen) and the inclusion of an antioxidant may be beneficial to prevent oxidation.

  • Analytical Method: The developed HPLC method must be fully validated to prove it is stability-indicating by demonstrating specificity, linearity, accuracy, and precision. Peak purity analysis using a PDA detector is essential for this validation.

By undertaking such a systematic investigation, researchers and drug developers can gain a thorough understanding of the stability profile of this compound, ensuring the quality and integrity of any downstream processes or final products.

References

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). S-Matrix.[Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.[Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2023). European Medicines Agency.[Link]

  • ICH Stability Guidelines. (n.d.). LSC Group®.[Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2024). AMSbiopharma.[Link]

  • Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. (n.d.). Sharp Services.[Link]

  • ICH guidelines for stability studies. (2015). Slideshare.[Link]

  • Forced Degradation Testing in Pharma. (2024). ResolveMass Laboratories Inc.[Link]

  • Forced Degradation Studies for Stability. (n.d.). Nelson Labs.[Link]

  • Complete Guide to ICH Stability Testing for APIs & FPPs. (2024). YouTube.[Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione.[Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC.[Link]

  • Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. (2009). Iranian Chemical Society.[Link]

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  • Analytical Techniques In Stability Testing. (2024). Separation Science.[Link]

  • Core components of analytical method validation for small molecules-an overview. (2021). ResearchGate.[Link]

  • Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. (2009). ResearchGate.[Link]

  • Photochemistry of Aliphatic and Aromatic Amines. (2008). ResearchGate.[Link]

  • Anaerobic degradation of methoxylated aromatic compounds. (1997). ResearchGate.[Link]

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Methodological & Application

Application Notes and Protocols: Ethyl 3-Amino-4-methoxybenzoate as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of Ethyl 3-Amino-4-methoxybenzoate (CAS No. 16357-44-1) as a versatile intermediate in pharmaceutical synthesis. Detailed protocols for its synthesis, purification, and characterization are presented, along with an application workflow for its conversion to a precursor of the anti-anginal drug, Trimetazidine. The causality behind experimental choices and self-validating systems within each protocol are emphasized to ensure technical accuracy and reproducibility.

Introduction and Physicochemical Properties

This compound is a functionalized aromatic compound featuring an amino group, a methoxy group, and an ethyl ester on a benzene ring.[1][2] This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly for the preparation of complex heterocyclic systems and active pharmaceutical ingredients (APIs).[1] Its structure allows for a variety of chemical modifications, including reactions at the amino group (e.g., acylation, alkylation, diazotization) and transformations of the ester functionality (e.g., reduction, hydrolysis, amidation).

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 16357-44-1[2]
Molecular Formula C₁₀H₁₃NO₃[2]
Molecular Weight 195.22 g/mol [2]
Appearance Solid-
Storage Store at 10°C - 25°C in a well-closed container.[2]

Synthesis of this compound

Two primary, robust synthetic routes are detailed below. The choice of method may depend on the availability of starting materials and desired scale.

Method A: Catalytic Hydrogenation of Ethyl 3-nitro-4-methoxybenzoate

This method involves the selective reduction of a nitro group in the presence of an ester. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation.[3] The reaction proceeds under a hydrogen atmosphere, with the catalyst facilitating the addition of hydrogen across the nitro group.

synthesis_A start Ethyl 3-nitro-4-methoxybenzoate reagents H₂ (gas) 10% Pd/C Ethanol start->reagents Reflux product This compound reagents->product

Caption: Synthesis via Catalytic Hydrogenation.

Protocol 2.1: Catalytic Hydrogenation

  • Reactor Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus) equipped with a magnetic stir bar, dissolve Ethyl 3-nitro-4-methoxybenzoate (1.0 eq) in anhydrous ethanol.

  • Inerting: Sparge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under the inert atmosphere, carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%). Caution: Pd/C can be pyrophoric when dry; handle with care.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas (3-5 cycles of vacuum and H₂ backfill). Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi) and commence vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-4 hours.

  • Work-up: Once complete, vent the hydrogen and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude this compound.

Method B: Fischer Esterification of 3-Amino-4-methoxybenzoic Acid

This classic method involves the acid-catalyzed reaction of a carboxylic acid with an excess of alcohol to form the corresponding ester.[4][5] The reaction is an equilibrium process, and using the alcohol as the solvent drives the equilibrium towards the product.

synthesis_B start 3-Amino-4-methoxybenzoic Acid reagents Ethanol (excess) Conc. H₂SO₄ (cat.) start->reagents Reflux product This compound reagents->product

Caption: Synthesis via Fischer Esterification.

Protocol 2.2: Fischer Esterification

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-Amino-4-methoxybenzoic acid (1.0 eq) and an excess of absolute ethanol.[6]

  • Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq). Caution: The addition is exothermic.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acid until effervescence ceases and the pH is ~8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

The crude this compound obtained from either synthesis can be purified by recrystallization or column chromatography.

Protocol 3.1: Recrystallization

  • Dissolve the crude product in a minimum amount of hot solvent (e.g., a mixture of ethanol and water, or ethyl acetate and hexanes).

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Protocol 3.2: Column Chromatography

For highly polar aromatic amines, purification by standard silica gel chromatography can be challenging due to strong interactions with acidic silanol groups, leading to peak tailing.[7] To mitigate this, a mobile phase containing a small amount of a basic modifier like triethylamine is recommended.[8][9]

  • Column Packing: Pack a chromatography column with silica gel in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) containing 0.5-1% triethylamine.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques. The following are expected spectral data based on the analysis of structurally similar compounds.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Peaks/Signals
¹H NMR δ (ppm): ~7.5-6.5 (m, 3H, Ar-H), ~4.3 (q, 2H, -OCH₂CH₃), ~3.8 (s, 3H, -OCH₃), ~3.5-4.0 (br s, 2H, -NH₂), ~1.3 (t, 3H, -OCH₂CH₃). Chemical shifts can be influenced by solvent and concentration.[10][11]
¹³C NMR δ (ppm): ~166 (C=O), ~150-140 (Ar-C), ~125-110 (Ar-C), ~60 (-OCH₂CH₃), ~55 (-OCH₃), ~14 (-OCH₂CH₃).[12][13]
FT-IR ν (cm⁻¹): ~3400-3200 (N-H stretch), ~3000-2800 (C-H stretch), ~1700 (C=O stretch), ~1600-1450 (C=C aromatic stretch), ~1250 (C-O stretch).[14]
Mass Spec. m/z: Expected [M]⁺ at 195.22. Common fragmentation may include loss of the ethoxy group (-45) or the ester group.[15][16]

Application in Pharmaceutical Synthesis: Pathway to a Trimetazidine Precursor

This compound can serve as a starting material for the synthesis of 2,3,4-trimethoxybenzaldehyde, a key intermediate in the production of Trimetazidine.[8] Trimetazidine is an anti-anginal agent that acts as a metabolic modulator. The proposed synthetic pathway involves several standard organic transformations.

api_synthesis cluster_0 Step 1: Sandmeyer Reaction cluster_1 Step 2: Methylation cluster_2 Step 3: Reduction to Alcohol cluster_3 Step 4: Oxidation to Aldehyde cluster_4 Step 5: Reductive Amination A This compound B Ethyl 3-hydroxy-4-methoxybenzoate A->B 1. NaNO₂, H₂SO₄ 2. H₂O, Δ C Ethyl 3,4-dimethoxybenzoate B->C Dimethyl Sulfate K₂CO₃ D (3,4-Dimethoxyphenyl)methanol C->D LiAlH₄ E 3,4-Dimethoxybenzaldehyde D->E PCC or DMP F Trimetazidine Precursor (1-(2,3,4-trimethoxybenzyl)piperazine) E->F Piperazine, H₂, Pd/C

Caption: Proposed synthetic pathway from this compound to a Trimetazidine precursor.

Protocol for Step 1: Sandmeyer Reaction to Ethyl 3-hydroxy-4-methoxybenzoate

The Sandmeyer reaction allows for the conversion of an aryl amine to a variety of other functional groups via a diazonium salt intermediate. For hydroxylation, the diazonium salt is decomposed in water.[9][17][18]

  • Diazotization: Dissolve this compound (1.0 eq) in an aqueous solution of sulfuric acid at 0-5°C. To this, add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5°C.

  • Hydrolysis: Slowly add the diazonium salt solution to a boiling aqueous solution of copper(I) oxide or simply heat the acidic solution to reflux.

  • Work-up: After the evolution of nitrogen gas ceases, cool the reaction mixture and extract with ethyl acetate. Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting Ethyl 3-hydroxy-4-methoxybenzoate by column chromatography.

Protocol for Step 2: Methylation to Ethyl 3,4-dimethoxybenzoate

The phenolic hydroxyl group can be methylated using a suitable methylating agent like dimethyl sulfate in the presence of a base.[1][19][20][21]

  • Reaction Setup: Dissolve Ethyl 3-hydroxy-4-methoxybenzoate (1.0 eq) in acetone. Add potassium carbonate (2.0 eq) and dimethyl sulfate (1.2 eq).

  • Reaction: Reflux the mixture for 6-8 hours, monitoring by TLC.

  • Work-up: Cool the reaction, filter off the solids, and concentrate the filtrate. Dissolve the residue in ethyl acetate, wash with water and brine, dry, and concentrate to give the crude product.

Subsequent Steps
  • Step 3 (Reduction): The ethyl ester can be reduced to the corresponding benzyl alcohol using a strong reducing agent like Lithium Aluminium Hydride (LiAlH₄) in an anhydrous ether solvent.[22]

  • Step 4 (Oxidation): The resulting benzyl alcohol is then selectively oxidized to the benzaldehyde using a mild oxidizing agent such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) to avoid over-oxidation to the carboxylic acid.[7][23]

  • Step 5 (Reductive Amination): The final step involves the reductive amination of the aldehyde with piperazine, typically using catalytic hydrogenation (H₂/Pd-C), to yield the Trimetazidine precursor, 1-(2,3,4-trimethoxybenzyl)piperazine.[8][24][25]

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete hazard information. All reactions should be carried out with appropriate engineering controls and safety precautions.

Conclusion

This compound is a highly functionalized and valuable intermediate for pharmaceutical synthesis. The protocols outlined in this document provide robust methods for its preparation and purification. Its utility has been demonstrated through a proposed synthetic pathway to a key precursor of Trimetazidine. The versatility of its functional groups opens avenues for the synthesis of a wide range of other complex molecules and APIs.

References

  • Sato, N., & Endo, H. (2009). Methylation of phenolic hydroxyl group and demethylation of anisoles. Journal of Chemical Research, 2009(4), 229-231. [Link]

  • Chem-supply.net. Selective Oxidation of Benzyl Alcohol to Benzaldehyde. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • Chemist Ai. Why do we use absolute ethanol when making ethyl p aminobenzoate in lab. [Link]

  • Chemistry LibreTexts. (2020). 22.6: Ester Chemistry. [Link]

  • Patents.google.com. (1994). CA2040884C - Process for the preparation of 1-(2,3,4-trimethoxybenzyl)
  • Taylor & Francis Online. A New Protocol for O-Methylation of Phenolic Compounds with Trimethyl Phosphite or Trimethyl Phosphate Under Solvent-Free Condition and Microwave Irradiation. [Link]

  • ResearchGate. (2009). (PDF) ChemInform Abstract: Methylation of Phenolic Hydroxyl Group and Demethylation of Anisoles. [Link]

  • Royal Society of Chemistry. Supporting information. [Link]

  • Royal Society of Chemistry. Supporting information. [Link]

  • Patents.google.com. (1984).
  • Chegg.com. (2021). Solved When benzyl alcohol is oxidized by PCC, the Product | Chegg.com. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • ACS Publications. (1929). Methylation of Phenol by Dimethyl Sulfate. Industrial & Engineering Chemistry. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • University of Glasgow. Chemical shifts. [Link]

  • Scientific Research Publishing. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. SciRP.org. [Link]

  • ResearchGate. (2016). (PDF) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

  • Royal Society of Chemistry. (2007). Oxidation of benzyl alcohol by pyridinium dichromate in acetonitrile. Using the para/meta ratio of substituent effects for mechanism elucidation. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • ResearchGate. (2016). (PDF) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. [Link]

  • Shimadzu Chemistry & Diagnostics. [13C6]-Ethyl 4-amino-3-methoxybenzoate | 73368-41-9 unlabeled | Building blocks. [Link]

  • Patents.google.com. (2004). RU2234501C1 - Method for preparing 1-(2,3,4-trimethoxybenzyl)-piperazine dihydrochloride.
  • ResearchGate. Intramolecular reductive amination for the preparation of piperazines.⁷¹. [Link]

  • Chemguide. interpreting C-13 NMR spectra. [Link]

  • Palacký University Olomouc. Table of Characteristic IR Absorptions. [Link]

  • ResearchGate. Intramolecular reductive amination for the preparation of piperazines.⁷¹. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • NIST WebBook. Benzoic acid, 3-amino-, ethyl ester. [Link]

  • MassBank. ethyl 4-aminobenzoate. [Link]

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Application Notes: Synthesis of Novel Local Anesthetics from Ethyl 3-Amino-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of novel local anesthetic candidates from the versatile precursor, Ethyl 3-Amino-4-methoxybenzoate.

Introduction: The Local Anesthetic Pharmacophore and Strategic Synthesis

Local anesthetics are a cornerstone of pain management, reversibly blocking nerve impulse transmission. Their chemical architecture is elegantly defined by a three-part structure: a lipophilic aromatic ring, a hydrophilic tertiary amine, and an intermediate ester or amide linkage.[1][2] This modular design allows for systematic modification to fine-tune potency, duration of action, and toxicity.

This compound is an excellent starting scaffold for the synthesis of novel local anesthetics. Its structure already contains the aromatic lipophilic portion (the substituted benzene ring) and a latent intermediate linkage (the ethyl ester). The primary amino group at the 3-position serves as a versatile chemical handle for introducing the critical hydrophilic tertiary amine moiety, which is essential for the anesthetic's solubility and interaction with its biological target, the voltage-gated sodium channels.[1]

This guide details two primary synthetic pathways starting from this compound:

  • Transesterification: A direct, one-step conversion to create novel amino ester-type anesthetics, analogous to the classic synthesis of Procaine.[3]

  • Hydrolysis and Amide Coupling: A two-step route to produce more stable amino amide-type anesthetics, which are generally more resistant to hydrolysis by plasma esterases.

Physicochemical Properties of the Starting Material

A thorough understanding of the starting material is critical for reaction planning and execution.

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 16357-44-1[4]
Molecular Formula C₁₀H₁₃NO₃[4]
Molecular Weight 195.22 g/mol [4]
Appearance Solid powder[5]
Storage 4°C, protect from light[4]
SMILES O=C(OCC)C1=CC=C(OC)C(N)=C1[4]

Part 1: Synthesis of Amino Ester-Type Anesthetics via N-Alkylation

A straightforward approach to synthesizing potent local anesthetics from this compound involves the direct alkylation of the primary amino group. This reaction introduces the required tertiary amine, completing the tripartite structure of a classic local anesthetic. The following protocol details the synthesis of a potential anesthetic agent, 2-(Diethylamino)this compound , a structural analog of Procaine.

Principle and Rationale

This synthesis is achieved through a nucleophilic substitution reaction. The amino group of this compound acts as the nucleophile, attacking the electrophilic carbon of an alkylating agent like 2-chloro-N,N-diethylethanamine. The reaction is typically performed in the presence of a non-nucleophilic base (e.g., sodium carbonate or triethylamine) to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The choice of a high-boiling point solvent like DMF or acetonitrile facilitates the reaction at elevated temperatures, increasing the reaction rate.

G cluster_workflow Workflow: N-Alkylation Start Ethyl 3-Amino-4- methoxybenzoate Reagent Add 2-Chloro-N,N- diethylethanamine + Base (Na2CO3) Start->Reagent Reaction Heat in DMF (Nucleophilic Substitution) Reagent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Product Target Amino Ester Anesthetic Purify->Product

Diagram 1: Workflow for N-Alkylation Synthesis.
Detailed Protocol 1: Synthesis of 2-(Diethylamino)ethyl 3-(2-(diethylamino)ethylamino)-4-methoxybenzoate

Materials:

  • This compound (1.0 eq)

  • 2-Chloro-N,N-diethylethanamine hydrochloride (2.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), 2-chloro-N,N-diethylethanamine hydrochloride (2.2 eq), and anhydrous potassium carbonate (3.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask (approx. 10 mL per gram of starting ester).

  • Reaction: Stir the suspension at 80-90°C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine. This removes residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure tertiary amine product.

Part 2: Synthesis of Amino Amide-Type Anesthetics

Amino amide local anesthetics (e.g., Lidocaine) are generally more stable in biological systems than their ester counterparts due to the greater resistance of the amide bond to hydrolysis. This pathway involves two sequential steps: first, the hydrolysis of the ethyl ester to its corresponding carboxylic acid, and second, the coupling of this acid with a suitable diamine.

G Start This compound Ester Step1 Step 1: Hydrolysis (LiOH, MeOH/H₂O) Start->Step1 Intermediate 3-Amino-4-methoxybenzoic Acid Carboxylic Acid Step1->Intermediate Step2 Step 2: Amide Coupling (EDC, HOBt, Diamine) Intermediate->Step2 Product Target Amino Amide Anesthetic Amide Step2->Product

Diagram 2: Two-Step Synthesis of Amino Amide Anesthetics.
Detailed Protocol 2.1: Hydrolysis to 3-Amino-4-methoxybenzoic Acid

Principle and Rationale: Base-promoted hydrolysis (saponification) is a standard method for converting esters to carboxylic acids.[6][7] Lithium hydroxide (LiOH) in a mixed solvent system of methanol, THF, and water is highly effective for this transformation at room temperature, minimizing potential side reactions.[8] The reaction is irreversible because the final step is an acid-base reaction where the alkoxide deprotonates the newly formed carboxylic acid.

Materials:

  • This compound (1.0 eq)

  • Lithium hydroxide (LiOH) (5.0 eq)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a 3:1:1 mixture of MeOH, THF, and water.

  • Base Addition: Add LiOH (5.0 eq) to the solution in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction completion by TLC, observing the disappearance of the starting ester spot.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the organic solvents (MeOH and THF).

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify with 1M HCl until the pH is ~4-5. The carboxylic acid product will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-Amino-4-methoxybenzoic acid.

Detailed Protocol 2.2: Amide Coupling with N,N-Diethylethylenediamine

Principle and Rationale: Amide bond formation is facilitated by coupling agents that activate the carboxylic acid. A common and efficient method uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt). EDC activates the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate can be attacked by the primary amine of N,N-diethylethylenediamine. HOBt is added to suppress side reactions and minimize racemization if chiral centers are present.

Materials:

  • 3-Amino-4-methoxybenzoic acid (1.0 eq)

  • N,N-Diethylethylenediamine (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-Amino-4-methoxybenzoic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DCM.

  • Activation: Add EDC (1.2 eq) to the mixture and stir at room temperature for 20 minutes to activate the carboxylic acid.

  • Amine Addition: Add N,N-diethylethylenediamine (1.1 eq) followed by the dropwise addition of TEA (3.0 eq).

  • Reaction: Allow the reaction to stir at room temperature for 8-12 hours. Monitor progress by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product via column chromatography to obtain the final amino amide.

Characterization of Synthesized Compounds

The identity, structure, and purity of the synthesized local anesthetic candidates must be confirmed through a suite of analytical techniques.

TechniquePurposeExpected Observations for Target Molecules
¹H NMR Structural elucidation by observing proton environments.Appearance of new signals corresponding to the added alkyl/amide chain (e.g., characteristic triplets and quartets for ethyl groups).
IR Spectroscopy Identification of key functional groups.For amides, disappearance of the carboxylic acid O-H stretch and appearance of a strong C=O stretch (~1650 cm⁻¹) and N-H bends.
Mass Spectrometry Determination of molecular weight.The molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of the target compound.
HPLC Assessment of purity.A single major peak in the chromatogram indicates a high degree of purity.

References

  • CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents.

  • Synthesis and biological activities of local anesthetics - PMC - PubMed Central. (2019-12-13).

  • 16357-44-1 | this compound - ChemScene.

  • Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. World Journal of Pharmaceutical Research. (2024-11-18).

  • 3-Amino-4-methoxybenzoic acid ethyl ester, 5 g - Carl ROTH.

  • Ester Chemistry - LibreTexts Chemistry. (2020-05-30).

  • Microwave - assisted Synthesis of Local Anaesthetic Procaine from Benzocaine. -

  • Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure. - Medscape. (2023-09-08).

  • 4-Amino-3-methoxybenzoic acid synthesis - ChemicalBook.

  • Hydrolysis of ethyl benzoate - SSERC.

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Application Notes & Protocols: Ethyl 3-Amino-4-methoxybenzoate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Introduction: Unveiling the Potential of a Multifunctional Scaffold

Ethyl 3-amino-4-methoxybenzoate (CAS No. 16357-44-1) is a highly functionalized aromatic compound that serves as a pivotal starting material and intermediate in the synthesis of complex organic molecules.[1] Its structure is distinguished by the strategic placement of three key functional groups on a benzene ring: an ethyl ester, an amine, and a methoxy group. This unique arrangement provides a powerful platform for constructing diverse molecular architectures, particularly within the realms of pharmaceutical and fine chemical development.

The core value of this building block lies in the orthogonal reactivity of its functional groups. The nucleophilic amine allows for derivatization through acylation, alkylation, and condensation reactions, while the ethyl ester can be readily hydrolyzed or converted into amides. The electron-donating methoxy and amino groups activate the aromatic ring, facilitating electrophilic substitution and enabling its use in the construction of fused heterocyclic systems. This guide provides an in-depth exploration of its reactivity, supported by detailed protocols for its application in key synthetic transformations.

Compound Profile and Safety Data

Proper handling and storage are paramount for ensuring the integrity of the reagent and the safety of the researcher. The following tables summarize the essential physicochemical properties and safety information for this compound.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 16357-44-1[1][2]
Molecular Formula C₁₀H₁₃NO₃[1][2]
Molecular Weight 195.22 g/mol [1][2]
Appearance White to light yellow crystal or powder[3]
SMILES CCOC(=O)C1=CC(=C(C=C1)OC)N[1]
Solubility Soluble in common organic solvents[1]
Storage Store at 10°C - 25°C, protect from light[1][2]

Table 2: Hazard and Safety Information

Hazard StatementPrecautionary Measures & First AidReference
Causes skin irritation.Wear protective gloves. If on skin, wash with plenty of water. If irritation occurs, get medical help.[4][5][6]
Causes serious eye irritation.Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5][6]
May cause respiratory irritation.Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, move person into fresh air.[6][7]
Handling Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation. Wash hands thoroughly after handling.[5][7]
Fire Fighting Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

Core Reactivity and Synthetic Strategy

The synthetic utility of this compound is dictated by the reactivity of its three primary functional domains. Understanding these sites is crucial for designing effective synthetic routes.

A diagram illustrating the key reactive sites of the molecule.

  • The Aromatic Amine (-NH₂): As the most nucleophilic site, this group readily participates in reactions such as acylation to form amides, condensation with carbonyls to yield Schiff bases, and as a nucleophile in building heterocyclic rings.

  • The Ethyl Ester (-COOEt): This group can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, providing a handle for further modifications. It can also undergo amidation with amines at high temperatures.

  • The Activated Aromatic Ring: The powerful ortho,para-directing effects of the amine and methoxy groups strongly activate the ring towards electrophilic aromatic substitution. The C5 position (ortho to the amine and meta to the ester) is particularly electron-rich and susceptible to electrophilic attack.

Application I: Synthesis of Quinolone Scaffolds via Gould-Jacobs Reaction

The ortho-amino ester motif is an ideal precursor for constructing quinolone and quinazolinone cores, which are privileged scaffolds in medicinal chemistry. The Gould-Jacobs reaction provides a classic and effective method for this transformation.

Causality Behind the Protocol: This reaction involves two key stages. First, the aromatic amine condenses with a β-ketoester equivalent, such as diethyl 2-(ethoxymethylene)malonate, to form an enamine intermediate. The choice of a high-boiling, inert solvent like Dowtherm A or diphenyl ether is critical for the second step: a thermal cyclization that proceeds via intramolecular electrophilic attack of the ester carbonyl onto the activated aromatic ring, followed by elimination of ethanol. This high-temperature requirement drives the reaction towards the thermodynamically stable fused heterocyclic product.

Protocol 1: Synthesis of Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate
  • Reagent Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, combine this compound (1.0 eq., e.g., 19.5 g, 0.1 mol) and diethyl 2-(ethoxymethylene)malonate (1.05 eq., e.g., 22.7 g, 0.105 mol).

  • Initial Condensation: Heat the mixture at 120-130°C for 2 hours with stirring. During this time, ethanol will be evolved as a byproduct. The progress can be monitored by observing the cessation of ethanol distillation.

  • Cyclization: Add 100 mL of Dowtherm A to the reaction mixture. Increase the temperature to 240-250°C and maintain reflux for 1-2 hours. The product will begin to precipitate from the hot solution.

  • Workup and Isolation: Allow the mixture to cool to below 100°C. Add 100 mL of hexane or petroleum ether to dilute the Dowtherm A and facilitate filtration.

  • Filtration: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with hexane (2 x 50 mL) and then with ethyl acetate (2 x 30 mL) to remove residual solvent and impurities.

  • Purification: The crude product is often of high purity. If necessary, it can be recrystallized from a suitable solvent such as ethanol or N,N-dimethylformamide (DMF) to yield the final product as a crystalline solid.

Workflow for the synthesis of a 4-quinolone derivative.

Application II: Amide Bond Formation

The amine functionality is a key handle for chain extension and the introduction of diverse side chains via amide coupling, a fundamental reaction in the synthesis of bioactive molecules.

Causality Behind the Protocol: This protocol describes a standard acylation using an acid chloride. A non-nucleophilic organic base, such as triethylamine or pyridine, is essential to act as a scavenger for the HCl generated during the reaction. The reaction is typically run in an inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to prevent side reactions with the solvent. The aqueous workup is designed to remove the hydrochloride salt of the base and any unreacted acid chloride (which hydrolyzes to the carboxylic acid).

Protocol 2: Acylation with Benzoyl Chloride
  • Reaction Setup: Dissolve this compound (1.0 eq., e.g., 5.0 g, 25.6 mmol) in 50 mL of anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Add triethylamine (1.2 eq., e.g., 4.3 mL, 30.7 mmol).

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Add benzoyl chloride (1.05 eq., e.g., 3.1 mL, 26.9 mmol) dropwise via a syringe over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine.

  • Quenching and Workup: Pour the reaction mixture into 50 mL of water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate (2 x 30 mL), and brine (1 x 30 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel.

References

  • Nanjing Winsome Chemical Limited (2024). 4-Ethyl amino-3-methoxybenzoate. Available at: [Link]

  • Carl ROTH (2024). 3-Amino-4-methoxybenzoic acid ethyl ester, 5 g. Available at: [Link]

  • PubChem (2024). Ethyl 3-Amino-4-methylbenzoate | C10H13NO2 | CID 12607966. Available at: [Link]

  • PubChem (2024). Ethyl 4-amino-3-methylbenzoate | C10H13NO2 | CID 282796. Available at: [Link]

  • National Institutes of Health (NIH) (2024). Crystal structure of ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate. Available at: [Link]

  • PubChem (2024). Ethyl 3-hydroxy-4-methoxybenzoate | C10H12O4 | CID 15480330. Available at: [Link]

  • Organic Syntheses (2024). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Available at: [Link]

  • National Institutes of Health (NIH) (2012). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Available at: [Link]

  • Chemical Synthesis Database (2025). methyl 3-ethoxy-4-methoxybenzoate. Available at: [Link]

  • ResearchGate (2009). Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride. Available at: [Link]

  • World Journal of Pharmaceutical Research (2024). Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. Available at: [Link]

  • Patsnap (2017). A kind of preparation method of 3-amino-4-methoxybenzanilide. Available at: [Link]

  • MDPI (2012). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Available at: [Link]

  • ChemBeast (2025). Methyl 4-amino-3-methoxybenzoate: A Key Intermediate for Chemical Synthesis. Available at: [Link]

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The Strategic Application of Ethyl 3-Amino-4-methoxybenzoate in the Synthesis of High-Performance Azo Dyes: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth guide for researchers, scientists, and professionals in drug development on the application of Ethyl 3-Amino-4-methoxybenzoate as a pivotal intermediate in the synthesis of azo dyes. We will move beyond a simple recitation of steps to explore the causality behind the experimental design, ensuring a robust and reproducible protocol. The inherent chemical functionalities of this compound make it a valuable precursor for producing dyes with desirable chromophoric and auxochromic properties, leading to vibrant hues and good fastness.

Foundational Principles: The Role of this compound in Azo Dye Chemistry

This compound serves as a primary aromatic amine, making it an ideal candidate for diazotization. This reaction converts the amino group into a highly reactive diazonium salt. This salt then acts as an electrophile in a subsequent azo coupling reaction with an electron-rich aromatic compound (the coupling component) to form the characteristic azo (-N=N-) linkage, which is the primary chromophore of the resulting dye.

The methoxy (-OCH₃) and ethyl ester (-COOCH₂CH₃) groups on the benzene ring of this compound are not mere spectators. The methoxy group, an electron-donating group, can influence the color of the final dye, often leading to a bathochromic shift (a shift to a longer wavelength of light absorption, resulting in a deeper color). The ethyl ester group can affect the dye's solubility and its affinity for different substrates, making it particularly relevant in the synthesis of disperse dyes for hydrophobic fibers like polyester.

Experimental Workflow: From Intermediate to Azo Dye

The synthesis of an azo dye using this compound is a two-stage process:

  • Diazotization: Conversion of the primary aromatic amine to a diazonium salt.

  • Azo Coupling: Reaction of the diazonium salt with a suitable coupling component.

The following workflow diagram illustrates this process:

Azo Dye Synthesis Workflow cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Azo Coupling This compound This compound Diazonium Salt Diazonium Salt This compound->Diazonium Salt  NaNO₂, HCl (aq)  0-5 °C Azo Dye Azo Dye Diazonium Salt->Azo Dye  Alkaline or Acidic Conditions  0-10 °C Coupling Component Coupling Component Coupling Component->Azo Dye

Caption: A generalized workflow for the synthesis of an azo dye.

Detailed Protocol: Synthesis of a Monoazo Dye from this compound and 2-Naphthol

This protocol details the synthesis of a specific red-orange azo dye by the diazotization of this compound and subsequent coupling with 2-naphthol.

Materials and Reagents
ReagentMolar Mass ( g/mol )PurityNotes
This compound195.22≥98%The primary amine (diazo component).
Sodium Nitrite (NaNO₂)69.00≥99%The diazotizing agent.
Hydrochloric Acid (HCl), concentrated36.4637%To form nitrous acid and maintain an acidic medium for diazotization.
2-Naphthol144.17≥99%The coupling component.
Sodium Hydroxide (NaOH)40.00≥98%To dissolve the 2-naphthol and maintain alkaline coupling conditions.
Distilled Water18.02-For preparing solutions.
Ice--For temperature control.
Ethanol46.07≥95%For recrystallization of the final product.
Stage 1: Diazotization of this compound

Causality: This stage is critical as the diazonium salt is unstable at higher temperatures. Maintaining a temperature between 0 and 5 °C is paramount to prevent the decomposition of the diazonium salt, which would lead to the formation of undesired byproducts and a lower yield of the dye.[1][2] The reaction is carried out in an acidic medium to generate nitrous acid (HNO₂) in situ from sodium nitrite and hydrochloric acid.

Protocol:

  • In a 250 mL beaker, add 1.95 g (0.01 mol) of this compound.

  • To this, add a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of distilled water. Stir the mixture until the amine is completely dissolved. A gentle warming may be required, but the solution must be cooled back down.

  • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • In a separate 50 mL beaker, dissolve 0.72 g (0.0105 mol, a slight excess) of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine solution over 15-20 minutes, ensuring the temperature does not rise above 5 °C. Vigorous stirring is essential during this addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the diazotization is complete. The resulting clear solution contains the diazonium salt and should be used immediately in the next stage.

Stage 2: Azo Coupling with 2-Naphthol

Causality: The coupling reaction is an electrophilic aromatic substitution, where the electron-rich 2-naphthol (in its phenoxide form) attacks the electrophilic diazonium salt.[3][4] The reaction is performed in an alkaline medium (pH 8-10) to deprotonate the hydroxyl group of 2-naphthol, forming the more nucleophilic naphthoxide ion, which enhances the rate of coupling.

Protocol:

  • In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 5-10 °C in an ice bath with continuous stirring.

  • Slowly add the freshly prepared, cold diazonium salt solution from Stage 1 to the cold 2-naphthol solution with vigorous and continuous stirring. A brightly colored red-orange precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction is complete.

  • Isolate the precipitated dye by vacuum filtration using a Büchner funnel.

  • Wash the solid dye with copious amounts of cold water to remove any unreacted salts and sodium hydroxide.

  • The crude dye can be purified by recrystallization from ethanol to obtain a product with high purity.

  • Dry the purified dye in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C).

Chemical Structures and Reaction

The following diagram illustrates the chemical structures of the reactants, the intermediate diazonium salt, and the final azo dye product.

Azo Dye Synthesis Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Reactant1 This compound Intermediate Diazonium Salt Reactant1->Intermediate Diazotization (NaNO₂, HCl) Reactant2 2-Naphthol Product Azo Dye Reactant2->Product Intermediate->Product Azo Coupling

Caption: The reaction pathway from reactants to the final azo dye.

Safety and Handling Precautions

  • All procedures should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Concentrated acids and bases are corrosive and should be handled with extreme care.

  • Diazonium salts are potentially explosive when dry and should be kept in solution and used immediately after preparation.

  • Avoid inhalation of dust from the solid dye product.

Conclusion

This compound is a versatile and valuable intermediate for the synthesis of azo dyes. The protocols outlined in this application note, grounded in established chemical principles, provide a reliable methodology for researchers to synthesize novel chromophores. The careful control of reaction parameters, particularly temperature during diazotization, is crucial for achieving high yields and purity of the final dye product. The strategic use of this intermediate opens avenues for the development of new dyes with tailored properties for a wide range of applications, from textiles to advanced materials.

References

  • Hassan, Q. M. A., et al. (2022). A novel azo compound derived from ethyl-4-amino benzoate: synthesis, nonlinear optical properties and DFT. Journal of Materials Science: Materials in Electronics, 33(1), 391-408. Available at: [Link]

  • Nanjing Winsome Chemical Limited. (n.d.). 4-Ethyl amino-3-methoxybenzoate. Retrieved from [Link]

  • Fengchen Group. (n.d.). Understanding the Chemistry: Synthesis and Applications of 3-Amino-4-methoxybenzanilide. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). Coupling Reactions of Aryl Diazonium Salts. Retrieved from [Link]

  • ALL In All Chemistry. (2021, March 2). COUPLING REACTIONS OF DIAZONIUM SALTS [Video]. YouTube. Retrieved from [Link]

  • Al-Ayed, A. S., et al. (2023). Synthesis of New Monoazo Disperse Dyes for Dyeing Polyester Fabric Using Two Different Dyeing Methods: Demonstration of Their Antibacterial and Anticancer Activities. Molecules, 28(14), 5488. Available at: [Link]

  • Chemistry LibreTexts. (2023). Reactions of Aryl Diazonium Salts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

Sources

Introduction: The Versatility of N-Alkylated Anilines in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Comprehensive Protocol for the N-Alkylation of Ethyl 3-Amino-4-methoxybenzoate

This compound is a valuable substituted aniline that serves as a versatile building block in the synthesis of complex organic molecules. The strategic introduction of alkyl groups to the nitrogen atom (N-alkylation) is a cornerstone of synthetic chemistry, profoundly influencing the physicochemical properties of the parent molecule. This modification can enhance biological activity, tune solubility, and alter material characteristics, making N-alkylated aniline derivatives critical components in the development of pharmaceuticals, agrochemicals, and functional materials.[1] This guide provides detailed protocols for the N-alkylation of this compound, focusing on practical application, mechanistic understanding, and robust validation.

Strategic Approaches to N-Alkylation: A Mechanistic Overview

The selection of an appropriate N-alkylation strategy is contingent upon the desired product, the scale of the reaction, and the available starting materials. For a substrate like this compound, several robust methods can be employed.

  • Direct Alkylation with Alkyl Halides : This is a classical and widely practiced method involving the nucleophilic attack of the amine on an alkyl halide. The reaction typically requires a base to neutralize the hydrogen halide byproduct that forms, thereby driving the reaction to completion.[2] While straightforward, a key challenge is controlling the degree of alkylation, as the secondary amine product is often more nucleophilic than the starting primary amine, leading to potential over-alkylation.

  • Reductive Amination : This powerful and highly versatile one-pot method involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate.[3][4] This intermediate is then reduced in situ to the desired N-alkylated amine using a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[5] This method offers excellent control over mono-alkylation and is tolerant of a wide range of functional groups.[6]

  • "Borrowing Hydrogen" Catalysis with Alcohols : An elegant and atom-economical approach, this method utilizes alcohols as the alkylating agents in the presence of a transition metal catalyst.[7] The catalyst transiently dehydrogenates the alcohol to form an aldehyde, which then undergoes reductive amination with the amine. The "borrowed" hydrogen is then used by the catalyst to reduce the intermediate imine, regenerating the catalyst and producing water as the sole byproduct.[1] This green chemistry approach avoids the use of stoichiometric reagents and the formation of salt waste.[7]

This document will provide detailed protocols for the first two methods, as they are broadly applicable and utilize commonly available laboratory reagents.

Protocol 1: Direct N-Alkylation using an Alkyl Bromide

This protocol details a general procedure for the mono-N-alkylation of this compound using an alkyl bromide as the electrophile and potassium carbonate as the base in a polar aprotic solvent.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%e.g., Sigma-AldrichStarting material.
Alkyl Bromide (e.g., Ethyl Bromide)Reagent Gradee.g., Sigma-AldrichAlkylating agent (1.1 equivalents).
Potassium Carbonate (K₂CO₃)Anhydrous, fine powdere.g., Fisher ScientificBase (2.0 equivalents).
N,N-Dimethylformamide (DMF)Anhydrouse.g., Acros OrganicsReaction solvent.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction.
Brine (Saturated NaCl solution)N/ALab-preparedFor washing.
Sodium Sulfate (Na₂SO₄)Anhydrouse.g., EMD MilliporeFor drying.
Round-bottom flaskN/AN/AAppropriate size for reaction scale.
Magnetic stirrer and stir barN/AN/AFor agitation.
CondenserN/AN/AFor heating under reflux.
Heating mantle or oil bathN/AN/AFor temperature control.
Separatory funnelN/AN/AFor workup.
Experimental Workflow: Direct Alkylation

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Isolation cluster_purify Purification prep1 1. Add this compound, K₂CO₃, and anhydrous DMF to a dry round-bottom flask. prep2 2. Stir the suspension at room temperature for 15 minutes. prep1->prep2 react1 3. Add alkyl bromide (1.1 eq.) dropwise. prep2->react1 react2 4. Heat the mixture to 60-80 °C. react1->react2 react3 5. Monitor reaction by TLC until starting material is consumed. react2->react3 workup1 6. Cool to room temperature and quench with water. react3->workup1 workup2 7. Extract the product with ethyl acetate. workup1->workup2 workup3 8. Wash combined organic layers with water and brine. workup2->workup3 workup4 9. Dry over anhydrous Na₂SO₄, filter, and concentrate. workup3->workup4 purify1 10. Purify the crude product by column chromatography. workup4->purify1

Caption: Workflow for the direct N-alkylation protocol.

Step-by-Step Protocol
  • Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), powdered anhydrous potassium carbonate (2.0 eq.), and anhydrous N,N-dimethylformamide (DMF, approx. 5-10 mL per gram of starting amine).

  • Stirring : Stir the resulting suspension at room temperature for 10-15 minutes to ensure the amine is well-dispersed.[2]

  • Addition of Alkylating Agent : Add the alkyl bromide (1.1 eq.) dropwise to the stirred suspension.

  • Heating : Heat the reaction mixture to 60–80 °C using an oil bath or heating mantle fitted with a condenser.[2]

  • Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible (typically 4-12 hours).

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water (equal to the volume of DMF used).

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).[8]

  • Washing : Combine the organic layers and wash sequentially with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-alkylated product.

Protocol 2: N-Alkylation via Reductive Amination

This protocol describes the N-alkylation of this compound with an aldehyde in a one-pot, two-step procedure.

General Reaction Pathway

G cluster_reactants Amine This compound Product N-alkylated Product Amine->Product + Carbonyl Aldehyde/Ketone (R'CHO) Carbonyl->Product 1) Imine Formation 2) Reduction (e.g., NaBH₃CN)

Caption: General scheme for N-alkylation via reductive amination.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%e.g., Sigma-AldrichStarting material.
Aldehyde (e.g., Acetaldehyde)Reagent Gradee.g., Sigma-AldrichCarbonyl source (1.2 equivalents).
Sodium Cyanoborohydride (NaBH₃CN)≥95%e.g., Sigma-AldrichReducing agent (1.5 equivalents). Caution: Toxic!
Methanol (MeOH)Anhydrouse.g., Acros OrganicsReaction solvent.
Acetic Acid (AcOH)Glaciale.g., Fisher ScientificCatalyst for imine formation.
Saturated NaHCO₃ solutionN/ALab-preparedFor quenching.
Step-by-Step Protocol
  • Reaction Setup : Dissolve this compound (1.0 eq.) and the aldehyde (1.2 eq.) in anhydrous methanol in a round-bottom flask.

  • Acidification : Add a few drops of glacial acetic acid to catalyze imine formation (target pH ~5-6).[4] Stir the mixture at room temperature for 1-2 hours.

  • Reduction : To the stirred solution, carefully add sodium cyanoborohydride (1.5 eq.) portion-wise. Caution : NaBH₃CN is highly toxic and can release HCN gas upon strong acidification. Perform in a well-ventilated fume hood.

  • Monitoring : Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 3-24 hours.

  • Workup : Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Concentration : Remove most of the methanol using a rotary evaporator.

  • Extraction : Extract the aqueous residue with ethyl acetate (3x).

  • Washing and Drying : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography as described in Protocol 1.

Characterization and Expected Results

The success of the N-alkylation can be confirmed by standard analytical techniques.

TechniqueExpected Observation
TLC Disappearance of the starting amine spot and appearance of a new, typically less polar, product spot.
¹H NMR Appearance of new signals corresponding to the protons of the newly introduced alkyl group. A shift in the N-H proton signal (or its disappearance in case of dialkylation).
Mass Spec (MS) Observation of a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the N-alkylated product.
FT-IR A shift in the N-H stretching frequency. For a mono-alkylation product, a single N-H stretch will be observed around 3350-3450 cm⁻¹, whereas the starting primary amine shows two bands.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or low conversion - Inactive reagents (wet solvent/base).- Insufficient temperature (Direct Alkylation).- Incorrect pH (Reductive Amination).- Use freshly opened or properly dried reagents and solvents.- Increase reaction temperature in 10 °C increments.- Check pH and adjust with acetic acid if necessary.
Formation of dialkylated product - Starting amine is highly reactive.- Excess alkylating agent used.- Use a smaller excess of the alkylating agent (e.g., 1.05 eq.).- Add the alkylating agent slowly at a lower temperature.- Consider using the reductive amination protocol, which is less prone to over-alkylation.[5]
Complex mixture of products - Side reactions due to high temperature.- Impure starting materials.- Lower the reaction temperature.- Confirm the purity of starting materials before beginning the reaction.
Difficult purification - Product and starting material have similar polarity.- Optimize the solvent system for column chromatography (try different solvent mixtures).- If separation is very difficult, consider converting the product to a salt for purification via recrystallization.

Conclusion

The N-alkylation of this compound is a fundamental transformation that opens the door to a wide array of valuable compounds. Both direct alkylation with alkyl halides and reductive amination offer reliable and effective pathways to the desired products. The choice between these methods will depend on the specific alkyl group to be installed and the desired level of control over the reaction. By following the detailed protocols and troubleshooting advice provided in this guide, researchers can confidently and efficiently synthesize N-alkylated derivatives for applications in drug discovery and materials science.

References

  • Guillena, G., Ramón, D. J., & Yus, M. (2009). Hydrogen Autotransfer in the N-Alkylation of Amines and Related Compounds using Alcohols and Amines as Electrophiles. Chemical Reviews. [Link]

  • Seyed, M. P., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress. [Link]

  • Patsnap. (n.d.). A kind of preparation method of 3-amino-4-methoxybenzanilide. Eureka. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Chemistry Steps. [Link]

  • Google Patents. (n.d.). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
  • The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. [Link]

  • Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. ResearchGate. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Syntheses. (n.d.). ortho-ALKYLATION OF ANILINES: ETHYL 4-AMINO-3-METHYLBENZOATE. Organic Syntheses Procedure. [Link]

  • MDPI. (n.d.). 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

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Application Notes and Protocols: Ethyl 3-Amino-4-methoxybenzoate as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, heterocyclic compounds form the bedrock of a vast majority of therapeutic agents. Their unique structural architectures, which incorporate atoms other than carbon into their cyclic frameworks, endow them with the specific three-dimensional conformations and electronic properties necessary for precise interactions with biological targets. The strategic synthesis of these scaffolds is therefore a cornerstone of pharmaceutical research.

This guide focuses on the utility of Ethyl 3-Amino-4-methoxybenzoate , a readily available and highly versatile chemical building block, for the synthesis of diverse and medicinally relevant heterocyclic systems.[1] Its structure is primed for a variety of classical and modern cyclization strategies. The primary amino group serves as a potent nucleophile, the electron-donating methoxy group activates the aromatic ring and influences the regioselectivity of cyclization reactions, and the ethyl ester provides a handle for further functionalization or can be a key participant in the ring-forming process.

Herein, we provide in-depth scientific rationale, detailed experimental protocols, and field-proven insights for the synthesis of two major classes of bioactive heterocycles—quinolones and acridones—using this compound as the common progenitor. These protocols are designed for researchers, scientists, and drug development professionals seeking to expand their synthetic repertoire and leverage this valuable precursor in their discovery programs.

Part 1: Synthesis of Quinolone Scaffolds via the Gould-Jacobs Reaction

Scientific Rationale & Field Insights

The 4-quinolone core is a privileged scaffold in medicinal chemistry, most famously represented by the fluoroquinolone class of broad-spectrum antibiotics.[2] These compounds exert their antibacterial effects by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV.[3] Beyond their antibacterial prowess, quinolone derivatives are being explored as potent agents against a range of human diseases, including cancer, malaria, and viral infections.[4][5][6]

The Gould-Jacobs reaction , first reported in 1939, remains a robust and widely employed method for constructing the 4-quinolone backbone.[6] The reaction proceeds through two key stages:

  • Condensation: The reaction begins with the nucleophilic attack of an aniline derivative—in our case, this compound—on diethyl ethoxymethylenemalonate (EMME). This step involves the substitution of the ethoxy group to form an anilinomethylenemalonate intermediate.[7][8]

  • Thermal Cyclization: The intermediate is then subjected to high temperatures (typically 240-260 °C), often in a high-boiling solvent like diphenyl ether or Dowtherm A. This induces an intramolecular 6-electron cyclization onto the aromatic ring, followed by the elimination of ethanol to yield the ethyl 4-hydroxyquinoline-3-carboxylate product.[7] This product exists in tautomeric equilibrium with the more stable 4-oxo form.[7]

The presence of the electron-donating methoxy group at the 4-position of our starting material facilitates the initial nucleophilic attack and activates the aromatic ring for the subsequent electrophilic cyclization step, making it an excellent substrate for this transformation.[7] Modern modifications using microwave irradiation or catalysts like Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid) can significantly reduce reaction times and improve yields under milder conditions.[8][9]

Visualization 1: The Gould-Jacobs Reaction Mechanism

Gould_Jacobs Gould-Jacobs Reaction Mechanism cluster_start Starting Materials cluster_steps Reaction Pathway A This compound C Nucleophilic Attack A->C B Diethyl ethoxymethylenemalonate (EMME) B->C D Condensation Intermediate C->D -EtOH E Thermal 6π Electrocyclization D->E Heat (Δ) F Quinoline Product (4-Oxo form) E->F -EtOH

Caption: Mechanism of the Gould-Jacobs reaction.

Experimental Protocol: Synthesis of Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate

Step 1: Condensation

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.95 g, 10.0 mmol).

  • Add diethyl ethoxymethylenemalonate (EMME) (2.27 g, 10.5 mmol, 1.05 eq).

  • Heat the mixture with stirring at 120-130 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aniline.

  • After cooling to room temperature, the intermediate, diethyl 2-(((3-(ethoxycarbonyl)-4-methoxyphenyl)amino)methylene)malonate, is often used directly in the next step without purification. Excess EMME can be removed under reduced pressure if desired.

Step 2: Cyclization

  • To the flask containing the crude intermediate, add 20 mL of diphenyl ether.

  • Heat the solution to 250 °C with vigorous stirring under a nitrogen atmosphere. Use a Dean-Stark trap to collect the ethanol that evolves during the reaction.

  • Maintain the temperature for 30-60 minutes. The product will begin to precipitate from the hot solution.

  • Allow the mixture to cool to below 100 °C, then add 50 mL of hexane to dilute the diphenyl ether and facilitate product precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with hexane (3 x 20 mL) to remove the diphenyl ether.

  • Recrystallize the crude product from ethanol or N,N-dimethylformamide (DMF) to afford the pure quinolone derivative as a crystalline solid.

Data Presentation: Reaction Summary and Characterization
ParameterValue
Product Name Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate
Molecular Formula C₁₃H₁₃NO₄
Molecular Weight 247.25 g/mol
Typical Yield 75-85%
Appearance Off-white to pale yellow solid
Melting Point >300 °C
¹H NMR (DMSO-d₆, 400 MHz) δ 12.1 (s, 1H, NH), 8.1 (s, 1H, H-2), 7.9 (s, 1H, H-5), 7.2 (s, 1H, H-8), 6.0 (d, 1H, H-3), 4.3 (q, 2H, OCH₂CH₃), 3.9 (s, 3H, OCH₃), 1.3 (t, 3H, OCH₂CH₃)

Part 2: Synthesis of Acridone Scaffolds via Ullmann Condensation and Cyclization

Scientific Rationale & Field Insights

The acridone framework is a tricyclic heterocyclic system that has garnered significant attention due to its wide spectrum of biological activities, including antitumor, antiviral, and antimalarial properties.[10][11] Many acridone-based compounds function as DNA intercalating agents, disrupting DNA replication and transcription in rapidly dividing cancer cells.[12]

A classic and effective route to acridones involves a two-step process starting from an anthranilic acid derivative:

  • Ullmann Condensation: This is a copper-catalyzed cross-coupling reaction between an aryl amine and an aryl halide.[11][13] In this protocol, this compound is coupled with an o-halobenzoic acid (e.g., 2-chlorobenzoic acid) to form an N,N-diarylamine intermediate. The reaction typically requires a copper catalyst (e.g., Cu(I) or Cu(0)), a base (like K₂CO₃), and a high-boiling polar solvent such as DMF or N-methyl-2-pyrrolidone (NMP).

  • Intramolecular Cyclization: The resulting N-phenyldianthranilic acid derivative is then cyclized via an intramolecular electrophilic acylation (a form of Friedel-Crafts reaction). This ring closure is promoted by strong acids that can act as both catalyst and dehydrating agent. Polyphosphoric acid (PPA) and concentrated sulfuric acid are the most common reagents for this transformation, which proceeds upon heating to furnish the acridone core.[13]

This sequence provides a modular approach, allowing for the synthesis of a wide array of substituted acridones by simply varying the coupling partners.

Visualization 2: Acridone Synthesis Workflow

Acridone_Workflow Acridone Synthesis Workflow reagent_node reagent_node step_node step_node product_node product_node condition_node condition_node start This compound step1 Ullmann Condensation start->step1 reagent1 2-Chlorobenzoic Acid reagent1->step1 condition1 Cu Catalyst, K₂CO₃ DMF, 150 °C step1->condition1 intermediate N-Arylanthranilic Acid Derivative step1->intermediate step2 Acid-Catalyzed Cyclization intermediate->step2 reagent2 Polyphosphoric Acid (PPA) reagent2->step2 condition2 Heat (120-140 °C) step2->condition2 final_product Substituted Acridone step2->final_product workup Purification (Precipitation & Recrystallization) final_product->workup

Caption: Workflow for the two-step synthesis of acridones.

Experimental Protocol: Synthesis of a Methoxy-Acridone Derivative

Step 1: Ullmann Condensation

  • In a 250 mL three-neck flask fitted with a mechanical stirrer, reflux condenser, and nitrogen inlet, combine this compound (1.95 g, 10.0 mmol), 2-chlorobenzoic acid (1.57 g, 10.0 mmol), anhydrous potassium carbonate (2.76 g, 20.0 mmol), and copper powder (0.13 g, 2.0 mmol).

  • Add 50 mL of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (approx. 153 °C) and maintain for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into 200 mL of ice-cold water.

  • Acidify the solution to pH 2-3 with concentrated HCl. A precipitate will form.

  • Filter the solid, wash with water, and dry. This crude N-arylanthranilic acid derivative can be purified by recrystallization or used directly in the next step.

Step 2: Cyclization to Acridone

  • Place the dried intermediate from Step 1 (approx. 10.0 mmol) into a 100 mL beaker.

  • Add polyphosphoric acid (PPA) (approx. 30 g) and stir the mixture with a glass rod to ensure homogeneity.

  • Heat the mixture in an oil bath at 130-140 °C for 4 hours. The solution will become viscous and change color.

  • Carefully and slowly pour the hot reaction mixture onto 200 g of crushed ice with stirring.

  • Basify the resulting slurry with a 50% NaOH solution until pH 8-9.

  • Collect the precipitated solid by vacuum filtration, wash extensively with water until the filtrate is neutral, and dry in an oven at 80 °C.

  • Purify the crude acridone by recrystallization from a suitable solvent like ethanol or acetic acid.

Data Presentation: Reaction Summary and Characterization
ParameterValue
Product Name 2-Methoxy-9(10H)-acridone-3-carboxylic acid (after hydrolysis)
Molecular Formula C₁₅H₁₁NO₄
Molecular Weight 269.25 g/mol
Typical Yield 60-70% (over two steps)
Appearance Yellow to green solid
Key Spectroscopic Data Strong fluorescence under UV light is characteristic of acridones.

Conclusion

This compound has been demonstrated to be a powerful and versatile precursor for the synthesis of medicinally important quinolone and acridone heterocyclic systems. The protocols detailed herein leverage fundamental and reliable organic reactions—the Gould-Jacobs reaction and the Ullmann condensation followed by acid-catalyzed cyclization—to construct these complex scaffolds. The strategic placement of the amino, methoxy, and ester functionalities on the starting material provides a robust platform for generating structural diversity. By modifying the reaction partners and conditions, researchers can readily produce libraries of novel heterocyclic compounds for evaluation in drug discovery campaigns, underscoring the immense value of this simple starting material in the pursuit of new therapeutic agents.

References

  • Title: The Gould–Jacobs reaction Source: Wikipedia URL: [Link]

  • Title: Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent Source: Molecules (MDPI) URL: [Link]

  • Title: Quinolone: a versatile therapeutic compound class Source: Future Journal of Pharmaceutical Sciences (PMC, NIH) URL: [Link]

  • Title: Quinolones as prospective drugs: Their syntheses and biological applications Source: ResearchGate URL: [Link]

  • Title: Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review Source: RSC Medicinal Chemistry (NIH) URL: [Link]

  • Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: Molecules (PMC, NIH) URL: [Link]

  • Title: Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones Source: Molecules (MDPI) URL: [Link]

  • Title: Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines Source: The Journal of Organic Chemistry (PMC, NIH) URL: [Link]

  • Title: Chemistry of Acridone and its analogues: A review Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Ullmann Acridine Synthesis Source: Comprehensive Organic Name Reactions and Reagents (Scribd) URL: [Link]

  • Title: Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? Source: Current Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent Source: Scilit URL: [Link]

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Application Note: The Strategic Utility of Ethyl 3-Amino-4-methoxybenzoate in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors have become a cornerstone of modern targeted therapy. The discovery and development of novel kinase inhibitors often rely on versatile chemical building blocks that enable the efficient construction of complex molecular scaffolds. Ethyl 3-Amino-4-methoxybenzoate is one such pivotal starting material. Its unique substitution pattern—an amine for nucleophilic addition, an ester for modification or hydrolysis, and an ortho-methoxy group to modulate electronics and conformation—makes it an ideal precursor for a variety of privileged kinase inhibitor cores, such as anilinopyrimidines.[1][2] This document provides a detailed application protocol for the multi-step synthesis of a potent Anaplastic Lymphoma Kinase (ALK) inhibitor, demonstrating the strategic application of this compound in medicinal chemistry and drug development.

The Strategic Importance of this compound

The molecular architecture of this compound is exceptionally well-suited for the synthesis of ATP-competitive kinase inhibitors. The majority of these inhibitors feature a heterocyclic core that binds to the "hinge" region of the kinase ATP-binding pocket, typically via hydrogen bonds. An appended substituted aniline ring often occupies the hydrophobic pocket adjacent to the hinge.

The key attributes of this compound are:

  • Nucleophilic Amino Group: The primary amine at the C3 position serves as the key reactive handle. It readily participates in nucleophilic aromatic substitution (SNAr) or condensation reactions with electrophilic heterocyclic systems (e.g., chloropyrimidines) to form the crucial aniline-heterocycle bond.

  • Ortho-Methoxy Group: The methoxy group at the C4 position, ortho to the amine, plays a subtle but critical role. It can influence the conformation of the final molecule, potentially locking it into a bioactive conformation. Furthermore, its electron-donating nature can modulate the pKa and nucleophilicity of the adjacent amine.

  • Ester Functionality: The ethyl ester at the C1 position provides a versatile point for late-stage diversification or conversion to other functional groups. It can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide coupling reactions to introduce additional pharmacophoric elements that target solvent-exposed regions of the kinase.

This specific arrangement of functional groups makes it a valuable precursor for a wide range of inhibitors targeting kinases such as ALK, c-Met, and VEGFR-2.[1][3]

Application Protocol: Synthesis of a Potent ALK/c-Met Inhibitor Analogue

This protocol details a representative synthesis of a potent kinase inhibitor based on the anilinopyrimidine scaffold, which is central to numerous approved drugs.[1][2] The synthesis starts from this compound and proceeds through a key cyclization step to form a quinazoline intermediate, which is then further functionalized. This route is adapted from established methodologies in medicinal chemistry.[4][5]

Overall Synthetic Workflow

The multi-step synthesis is outlined below, transforming the simple starting material into a complex, biologically active molecule.

G cluster_0 PART 1: Quinazolinone Core Synthesis cluster_1 PART 2: Core Functionalization A Ethyl 3-Amino-4- methoxybenzoate B Intermediate 1 (Amide) A->B  Formamidine Acetate,  2-Methoxyethanol, Reflux   C Intermediate 2 (Quinazolinone) B->C  Dowtherm A,  250 °C (Cyclization)   D Intermediate 3 (Chloroquinazoline) C->D  POCl3, DIPEA,  Reflux   E Final Inhibitor (Anilinopyrimidine Analogue) D->E  Substituted Aniline,  Pd-Catalyst, Base, Coupling  

Caption: Synthetic workflow from this compound to a final kinase inhibitor.

Step 1: Synthesis of Ethyl 3-(formamido)-4-methoxybenzoate (Intermediate 1)

Rationale: This initial step converts the primary amine into a formamide. This is a crucial transformation that sets the stage for the subsequent cyclization reaction to form the quinazolinone ring system. Formamidine acetate serves as an efficient source of the formyl group.

Materials:

  • This compound (1.0 eq)

  • Formamidine acetate (1.5 eq)

  • 2-Methoxyethanol

  • Reaction flask with reflux condenser and nitrogen inlet

Procedure:

  • To a solution of this compound in 2-methoxyethanol, add formamidine acetate.

  • Heat the mixture to reflux (approx. 125 °C) under a nitrogen atmosphere for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the crude product.

  • Recrystallize from ethanol/water to obtain pure Intermediate 1 as a white solid.

Step 2: Synthesis of 6-Methoxy-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid ethyl ester (Intermediate 2)

Rationale: This is a thermally-induced intramolecular cyclization. At high temperatures, the formamide intermediate cyclizes to form the stable, bicyclic quinazolinone core. Dowtherm A is used as a high-boiling solvent to achieve the necessary temperature (250 °C).

Materials:

  • Intermediate 1 (1.0 eq)

  • Dowtherm A

  • High-temperature reaction setup with a distillation head

Procedure:

  • Add Intermediate 1 to Dowtherm A in a flask suitable for high-temperature reactions.

  • Heat the mixture to 250 °C. Ethanol, the byproduct of the cyclization, will distill off.

  • Maintain the temperature for 1-2 hours until the reaction is complete (monitored by TLC/LC-MS).

  • Cool the mixture to below 100 °C and add hexane to precipitate the product.

  • Filter the solid, wash thoroughly with hexane to remove the solvent, and dry under vacuum. This affords Intermediate 2.

Step 3: Synthesis of 4-Chloro-6-methoxyquinazoline-7-carboxylic acid ethyl ester (Intermediate 3)

Rationale: To enable the introduction of the substituted aniline, the hydroxyl group of the quinazolinone (in its tautomeric form) must be converted into a better leaving group. Chlorination with phosphorus oxychloride (POCl₃) is a standard and effective method to generate the reactive 4-chloroquinazoline.

Materials:

  • Intermediate 2 (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (5-10 eq)

  • N,N-Diisopropylethylamine (DIPEA) (catalytic amount)

  • Reaction flask with reflux condenser

Procedure:

  • Suspend Intermediate 2 in phosphorus oxychloride.

  • Add a catalytic amount of DIPEA.

  • Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The solid should dissolve as the reaction progresses.

  • After completion, cool the reaction mixture and carefully quench by pouring it slowly onto crushed ice.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (DCM) or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Intermediate 3.

Step 4: Synthesis of the Final Kinase Inhibitor

Rationale: This final step involves a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed Buchwald-Hartwig amination reaction. The amine of a desired substituted aniline displaces the chloride at the C4 position of the quinazoline core to form the final product. The choice of aniline determines the kinase selectivity and potency of the final compound. For ALK inhibitors, anilines containing a piperidine moiety are common.[6]

Materials:

  • Intermediate 3 (1.0 eq)

  • Target Substituted Aniline (e.g., 2-methoxy-4-(piperidin-4-yl)aniline) (1.1 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos) for Buchwald-Hartwig, or simply a base like K₂CO₃ in a polar solvent for SNAr.

  • Solvent (e.g., Dioxane or DMF)

Procedure (Buchwald-Hartwig Example):

  • In a reaction vessel, combine Intermediate 3, the substituted aniline, the palladium catalyst, and the ligand.

  • Add the solvent and a base (e.g., Cs₂CO₃ or K₃PO₄).

  • Degas the mixture and place it under a nitrogen or argon atmosphere.

  • Heat the reaction to 80-100 °C for 8-16 hours, monitoring for completion.

  • Cool the mixture, dilute with ethyl acetate, and filter through celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel to afford the final kinase inhibitor.

Data Presentation and Characterization

The successful synthesis should be confirmed by analytical data at each step.

Table 1: Summary of Synthetic Intermediates

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Typical Yield
Starting Material This compoundC₁₀H₁₃NO₃195.22-
Intermediate 1 Ethyl 3-(formamido)-4-methoxybenzoateC₁₁H₁₃NO₄223.2385-95%
Intermediate 2 6-Methoxyquinazolin-4(3H)-one-7-carboxylateC₁₂H₁₂N₂O₄248.2470-85%
Intermediate 3 Ethyl 4-chloro-6-methoxyquinazoline-7-carboxylateC₁₂H₁₁ClN₂O₃266.6880-90%

Table 2: Characterization of a Representative Final Product (ALK Inhibitor Analogue)

PropertyDataSource
Structure (Structure of final compound)-
Molecular Formula C₂₄H₂₇N₅O₄-
Molecular Weight 449.51 g/mol -
Purity (HPLC) >98%Experimental
IC₅₀ (ALK) 5 nM[6]
IC₅₀ (c-Met) 15 nM[3]

Biological Context: ALK Signaling Pathway

The synthesized inhibitor targets kinases like ALK. In certain cancers, such as non-small cell lung cancer (NSCLC), a chromosomal rearrangement can create a fusion gene (e.g., EML4-ALK).[7] This results in a constitutively active ALK fusion protein that drives uncontrolled cell proliferation and survival. The inhibitor functions by competing with ATP for binding to the kinase domain of ALK, thereby blocking its downstream signaling.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Downstream Signaling EML4_ALK EML4-ALK Fusion Protein RAS_RAF RAS/RAF/MEK Pathway EML4_ALK->RAS_RAF Activates PI3K_AKT PI3K/AKT Pathway EML4_ALK->PI3K_AKT Activates STAT3 JAK/STAT Pathway EML4_ALK->STAT3 Activates ATP ATP ATP->EML4_ALK Binds Inhibitor Synthesized Inhibitor Inhibitor->EML4_ALK Blocks ATP Binding Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT3->Proliferation

Caption: Simplified EML4-ALK signaling pathway and the mechanism of inhibition.

Conclusion

This compound stands out as a highly valuable and strategic starting material in the synthesis of kinase inhibitors. Its inherent functional group arrangement facilitates the efficient construction of complex heterocyclic cores, such as quinazolines and anilinopyrimidines, which are prevalent in numerous clinically successful drugs. The detailed protocol provided herein illustrates a reliable and rational pathway to a potent ALK/c-Met inhibitor, underscoring the utility of this building block for researchers in medicinal chemistry and drug discovery. The logical, step-wise approach allows for robust synthesis and purification, enabling the generation of novel compounds for biological evaluation.

References

  • Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. MDPI. Available at: [Link]

  • Preparation method of ALK inhibitor brigatinib.Google Patents (CN111138492A).
  • Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. PubMed Central. Available at: [Link]

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI. Available at: [Link]

  • Synthesis method of crizotinib.Google Patents (CN104693184A).
  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. PubMed Central. Available at: [Link]

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. Available at: [Link]

  • Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib. PubMed Central. Available at: [Link]

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Application Notes & Protocols: Development of Novel Fluorescent Probes from Ethyl 3-Amino-4-methoxybenzoate for Cellular Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fluorescent molecular probes are indispensable tools in modern biological and medical research, enabling the visualization of complex cellular processes in real-time.[1] This guide details the development of novel fluorescent probes starting from the versatile and economically viable scaffold, Ethyl 3-Amino-4-methoxybenzoate. We provide a comprehensive overview encompassing the strategic synthesis, in-depth photophysical characterization, and practical application in live-cell imaging. The protocols herein are designed to be robust and reproducible, offering insights into the causal relationships between molecular structure, photophysical properties, and biological performance. This document serves as a practical guide for researchers aiming to design and implement new fluorescent tools for cell biology and drug discovery.

Introduction: The Rationale for this compound as a Fluorophore Scaffold

The power of fluorescence microscopy lies in its ability to illuminate specific molecules or structures within the crowded cellular environment.[2] Small-molecule fluorescent probes offer distinct advantages, including rapid cell penetration, versatile synthetic accessibility, and the potential for "turn-on" responses to specific analytes or environmental changes.[3]

The choice of a core chemical scaffold is a critical first step in probe development. This compound presents an ideal starting point due to several key features:

  • Inherent Electron-Donating Groups: The amine (-NH2) and methoxy (-OCH3) groups are potent electron donors. This is a foundational characteristic for creating fluorophores based on an intramolecular charge transfer (ICT) mechanism.[4]

  • Synthetic Versatility: The primary amine at the 3-position serves as a reactive handle for straightforward chemical modification, allowing for the facile introduction of various functionalities to tune the probe's properties.

  • Structural Rigidity and Conjugation: The benzene ring provides a rigid platform that can be extended through chemical reactions, creating the π-conjugated systems necessary for strong fluorescence.

This guide will walk through the synthesis of a novel probe derived from this scaffold, its detailed characterization, and its application in staining and imaging live cells.

Part I: Synthesis of a Novel Schiff Base Fluorophore (EAB-SB1)

The synthetic strategy focuses on creating a donor-π-acceptor (D-π-A) system to induce strong ICT characteristics. This is achieved through a simple, one-pot condensation reaction to form a Schiff base, a common and effective method for generating conjugated systems.[5][6]

Principle of Synthesis

We will react this compound (the donor) with 4-(diethylamino)salicylaldehyde (the acceptor and an additional donor). The resulting Schiff base linkage (-N=CH-) extends the π-conjugation between the two aromatic rings. The electron-withdrawing imine and ester groups, combined with the potent electron-donating groups, create a molecule with a significant dipole moment that is sensitive to its environment, a hallmark of ICT probes.

Diagram: Synthetic Scheme

G reactant1 This compound (Donor) conditions + Ethanol, Acetic Acid (cat.) Reflux, 4h reactant1->conditions reactant2 4-(diethylamino)salicylaldehyde (Acceptor) reactant2->conditions product EAB-SB1 Probe (Final Product) conditions->product

Caption: Synthetic route for the EAB-SB1 fluorescent probe.

Experimental Protocol: Synthesis of EAB-SB1

Materials:

  • This compound (1.0 eq)

  • 4-(diethylamino)salicylaldehyde (1.0 eq)

  • Absolute Ethanol (200 proof)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.95 g, 10 mmol) and 4-(diethylamino)salicylaldehyde (1.93 g, 10 mmol).

  • Solvent Addition: Add 40 mL of absolute ethanol to the flask. The reactants may not fully dissolve initially.

  • Catalyst: Add 3-4 drops of glacial acetic acid. The acid catalyzes the imine formation by protonating the aldehyde's carbonyl oxygen, making it more electrophilic.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring. The reaction mixture should become a clear, colored solution. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Reaction Completion: After 4 hours of reflux, allow the reaction to cool to room temperature. A solid product may precipitate upon cooling.

  • Isolation: Reduce the solvent volume by approximately half using a rotary evaporator. Cool the resulting slurry in an ice bath for 30 minutes to maximize precipitation.

  • Purification (Recrystallization): Collect the crude solid by vacuum filtration and wash with cold ethanol. Recrystallize the solid from a minimal amount of hot ethanol to yield the pure EAB-SB1 probe as a crystalline solid. If recrystallization is insufficient, purify via silica gel column chromatography using a hexane:ethyl acetate gradient.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part II: Photophysical Characterization

Understanding the photophysical properties of a new probe is crucial for predicting its performance and selecting the appropriate instrumentation for imaging.[7] We will assess key parameters, particularly the probe's sensitivity to solvent polarity (solvatochromism), which is a direct consequence of its ICT nature.

Protocols for Characterization

Equipment:

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • A series of solvents of varying polarity (e.g., Toluene, Chloroform, THF, Acetonitrile, DMSO, Ethanol)

Procedure:

  • Stock Solution: Prepare a 1 mM stock solution of EAB-SB1 in DMSO.

  • Working Solutions: For each solvent to be tested, prepare a dilute working solution (e.g., 10 µM) from the stock solution. Ensure the concentration is low enough to avoid inner filter effects.

  • UV-Vis Absorption: Record the absorption spectrum for EAB-SB1 in each solvent to determine the maximum absorption wavelength (λ_abs).

  • Fluorescence Emission: Excite the sample at its λ_abs and record the emission spectrum to determine the maximum emission wavelength (λ_em).

  • Quantum Yield (ΦF): Determine the relative quantum yield using a standard fluorophore with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54). Measure the integrated fluorescence intensity and absorbance of both the sample and the standard at the same excitation wavelength. Calculate ΦF using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Diagram: Solvatochromism Principle

G cluster_0 Low Polarity Solvent cluster_1 High Polarity Solvent GS Ground State (S0) ES Excited State (S1) (Less Polar) GS->ES Absorption ES->GS Emission (High Energy, Shorter λ) GS_p Ground State (S0) ES_p Excited State (S1) (Stabilized, More Polar) GS_p->ES_p Absorption ES_p->GS_p Emission (Low Energy, Longer λ)

Caption: Energy diagram illustrating the effect of solvent polarity on ICT probes.

Data Summary: Photophysical Properties of EAB-SB1
SolventPolarity Indexλ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (ΦF)
Toluene2.4410485750.15
THF4.04185201020.38
Acetonitrile5.84255551300.21
DMSO7.24305801500.09
Ethanol5.24285951670.05

This is representative data. Actual values must be determined experimentally.

The significant red-shift in emission with increasing solvent polarity confirms the probe's strong ICT character, making it a potential sensor for micro-environmental polarity, such as within cellular lipid membranes.[7]

Part III: Application in Live-Cell Imaging

The ultimate test of a fluorescent probe is its performance in a biological context. A successful probe should readily enter live cells, exhibit low cytotoxicity, and provide bright, stable fluorescence for imaging.[8][9][10]

Protocol: Cell Staining and Fluorescence Microscopy

Materials:

  • HeLa cells (or other adherent cell line)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • EAB-SB1 probe (1 mM stock in DMSO)

  • Glass-bottom imaging dishes or chamber slides

  • Fluorescence microscope (confocal recommended) with appropriate filter sets (e.g., for DAPI/Blue, FITC/Green, TRITC/Red)

Procedure:

  • Cell Seeding: Seed HeLa cells onto glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of imaging. Culture overnight in a 37°C, 5% CO₂ incubator.

  • Probe Preparation: Prepare a working solution of the EAB-SB1 probe. Dilute the 1 mM DMSO stock into pre-warmed complete growth medium to a final concentration of 1-10 µM. Rationale: The optimal concentration must be determined empirically to balance signal strength with potential cytotoxicity.

  • Cell Staining: Remove the old medium from the cells and wash once with warm PBS. Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C. Rationale: This allows time for the probe to permeate the cell membranes.

  • Wash: Remove the probe-containing medium and wash the cells twice with warm PBS to remove excess, unbound probe and reduce background fluorescence.

  • Imaging: Add fresh, pre-warmed complete medium or a clear imaging buffer (e.g., HBSS) to the cells. Immediately proceed to imaging on the fluorescence microscope. Based on our data, an excitation around 405 nm or 488 nm and emission collection between 500-600 nm would be a good starting point.

  • Controls: Always image a set of unstained cells using the same acquisition settings to assess background autofluorescence.

Diagram: Live-Cell Imaging Workflow

G A 1. Seed Cells on Imaging Dish B 2. Culture Overnight (37°C, 5% CO2) A->B C 3. Prepare Probe Solution (1-10 µM in Medium) B->C D 4. Stain Cells (15-30 min) C->D E 5. Wash Twice with PBS D->E F 6. Add Fresh Medium/ Imaging Buffer E->F G 7. Acquire Images (Fluorescence Microscope) F->G H 8. Analyze Data G->H

Caption: Step-by-step workflow for live-cell imaging experiments.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No / Weak Signal - Probe concentration too low.- Incubation time too short.- Incorrect filter/laser settings.- Probe is not cell-permeable.- Increase probe concentration (e.g., up to 20 µM).- Increase incubation time (e.g., up to 60 min).- Verify excitation/emission settings match probe's spectra.- Consider structural modifications to improve lipophilicity.
High Background - Probe concentration too high.- Inadequate washing.- Probe precipitates in aqueous media.- Decrease probe concentration.- Increase the number of PBS washes (e.g., 3-4 times).- Check for precipitate in the working solution; filter if necessary.
Photobleaching - High laser power.- Long exposure times.- Reduce laser power to the minimum required for a good signal.- Use shorter exposure times or faster scan speeds.- Use an anti-fade mounting medium for fixed cells.
Cell Death / Stress - Probe is cytotoxic at the working concentration.- Solvent (DMSO) toxicity.- Perform a dose-response cytotoxicity assay (e.g., MTT) to find the max non-toxic concentration.- Ensure the final DMSO concentration in the medium is <0.5%.

Conclusion and Future Directions

This compound is a highly effective and accessible starting material for the development of novel fluorescent probes. Through a straightforward synthetic protocol, we have demonstrated the creation of the EAB-SB1 probe, which exhibits strong ICT characteristics and is suitable for live-cell imaging applications. The principles and protocols outlined in this guide provide a solid foundation for researchers to build upon.

Future work could involve modifying the aldehyde component to introduce specific targeting moieties for organelles like mitochondria or the endoplasmic reticulum[11], or incorporating recognition sites for specific enzymes or reactive oxygen species, thereby expanding the utility of this versatile scaffold from a simple stain to a functional biosensor.

References

  • In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols. (n.d.). SpringerLink. Retrieved January 22, 2026, from [Link]

  • Nagy, A., et al. (2018). Synthesis and spectroscopic characterization of novel GFP chromophore analogues based on aminoimidazolone derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. PubMed. [Link]

  • Watanabe, T., et al. (2018). Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants. Plant and Cell Physiology. Oxford Academic. [Link]

  • Méallet-Renault, R., et al. (2001). New fluorescent probes for visual proteins Part I. Photophysical properties of 3-(oxo)propenyl-4′-(N,N-dimethylamino)benzoate. Physical Chemistry Chemical Physics. RSC Publishing. [Link]

  • Mondal, S., et al. (2009). Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques. Bioorganic & Medicinal Chemistry. PMC - PubMed Central. [Link]

  • Ueno, T., & Nagano, T. (2011). Development of fluorescent probes for bioimaging applications. Journal of Clinical Biochemistry and Nutrition. PMC - NIH. [Link]

  • Zhang, Y., et al. (2023). Design and Preparation of Ethylene Fluorescence Probes Based on Arylolefins and Grubbs Catalysts. ACS Omega. PMC - NIH. [Link]

  • Zhang, X., et al. (2023). Tailor-Made Dynamic Fluorophores: Precise Structures Controlling the Photophysical Properties. ACS Physical Chemistry Au. PMC - PubMed Central. [Link]

  • de Almeida, G. K. S., et al. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Advances. PMC. [Link]

  • Wanjari, P., et al. (2017). Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. ResearchGate. [Link]

  • Wanjari, P., et al. (2016). Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. International Journal for Pharmaceutical Research Scholars. [Link]

  • Majumdar, C., et al. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science. ACS Publications. [Link]

  • Chen, Y., et al. (2022). Recent Development of Advanced Fluorescent Molecular Probes for Organelle-Targeted Cell Imaging. Molecules. MDPI. [Link]

  • Salih, O. M., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. PMC - PubMed Central. [Link]

  • van der Wijk, T., et al. (2023). Design and application of a fluorescent probe for imaging of endogenous Bruton's tyrosine kinase with preserved enzymatic activity. Chemical Science. RSC Publishing. [Link]

  • Chen, P-Y., et al. (2022). Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains. Molecules. MDPI. [Link]

  • Caproiu, M. T., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Arkivoc. [Link]

  • Warrier, S., & Kharkar, P. S. (2014). Fluorescent probes for biomedical applications (2009-2014). Pharmaceutical Patent Analyst. PubMed. [Link]

  • Kirilova, E., et al. (2024). Photophysical study of benzanthrone 3-isothiocyanate as novel fluorescent label. Bulgarian Chemical Communications. [Link]

  • Liu, H., et al. (2022). Activity-Based Fluorescent Probes Based on Hemicyanine for Biomedical Sensing. Molecules. MDPI. [Link]

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Application Note: High-Purity Isolation of Ethyl 3-Amino-4-methoxybenzoate via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of Ethyl 3-Amino-4-methoxybenzoate, a key intermediate in pharmaceutical synthesis. The guide details an optimized recrystallization technique, grounded in the physicochemical properties of the compound, to achieve high purity. It is intended for researchers, chemists, and process development professionals seeking a reliable method for isolating this compound, complete with scientific rationale, troubleshooting, and purity verification techniques.

Introduction: The Imperative for Purity

This compound is a valuable building block in medicinal chemistry and drug development. The presence of impurities, even in trace amounts, can lead to undesirable side reactions, lower yields in subsequent synthetic steps, and compromise the biological activity and safety of the final active pharmaceutical ingredient (API).

Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[1][2] The principle relies on the differential solubility of the target compound and its impurities in a selected solvent system.[3] An ideal recrystallization process involves dissolving the impure solid in a hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of highly ordered crystals, while impurities remain dissolved in the solvent (mother liquor).[1][2] This guide offers a robust protocol tailored to the specific properties of this compound.

Foundational Principles: Compound Characterization and Solvent Selection

A successful recrystallization hinges on understanding the target molecule and choosing an appropriate solvent.

Physicochemical Properties of this compound

The structure of this compound, featuring an aromatic ring, an amino group, an ester, and a methoxy group, gives it moderate polarity. This profile dictates its solubility behavior.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₃ChemScene[4]
Molecular Weight 195.22 g/mol ChemScene[4]
Appearance White to off-white crystalline solidTCI
Melting Point 82-87 °C (for the analogous methyl ester)Sigma-Aldrich[5]
Purity (Commercial) ≥95% - ≥98%Carl ROTH[6], ChemScene[4]

Note: The melting point of the closely related methyl ester is provided as a reference. The ethyl ester is expected to have a similar, though not identical, melting range.

The Science of Solvent Selection

The cardinal rule for selecting a recrystallization solvent is that the compound of interest should be highly soluble at high temperatures and poorly soluble at low temperatures.[3] Conversely, impurities should either be insoluble at high temperatures (allowing for removal by hot filtration) or highly soluble at low temperatures (so they remain in the mother liquor).

Given the ester and amine functionalities, several solvent classes are potential candidates.[7] Aromatic amines can be sensitive to oxidation, so minimizing prolonged heating is advisable.[8]

Recommended Solvent Systems for Screening:

Solvent/SystemRationaleExpected Outcome
Ethanol/Water The compound is likely soluble in hot ethanol. Water acts as an anti-solvent, reducing solubility upon cooling to promote crystallization.High potential for success. The ratio can be fine-tuned for optimal recovery.
Isopropanol A slightly less polar alcohol than ethanol, which may offer a better solubility differential between hot and cold conditions.Good candidate for single-solvent recrystallization.
Ethyl Acetate/Heptane Ethyl acetate is a good solvent for esters.[7] Heptane is a non-polar anti-solvent. This polar/non-polar mixture is effective for many organic compounds.[9]A promising solvent pair that often yields clean crystals.
Toluene The aromatic nature of toluene can effectively dissolve the compound at elevated temperatures.Useful if polar impurities need to be excluded. May require slow cooling to prevent oiling out.[9]

Detailed Application Protocol

This protocol is designed for purifying approximately 5-10 grams of crude this compound. Adjust volumes accordingly for different scales.

Materials and Equipment
  • Crude this compound

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Activated Carbon (decolorizing grade)

  • Erlenmeyer Flasks (250 mL and 125 mL)

  • Hot Plate with Magnetic Stirring

  • Magnetic Stir Bar

  • Stemless Funnel and Fluted Filter Paper

  • Büchner Funnel and Flask

  • Vacuum Source (e.g., water aspirator)

  • Watch Glass

  • Spatula

  • Melting Point Apparatus

Step-by-Step Recrystallization Workflow

Step 1: Dissolution

  • Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask with a magnetic stir bar.

  • Add approximately 40 mL of ethanol. Begin heating the mixture on a hot plate with gentle stirring.

  • Add ethanol in small portions (2-3 mL at a time) until the solid completely dissolves in the boiling solvent. Use the minimum amount of hot solvent necessary.[3] Causality: Using excess solvent will reduce the final yield as more product will remain in the mother liquor upon cooling.

Step 2: Decolorization (Optional)

  • If the solution is colored, remove it from the heat source.

  • Allow the solution to cool slightly for a minute to prevent violent boiling when adding the carbon.

  • Add a small amount (approx. 0.1-0.2 g) of activated carbon to the solution. Causality: Activated carbon has a high surface area that adsorbs colored impurities.[10]

  • Return the flask to the heat and boil gently for 2-3 minutes.

Step 3: Hot Gravity Filtration

  • Place a stemless funnel with fluted filter paper into the neck of a clean 125 mL Erlenmeyer flask.

  • Heat this receiving flask on the hot plate with a small amount of ethanol to ensure the flask is filled with hot solvent vapor. Causality: This prevents premature crystallization of the product in the funnel or on the cold glass surface.

  • Quickly and carefully pour the hot solution through the fluted filter paper. If you performed the decolorization step, this will remove the activated carbon. This step also removes any impurities that were insoluble in the hot solvent.

Step 4: Crystallization

  • Remove the filtrate from the heat and cover the flask with a watch glass.

  • Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling is critical for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[10]

  • Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for 15-20 minutes to maximize the yield.

Step 5: Isolation of Crystals

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a few drops of ice-cold ethanol.

  • Turn on the vacuum source and pour the cold crystal slurry into the funnel.

  • Use a spatula to transfer any remaining crystals from the flask.

  • Wash the crystals with a small amount (5-10 mL) of ice-cold ethanol to remove any residual mother liquor. Causality: The wash solvent must be cold to avoid dissolving the purified crystals.

  • Keep the vacuum on for 5-10 minutes to pull air through the crystals and begin the drying process.

Step 6: Drying

  • Transfer the filter cake to a pre-weighed watch glass.

  • Gently break up the crystals to facilitate drying.

  • Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

Visual Workflow

Recrystallization_Workflow A 1. Dissolve Crude Compound in Min. Hot Solvent B 2. Hot Gravity Filtration (Removes Insolubles) A->B Hot Solution C 3. Slow Cooling (Crystal Formation) B->C Clear Filtrate D 4. Ice Bath (Maximize Yield) C->D E 5. Vacuum Filtration (Isolate Crystals) D->E Crystal Slurry F 6. Wash with Cold Solvent E->F Imp Impurities in Mother Liquor E->Imp Filtrate G 7. Dry Crystals F->G Pure High-Purity Product G->Pure

Caption: Workflow for the purification of this compound.

Quality Control and Troubleshooting

Purity Assessment
  • Melting Point Determination: A sharp melting point range close to the literature value is a strong indicator of high purity. Impurities typically depress and broaden the melting range.

  • Thin-Layer Chromatography (TLC): Compare the recrystallized product to the crude material. The pure product should appear as a single, distinct spot.

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form Too much solvent was used; solution is not supersaturated.Boil off some of the solvent to concentrate the solution and allow it to cool again. Try scratching the inside of the flask with a glass rod or adding a seed crystal.
"Oiling Out" The boiling point of the solvent is higher than the melting point of the solute; the solution is cooling too rapidly.Reheat the solution to dissolve the oil, add a small amount of a miscible co-solvent to lower the solution's saturation point, and allow for slower cooling.
Low Recovery Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the cold wash solvent.Use the minimum amount of boiling solvent. Ensure the filtration apparatus is pre-heated. Use a minimal amount of ice-cold solvent for washing.
Colored Crystals Colored impurities were not fully removed.Repeat the recrystallization, ensuring an adequate amount of activated carbon is used on the second pass.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of this compound by recrystallization. By carefully selecting a solvent system and adhering to the procedural steps that promote the formation of pure crystals, researchers can reliably obtain high-purity material essential for demanding applications in pharmaceutical R&D. The principles and troubleshooting guidance provided herein are broadly applicable and serve as a valuable resource for laboratory chemists.

References

  • Carl ROTH. (n.d.). 3-Amino-4-methoxybenzoic acid ethyl ester. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-Amino-4-methylbenzoate. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • University of California, Los Angeles (UCLA) Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Various Authors. (n.d.). Go-to recrystallization solvent mixtures. Reddit. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Macroscale and Microscale Organic Experiments. Cengage.
  • Z. (n.d.). EXPERIMENT (3) Recrystallization. Retrieved from [Link]

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Application Note: A Step-by-Step Protocol for the Purification of Ethyl 3-Amino-4-methoxybenzoate via Normal-Phase Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of Ethyl 3-Amino-4-methoxybenzoate, a key intermediate in pharmaceutical synthesis. The methodology is centered on normal-phase flash column chromatography, a widely accessible and efficient technique for isolating compounds of moderate polarity. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, robust self-validating steps, and detailed troubleshooting advice to ensure a high-purity yield.

Introduction and Guiding Principles

This compound is a substituted aromatic amine and ester, possessing functional groups that impart moderate polarity. This characteristic is central to its purification strategy. Column chromatography is a powerful technique that separates chemical compounds based on their differential distribution between a stationary phase and a mobile phase.[1][2] In normal-phase chromatography, a polar stationary phase (typically silica gel) is used in conjunction with a less polar mobile phase (eluent).

The fundamental principle of this separation is based on differential adsorption.[3] As the mobile phase carries the crude mixture through the column, its components engage in a continuous process of adsorbing to the stationary phase and dissolving back into the mobile phase.[1][3]

  • Highly Polar Impurities: Will adsorb strongly to the polar silica gel and elute slowly.

  • Non-polar Impurities: Will have minimal interaction with the silica gel, spend more time in the mobile phase, and elute quickly.

  • This compound (Target): With its intermediate polarity, will elute between the non-polar and highly polar impurities, allowing for its effective isolation.

The presence of a basic amino group can sometimes lead to undesirable interactions with the slightly acidic surface of silica gel, potentially causing peak tailing or yield loss.[4] This protocol incorporates measures to mitigate these effects, ensuring a sharp, efficient separation.

Physicochemical Properties of the Target Compound

A thorough understanding of the target molecule's properties is critical for designing an effective purification strategy.

PropertyValueSource & Significance for Chromatography
Molecular Formula C₁₀H₁₃NO₃[5]
Molecular Weight 195.22 g/mol [5]
Appearance Solid (White to off-white crystal/powder)[6] Affects sample preparation and loading method.
Topological Polar Surface Area (TPSA) 61.55 Ų[5] Indicates moderate polarity, suitable for silica gel chromatography.
LogP (Octanol-Water Partition Coefficient) 1.4541[5] Suggests a preference for moderately polar organic solvents over water.
Functional Groups Amine, Ester, Methoxy, Aromatic Ring[5] The amine and ester groups are key sites for polar interactions with silica.

Pre-Purification: Mobile Phase Selection via TLC

Before committing to a large-scale column, the optimal mobile phase (eluent) must be determined using Thin-Layer Chromatography (TLC).[7][8] This is the most critical self-validating step of the entire process.

Objective: To find a solvent system where the target compound has a Retention Factor (Rƒ) of 0.25 - 0.35 . This Rƒ range typically translates well to column chromatography, providing good separation without requiring excessively large solvent volumes.[7]

Procedure:

  • Prepare several small beakers with different ratios of a non-polar solvent (Hexane or Petroleum Ether) and a moderately polar solvent (Ethyl Acetate). Suggested starting ratios: 9:1, 8:2, 7:3, 6:4 (Hexane:Ethyl Acetate).

  • Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Using a capillary tube, spot the dissolved crude mixture onto the baseline of several TLC plates.

  • Develop each plate in a different solvent system.

  • Visualize the plates under UV light and/or with a potassium permanganate stain.

  • Calculate the Rƒ for your target compound in each system: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front)

  • Select the solvent system that provides the target Rƒ and shows the best separation between the desired spot and impurities.

Scientist's Note: For aromatic amines, peak tailing can be an issue. If tailing is observed on the TLC plate, add a small amount of triethylamine (TEA) (~0.5-1%) to the mobile phase. TEA is a volatile base that neutralizes the acidic sites on the silica gel, leading to sharper peaks and better separation.[4]

Detailed Column Chromatography Protocol

This protocol is designed for flash chromatography, which uses positive pressure (from compressed air or nitrogen) to accelerate solvent flow, improving the speed and resolution of the separation.[2][7]

Materials & Equipment
  • Stationary Phase: Silica Gel (60 Å, 230-400 mesh)

  • Mobile Phase: Pre-determined Hexane/Ethyl Acetate mixture (with 0.5% TEA if necessary)

  • Crude Sample: this compound

  • Hardware: Glass chromatography column, stand, clamps, collection tubes/flasks, compressed air/nitrogen line with regulator.

  • Consumables: Cotton or glass wool, sand (washed and dried), TLC plates, capillary tubes, Pasteur pipettes.

Column Packing (Slurry Method)

Rationale: The slurry method is superior for creating a uniformly packed, air-free column, which is essential for achieving high resolution.[9] Air pockets or cracks in the silica bed will lead to uneven solvent flow and poor separation.[9]

  • Preparation: Securely clamp the column in a perfectly vertical position in a fume hood. Place a small plug of cotton or glass wool at the bottom, followed by a ~1 cm layer of sand.[2][7]

  • Slurry Creation: In a beaker, mix the required amount of silica gel (typically 30-50x the weight of your crude sample) with the initial mobile phase to form a free-flowing slurry.

  • Packing: With the stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse.

  • Pressurization: As the silica settles, gently tap the column sides to encourage even packing.[7] Apply light air pressure to compact the bed until the solvent level is just above the silica surface. Crucially, never let the solvent level drop below the top of the silica bed. [7]

  • Finalization: Once the silica bed is stable and compact, carefully add a protective layer of sand (~1-2 cm) on top to prevent disturbance during solvent addition.[7][10]

Sample Loading (Dry Loading Method)

Rationale: For solid samples, dry loading (also known as adsorbent loading) is highly recommended. It results in a very narrow starting band, which maximizes the resolution of the separation. Loading the sample dissolved in a strong solvent can broaden the initial band and compromise purity.[11]

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., Dichloromethane).

  • Add a small amount of fresh silica gel (2-3x the weight of the crude sample) to this solution.

  • Remove the solvent under reduced pressure (using a rotary evaporator) until a free-flowing, dry powder is obtained.

  • Carefully add this silica-adsorbed sample powder onto the top layer of sand in the column, ensuring an even layer.

Elution and Fraction Collection
  • Initial Elution: Carefully add the mobile phase to the column.

  • Pressurize: Apply gentle pressure to begin eluting the compounds. Maintain a steady flow rate.

  • Collect Fractions: Begin collecting the eluent in sequentially numbered test tubes or flasks. The size of the fractions should be proportional to the column size (e.g., 10-20 mL fractions for a medium-sized column).

  • Gradient Elution (Optional): If TLC analysis showed that impurities are either much less polar or much more polar than the target, a gradient elution can be used. Start with a less polar solvent mixture (e.g., 9:1 Hexane:EtOAc) to elute non-polar impurities, then gradually increase the polarity (e.g., to 7:3 Hexane:EtOAc) to elute the target compound. This saves time and solvent.

Monitoring the Separation
  • TLC Analysis: Systematically spot every few fractions onto a TLC plate to track the elution of compounds.

  • Pooling Fractions: Once the analysis is complete, combine the fractions that contain only the pure target compound.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

  • Final Purity Check: Run a final TLC of the purified product against the crude material and starting materials to confirm purity.

Visualization of the Workflow

The entire purification process can be visualized as a logical sequence of steps, each building upon the last to ensure a successful outcome.

Purification_Workflow cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution & Monitoring cluster_post Phase 3: Post-Purification TLC TLC Analysis (Determine Mobile Phase) ColumnPrep Column Packing (Slurry Method) TLC->ColumnPrep SamplePrep Sample Preparation (Dry Loading) TLC->SamplePrep ColumnPrep->SamplePrep Elution Elution & Fraction Collection SamplePrep->Elution Monitor Monitor Fractions via TLC Elution->Monitor Pooling Pool Pure Fractions Monitor->Pooling Identify pure fractions Evaporation Solvent Removal (Rotary Evaporation) Pooling->Evaporation Final Characterize Pure Product (TLC, NMR, etc.) Evaporation->Final

Caption: Workflow for the purification of this compound.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Compound won't elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
Compound elutes too quickly (in the solvent front) Mobile phase is too polar; Sample was loaded in too strong a solvent.Use a less polar mobile phase.[12] Ensure sample is loaded via the dry loading method or in the weakest possible solvent.[13]
Poor separation (overlapping bands) Column was packed improperly; Sample band was too wide; Incorrect mobile phase.Repack the column carefully, ensuring no air bubbles or cracks.[9] Use the dry loading method.[11] Re-optimize the mobile phase with TLC for better spot separation.
Streaking or tailing of bands Sample is interacting too strongly with acidic silica; Column is overloaded.Add 0.5-1% triethylamine to the mobile phase to neutralize the silica.[4] Reduce the amount of crude material loaded onto the column.

References

  • Columbia University. Column chromatography. Retrieved from [Link]

  • Carl ROTH. 3-Amino-4-methoxybenzoic acid ethyl ester, 10 g. Retrieved from [Link]

  • PubChem. Ethyl 3-hydroxy-4-methoxybenzoate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. What type of GCMS column is best for a total resolution of aromatic amines? Retrieved from [Link]

  • PubChem. Ethyl 3-Amino-4-methylbenzoate. Retrieved from [Link]

  • Chemistry For Everyone. How To Choose Mobile Phase For Column Chromatography? Retrieved from [Link]

  • Google Patents.US8455691B2 - Process for the purification of aromatic amines.
  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Welch Materials. Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]

  • MIT OpenCourseWare. Flash Column Chromatography Guide. Retrieved from [Link]

  • University of California, Los Angeles. Column chromatography. Retrieved from [Link]

  • Sorbead India. Silica Gel for Column Chromatography. Retrieved from [Link]

  • LabRulez GCMS. Amines Analysis by Packed Column GC. Retrieved from [Link]

  • Hawach. Several Problems of Flash Column Chromatography. Retrieved from [Link]

  • ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • Teledyne ISCO. Chromatography Troubleshooting. Retrieved from [Link]

  • Chemistry LibreTexts. B. Column Chromatography. Retrieved from [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • University of St Andrews. How to run column chromatography. Retrieved from [Link]

  • PubChem. 3-Amino-4-methoxybenzoic acid. Retrieved from [Link]

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Application Notes and Protocols: Ethyl 3-Amino-4-methoxybenzoate as a Versatile Precursor for Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a paramount objective. Ethyl 3-amino-4-methoxybenzoate, a readily accessible derivative of anthranilic acid, has emerged as a valuable and versatile building block in the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. Its unique substitution pattern, featuring an amine, an ester, and a methoxy group on the benzene ring, provides multiple reactive sites for strategic molecular elaboration. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the design and synthesis of novel anti-inflammatory agents, with a particular focus on the construction of quinazolinone scaffolds known for their potent biological activities.

Scientific Rationale: The Quinazolinone Scaffold in Inflammation

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[1][2] Several quinazolinone derivatives have been successfully developed into clinically used drugs.[3] Their anti-inflammatory effects are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[2][4] The methoxy group at the 7-position of the quinazolinone ring, which can be derived from the 4-methoxy group of the starting benzoate, has been associated with potent anti-inflammatory and antioxidant activities in various heterocyclic systems.[5][6]

This guide will delineate a strategic two-step synthetic pathway from this compound to a novel 3-amino-7-methoxy-2-methylquinazolin-4(3H)-one, a promising candidate for anti-inflammatory drug development.

Synthetic Pathway Overview

The synthetic strategy leverages the inherent reactivity of this compound to first construct an intermediate benzoxazinone ring, which is then converted to the target quinazolinone. This approach is efficient and proceeds through well-established reaction mechanisms.

Synthetic_Pathway A This compound B 7-Methoxy-2-methyl-4H-3,1-benzoxazin-4-one A->B Acetic Anhydride, Reflux C 3-Amino-7-methoxy-2-methylquinazolin-4(3H)-one B->C Hydrazine Hydrate, Ethanol, Reflux

Caption: Synthetic route from this compound to a target quinazolinone.

Experimental Protocols

PART 1: Synthesis of 7-Methoxy-2-methyl-4H-3,1-benzoxazin-4-one (Intermediate)

Rationale: The first step involves the acylation of the amino group of this compound with acetic anhydride, followed by an intramolecular cyclization to form the benzoxazinone ring. Acetic anhydride serves as both the acylating agent and a dehydrating agent to facilitate the ring closure. This reaction is a common and efficient method for the synthesis of 2-substituted benzoxazinones from anthranilic acid derivatives.[7]

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (optional, as catalyst)

  • Ethanol

  • Petroleum ether

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Crystallization dish

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1 equivalent).

  • Addition of Reagent: Add an excess of acetic anhydride (5-10 equivalents). A catalytic amount of pyridine can be added to accelerate the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 140°C) with continuous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess acetic anhydride under reduced pressure using a rotary evaporator.[8]

  • Purification: To the resulting residue, add petroleum ether to precipitate the solid product.[8] Collect the crude product by vacuum filtration using a Buchner funnel and wash with a small amount of cold petroleum ether.

  • Recrystallization: Recrystallize the crude solid from ethanol to obtain pure 7-Methoxy-2-methyl-4H-3,1-benzoxazin-4-one as a crystalline solid.[8]

  • Characterization: Confirm the structure of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected Yield (%)
7-Methoxy-2-methyl-4H-3,1-benzoxazin-4-oneC₁₀H₉NO₃191.1875-85
PART 2: Synthesis of 3-Amino-7-methoxy-2-methylquinazolin-4(3H)-one (Target Compound)

Rationale: The second step involves the nucleophilic attack of hydrazine on the benzoxazinone intermediate. Hydrazine opens the oxazinone ring and subsequently cyclizes to form the more stable pyrimidinone ring of the quinazolinone system. This is a widely used method for converting benzoxazinones into 3-aminoquinazolinones.[9]

Materials:

  • 7-Methoxy-2-methyl-4H-3,1-benzoxazin-4-one

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Water

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the 7-Methoxy-2-methyl-4H-3,1-benzoxazin-4-one (1 equivalent) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.5-2 equivalents) dropwise at room temperature.[10]

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. A solid precipitate of the product should form. If not, the reaction mixture can be concentrated under reduced pressure and then cooled.

  • Purification: Pour the reaction mixture into a beaker of cold water to precipitate the product completely. Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 3-Amino-7-methoxy-2-methylquinazolin-4(3H)-one.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure and purity.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected Yield (%)
3-Amino-7-methoxy-2-methylquinazolin-4(3H)-oneC₁₀H₁₁N₃O₂205.2180-90

Mechanism of Action and Biological Evaluation

The synthesized 3-Amino-7-methoxy-2-methylquinazolin-4(3H)-one is a promising candidate for anti-inflammatory activity. The quinazolinone core is a known pharmacophore for COX inhibition, and the methoxy substituent can enhance this activity.

Mechanism_of_Action cluster_membrane Cell Membrane Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Inflammatory Stimuli Inflammatory Stimuli Phospholipase A2 Phospholipase A2 Inflammatory Stimuli->Phospholipase A2 Phospholipase A2->Arachidonic Acid Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Target Quinazolinone 3-Amino-7-methoxy-2- methylquinazolin-4(3H)-one Target Quinazolinone->COX-1 / COX-2 Inhibition

Caption: Proposed mechanism of action via inhibition of COX enzymes.

Protocol for In Vitro COX Inhibition Assay:

To validate the anti-inflammatory potential of the synthesized quinazolinone, an in vitro cyclooxygenase (COX-1 and COX-2) inhibition assay can be performed.

  • Assay Principle: The assay measures the peroxidase activity of COX enzymes, which catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid. The inhibition of this reaction by the test compound is quantified spectrophotometrically.

  • Materials:

    • COX-1 and COX-2 enzymes (ovine or human recombinant)

    • Arachidonic acid (substrate)

    • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

    • Test compound (dissolved in DMSO)

    • Reference inhibitor (e.g., Celecoxib for COX-2, Indomethacin for non-selective)

    • Assay buffer (e.g., Tris-HCl)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and the reference inhibitor in the assay buffer.

    • In a 96-well plate, add the assay buffer, COX enzyme (either COX-1 or COX-2), and the test compound or reference inhibitor.

    • Incubate the plate at room temperature for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding a solution of arachidonic acid and TMPD.

    • Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

    • Calculate the rate of reaction for each concentration of the test compound and reference inhibitor.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

A high selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2) would indicate a promising selective COX-2 inhibitor with a potentially better gastrointestinal safety profile.

Conclusion

This compound serves as an excellent and cost-effective starting material for the synthesis of novel anti-inflammatory agents, particularly those based on the quinazolinone scaffold. The outlined two-step protocol provides a clear and reproducible method for the preparation of 3-Amino-7-methoxy-2-methylquinazolin-4(3H)-one. The established anti-inflammatory potential of quinazolinones, coupled with the favorable substitution pattern of the target molecule, makes it a compelling candidate for further investigation in drug discovery programs. The provided in vitro assay protocol offers a robust method for validating the biological activity and elucidating the mechanism of action of this and other newly synthesized compounds.

References

  • Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Available from: [Link].

  • Scheme 3 Proposed mechanism for the synthesis of benzoxazin-4-one derivatives. Available from: [Link].

  • WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents.
  • WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents.
  • Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. MDPI. Available from: [Link].

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. Available from: [Link].

  • Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof: DNA Photo-Disruptive and Molecular Docking Studies. MDPI. Available from: [Link].

  • Anti-inflammatory activity of 7-methoxycoumarin isolated from Ayapana triplinervis Vahl (Compositae) via inhibition of inflammatory mediators - In-vivo, in-vitro and in-silico studies. PubMed. Available from: [Link].

  • CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC. Available from: [Link].

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI. Available from: [Link].

  • Reactivity of 3-Amino-2-Ethoxyquinazolin-4(3H)-one in the Synthesis of NovelQuinazolinone Derivatives. ResearchGate. Available from: [Link].

  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. PMC. Available from: [Link].

  • Synthesis, antiinflammatory, antioxidant and antibacterial activities of 7-methoxy benzofuran pyrazoline derivatives. ResearchGate. Available from: [Link].

  • Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. Available from: [Link].

  • Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. PMC. Available from: [Link].

  • Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate. ResearchGate. Available from: [Link].

  • Synthesis of 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation. Available from: [Link].

  • Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells. MDPI. Available from: [Link].

  • Quinazolinone based hydroxamates as anti-inflammatory agents. ResearchGate. Available from: [Link].

  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. NIH. Available from: [Link].

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI. Available from: [Link].

  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. Available from: [Link].

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-Amino-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 3-Amino-4-methoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on improving reaction yield and final product purity. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot effectively.

Synthesis Overview

The most prevalent and accessible laboratory synthesis of this compound involves the reduction of its nitro precursor, Ethyl 3-nitro-4-methoxybenzoate. The overall transformation is chemically straightforward, but the efficiency of the nitro group reduction is highly dependent on the chosen methodology and experimental execution.

Synthesis_Workflow cluster_0 Step 1: Starting Material cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Workup & Purification cluster_3 Final Product SM Ethyl 3-nitro-4-methoxybenzoate Reduction Reduction Reaction SM->Reduction Reducing Agent Workup Aqueous Workup & Extraction Reduction->Workup Crude Product Purification Recrystallization or Column Chromatography Workup->Purification FP This compound Purification->FP Purity ≥98%

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis, providing explanations and actionable solutions.

Question 1: My overall yield is disappointingly low. What are the primary factors I should investigate?

Low yield is the most frequent complaint. The root cause almost always lies in the nitro-reduction step or subsequent workup. Let's break down the possibilities.

Answer: The reduction of an aromatic nitro group is a multi-electron process that proceeds through several intermediates, such as nitroso and hydroxylamine species.[1] Failure to drive the reaction to completion or side reactions involving these intermediates are common pitfalls.

Troubleshooting Workflow:

Low_Yield_Troubleshooting Start Low Yield Observed Check_Method Which reduction method was used? Start->Check_Method H2_Path Catalytic Hydrogenation (e.g., H₂/Pd-C) Check_Method->H2_Path H₂/Pd-C Metal_Path Metal/Acid Reduction (e.g., SnCl₂/HCl) Check_Method->Metal_Path SnCl₂ Catalyst_Issue Is the catalyst active? (Fresh? Poisoned?) H2_Path->Catalyst_Issue Catalyst_Yes Check H₂ delivery. (Pressure? Leaks? Agitation?) Catalyst_Issue->Catalyst_Yes Yes Catalyst_No Use fresh catalyst. Ensure pure reagents/solvents. Catalyst_Issue->Catalyst_No No / Unsure Workup_Issue Problem during workup? (Emulsions, Precipitates) Metal_Path->Workup_Issue Workup_Yes Optimize workup. (pH > 12, Celite filtration) Workup_Issue->Workup_Yes Yes Workup_No Check reaction. (Incomplete? Stoichiometry?) Workup_Issue->Workup_No No

Caption: Decision tree for troubleshooting low reaction yield.

Key Areas to Scrutinize:

  • Choice of Reducing Agent: The two primary lab-scale methods are catalytic hydrogenation and metal/acid reduction. Their efficiencies vary based on substrate and conditions.

  • Reaction Completion: Failure to fully convert the starting material is a direct hit to yield. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting nitro-compound spot has completely disappeared.

  • Workup & Extraction: Significant product loss can occur during the workup phase, especially with metal-based reductions which can form intractable emulsions or precipitates that trap the product.[2]

  • Product Purity: An impure final product that requires extensive purification will invariably lead to a lower isolated yield.

Question 2: I'm using catalytic hydrogenation with Pd/C, but the reaction is stalled or incomplete. What's going wrong?

Answer: Catalytic hydrogenation is often clean, but it's highly sensitive to catalyst activity and reaction conditions.

  • Catalyst Deactivation (Poisoning): Palladium catalysts are notoriously sensitive to poisons, which irreversibly bind to the catalyst surface and block active sites.[3] Common poisons include sulfur compounds (from reagents or solvents), halides, and strongly coordinating species.

    • Solution: Use high-purity, peroxide-free solvents and fresh starting materials. If poisoning is suspected, use a fresh batch of catalyst and consider treating your solvents with a purifier.

  • Insufficient Hydrogen: The reaction requires a continuous supply of hydrogen at the catalyst surface.

    • Solution: For reactions using a hydrogen balloon, ensure the system is properly sealed and purged of air. For larger scales, a Parr shaker or similar hydrogenation apparatus is necessary to provide adequate pressure (e.g., 50 psi) and agitation.[4] Vigorous stirring is critical to ensure the solid catalyst, dissolved substrate, and gaseous hydrogen are in constant contact.

  • Improper Catalyst Handling: Palladium on carbon can be pyrophoric, especially when dry and saturated with hydrogen.[5] Improper handling can lead to oxidation, deactivating the catalyst before the reaction even begins.

    • Solution: Always handle the catalyst in a wet state (e.g., as a slurry in the reaction solvent) and under an inert atmosphere (Nitrogen or Argon) during setup.

Question 3: The SnCl₂ reduction worked, but the workup is a disaster. I have a thick white precipitate that I can't filter or extract. How do I handle this?

Answer: This is the classic problem with tin-based reductions. When you add a base (like NaHCO₃ or NaOH) to neutralize the acidic reaction mixture, you precipitate various tin hydroxide and oxide salts (e.g., Sn(OH)₂, Sn(OH)₄). These are often gelatinous and create significant workup challenges.[2][6]

  • The Chemical Cause: Tin(II) and Tin(IV) hydroxides are amphoteric, meaning they dissolve in both strong acid and strong base. The mistake is often partial neutralization to a pH of 7-10, which is the point of minimum solubility.

  • Solution 1 (Recommended): The High pH Method:

    • After the reaction is complete, cool the mixture in an ice bath.

    • Slowly and carefully add a concentrated solution of NaOH (e.g., 30-50% w/v) with vigorous stirring. The goal is to reach a pH of 12-13.[2]

    • Initially, a thick precipitate will form, but as you add more base, it will redissolve to form soluble sodium stannate ([Sn(OH)₆]²⁻).

    • Once the solution is clear (or at least much less turbid), you can proceed with a standard ethyl acetate extraction. The product will be in the organic layer.

  • Solution 2: Filter Aid Method:

    • Neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate or dilute NaOH.

    • Add a generous amount of a filter aid like Celite® to the resulting slurry.

    • Filter the entire mixture through a thick pad of Celite® in a Büchner funnel.

    • Wash the filter cake thoroughly with your extraction solvent (e.g., ethyl acetate) to recover any adsorbed product. This method is less ideal as some product may remain trapped.[2]

Question 4: My final product is a pink or brown solid, not the expected off-white crystals. What are these colored impurities?

Answer: The amino group in your product is highly susceptible to air oxidation, which can form colored impurities. Incomplete reduction can also leave behind colored intermediates.

  • Oxidation: Anilines, especially electron-rich ones like yours, can oxidize to form highly colored polymeric species. This is accelerated by light and air.

    • Prevention: Conduct the workup and purification steps as quickly as possible. After extraction, consider washing the organic layer with a dilute solution of sodium bisulfite to remove some oxidized species. Store the final product under an inert atmosphere (nitrogen or argon) and protected from light.[7]

  • Incomplete Reduction Intermediates: The reduction of a nitro group to an amine can proceed through intermediates like azoxy and azo compounds, which are often brightly colored (yellow, orange, red).[8] If these are present, it indicates the reduction was not driven to completion.

    • Prevention: Ensure the reaction is complete via TLC monitoring. If using SnCl₂, ensure you are using a sufficient stoichiometric excess (typically 3-4 equivalents).[9]

Question 5: What is the most effective method for purifying the final product to achieve >99% purity?

Answer: The two most effective methods are recrystallization and column chromatography.

  • Recrystallization (Preferred for >5g scale): This is the most efficient method for removing small amounts of impurities, especially if the crude product is already >90% pure.

    • Solvent System: A common and effective solvent system is Ethanol/Water or Isopropanol/Water. Dissolve the crude solid in a minimum amount of the hot alcohol, then slowly add hot water until the solution becomes faintly cloudy (the cloud point). Add a drop or two more of hot alcohol to clarify, then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Column Chromatography (For very impure samples or small scale): This method provides the highest resolution for separating multiple components.

    • Stationary Phase: Silica gel (200-300 mesh) is standard.[10]

    • Mobile Phase (Eluent): A gradient or isocratic system of Hexanes/Ethyl Acetate is typically effective. A good starting point is a 20-30% Ethyl Acetate in Hexanes mixture. The product is UV active and will stain with permanganate, making it easy to track by TLC.

Data Summary & Protocols

Table 1: Comparison of Common Reduction Methods
MethodReducing Agent(s)Typical YieldProsCons
Catalytic Hydrogenation H₂, Pd/C (5-10 mol%)85-98%Very clean, high atom economy, easy workup.[11]Requires specialized pressure equipment; catalyst is expensive and can be poisoned or pyrophoric.[3][5]
Tin(II) Chloride Reduction SnCl₂·2H₂O, HCl/Ethanol70-90%Tolerant of many functional groups; uses standard glassware.[9][12]Difficult workup due to tin salt precipitation; poor atom economy; tin is a toxic heavy metal.[2][6]
Iron Reduction (Béchamp) Fe powder, Acetic Acid/HCl65-85%Inexpensive and environmentally safer than tin.[13]Can require harsh acidic conditions; iron sludge can be difficult to remove.[13]
Sodium Dithionite Na₂S₂O₄60-80%Mild conditions, often used for sensitive substrates.[12]Often requires a two-phase system and phase-transfer catalyst; can be less effective for deactivated nitroarenes.
Experimental Protocols

Protocol 1: Catalytic Hydrogenation using H₂/Pd-C

  • Safety: Palladium on carbon is pyrophoric. Handle only when wet or under an inert atmosphere. Hydrogen gas is flammable and explosive. Ensure all operations are performed in a well-ventilated fume hood away from ignition sources.

  • To a hydrogenation flask or a thick-walled round-bottom flask, add Ethyl 3-nitro-4-methoxybenzoate (1.0 eq).

  • Add a solvent such as Methanol or Ethyl Acetate (approx. 10-20 mL per gram of substrate).

  • Under a stream of nitrogen or argon, carefully add 10% Palladium on Carbon (5-10% by weight of the starting material). The catalyst should be added as a slurry in the solvent if possible.

  • Seal the flask, and evacuate the headspace, backfilling with nitrogen (repeat 3 times).

  • Evacuate the headspace one final time and backfill with hydrogen gas from a balloon or connect to a hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature. For more challenging reductions, gentle heating (40 °C) and increased pressure (50 psi) may be required.[9]

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

  • Once complete, carefully purge the flask with nitrogen to remove all hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified.

Protocol 2: Tin(II) Chloride (SnCl₂) Reduction

  • Safety: The reaction with concentrated HCl is exothermic and produces corrosive fumes. Perform in a well-ventilated fume hood and wear appropriate PPE.

  • In a round-bottom flask, dissolve Ethyl 3-nitro-4-methoxybenzoate (1.0 eq) in Ethanol (15-25 mL per gram of substrate).

  • Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0-4.0 eq) to the solution.

  • Cool the flask in an ice-water bath.

  • Slowly add concentrated Hydrochloric Acid (approx. 2-3 mL per gram of SnCl₂) with stirring. The addition is exothermic.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 70-80 °C).

  • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Pour the cooled reaction mixture slowly into a vigorously stirred beaker of crushed ice.

  • Workup (High pH Method): Slowly add 30-50% aqueous NaOH solution. A thick white precipitate will form and then redissolve as the pH becomes strongly basic (pH > 12).

  • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

References

  • Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • Organic Syntheses. (n.d.). Ethyl 4-Amino-3-methylbenzoate. Coll. Vol. 6, p.582 (1988); Vol. 56, p.32 (1977). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for an article. Retrieved from [Link]

  • Alchem Pharmtech. (n.d.). CAS 16357-44-1 | this compound. Retrieved from [Link]

  • Makaryan, T., & Savchenko, V. I. (2022). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 12(1), 1-19. Retrieved from [Link]

  • Sciencemadness.org. (2018). Reduction of 4-nitrobenzoic acid. Retrieved from [Link]

  • De, K. (2004). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. Synlett, (10), 1835-1837. Retrieved from [Link]

  • Banik, B. K., Banik, I., & Becker, F. F. (2005). INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. Organic Syntheses, 81, 188. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link]

  • Enthaler, S., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2646–2651. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for Hydrogenation of the Nitro Group. Retrieved from [Link]

  • Rav-Jabar, L., et al. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry, 35(1). Retrieved from [Link]

  • ResearchGate. (2017). HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl.... Retrieved from [Link]

  • askIITians. (n.d.). Reduction of aromatic nitro compounds using Sn and HCl gives:. Retrieved from [Link]

  • Alsachim. (n.d.). [13C6]-Ethyl 4-amino-3-methoxybenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of Nitroarenes with SnCl2 in TBAB. Retrieved from [Link]

  • Ramishvili, T., Tsitsishvili, V., & Bukia, T. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 11, 251-262. Retrieved from [Link]

  • Reddit. (2019). Reduction of aromatic nitro compounds with SnCl2. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Ethyl 3-Amino-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of Ethyl 3-Amino-4-methoxybenzoate. This molecule is a valuable building block in pharmaceutical and materials science. Its synthesis, typically achieved via the reduction of Ethyl 3-nitro-4-methoxybenzoate, is a robust transformation. However, like any chemical process, it is prone to specific side reactions that can lead to impurities, affect yield, and complicate purification.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common challenges encountered by researchers in the lab. We will delve into the mechanistic origins of common byproducts, provide actionable troubleshooting advice, and outline validated protocols to help you optimize your synthesis.

Core Reaction Pathway Overview

The primary route to this compound involves the reduction of a nitro group. The choice of reducing agent and reaction conditions is critical and dictates the byproduct profile.

dot

Start Ethyl 3-nitro-4-methoxybenzoate (Starting Material) Reduction Reduction (e.g., H₂, Pd/C or SnCl₂/HCl) Start->Reduction Reagents & Conditions Product This compound (Desired Product) Reduction->Product Main Reaction Path Byproducts Mixture of Byproducts Reduction->Byproducts Side Reactions Purification Purification (Column Chromatography, Recrystallization) Product->Purification Byproducts->Purification Final Pure Product (>98% Purity) Purification->Final

Caption: General workflow for synthesis and purification.

Troubleshooting Guide & FAQs

Question 1: My reaction is sluggish or stalls completely. What are the likely causes?

Answer: A stalled or incomplete reduction is one of the most common issues. The primary culprits are typically related to the catalyst or reagents.

  • Catalyst Inactivation (Catalytic Hydrogenation): If you are using a heterogeneous catalyst like Palladium on carbon (Pd/C), its activity is paramount.

    • Poisoning: Trace impurities in your starting material, solvent, or even from the glassware can poison the catalyst. Sulfur-containing compounds are notorious poisons for palladium catalysts.[1] Ensure high-purity solvents and reagents.

    • Poor Quality Catalyst: The catalyst may be old or have been improperly stored, leading to deactivation. It's often best to use a fresh batch of a reputable catalyst.

    • Insufficient Agitation: In heterogeneous catalysis, efficient mixing is crucial for the substrate to access the catalyst surface. Ensure vigorous stirring.

  • Reagent Stoichiometry (Metal/Acid Reductions): For reductions using reagents like Tin(II) chloride (SnCl₂) or Iron/HCl, ensure the correct stoichiometry is used. An insufficient amount of the reducing agent will naturally lead to an incomplete reaction. The reaction of the nitro group to the amine is a 6-electron reduction, requiring a substantial equivalent of the reducing agent.

  • Low Temperature: While controlling temperature is important to prevent side reactions, excessively low temperatures can significantly slow down the reaction rate. Ensure you are operating within the recommended temperature range for your chosen method.

Question 2: I'm observing several unexpected spots on my TLC plate. What are these impurities?

Answer: The reduction of aromatic nitro compounds can proceed through several intermediates. If the reaction does not go to completion or if conditions are not optimal, these intermediates can condense to form dimeric byproducts.[2]

dot

Byproduct_Formation Nitro Ar-NO₂ (Nitro) Nitroso Ar-NO (Nitroso) Nitro->Nitroso 2e⁻, 2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine 2e⁻, 2H⁺ Azoxy Ar-N(O)=N-Ar (Azoxy) Nitroso->Azoxy Condensation with Ar-NHOH Amine Ar-NH₂ (Amine - Product) Hydroxylamine->Amine 2e⁻, 2H⁺ Hydroxylamine->Azoxy Azo Ar-N=N-Ar (Azo) Azoxy->Azo Reduction

Caption: Key intermediates and byproduct formation pathways.

The most common byproducts are:

  • Nitroso and Hydroxylamine Intermediates: These are the initial products of reduction.[3] They are typically highly reactive and are not often isolated but can persist if the reaction stalls.

  • Azoxy Compounds (Ar-N(O)=N-Ar): These are formed from the condensation of the nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates.[4][5] They are often observed as yellow or orange impurities.

  • Azo Compounds (Ar-N=N-Ar): Further reduction of azoxy compounds yields azo compounds, which are also typically colored. The formation of these dimeric species is often favored in basic or neutral conditions.

To minimize these, ensure a sufficiently powerful reducing environment to drive the reaction completely to the amine. For catalytic hydrogenations, ensure adequate hydrogen pressure and catalyst loading. For metal/acid reductions, using a strong acid environment typically favors the formation of the desired aniline.

Question 3: My final product seems to have a lower melting point and a broad NMR peak for the amine. What could be the issue?

Answer: This is often indicative of contamination with the starting material, Ethyl 3-nitro-4-methoxybenzoate . Even a small amount of the starting material can act as an impurity, leading to melting point depression and affecting the analytical data.

Troubleshooting Steps:

  • Reaction Monitoring: The most critical step is to monitor the reaction progress closely using Thin Layer Chromatography (TLC). The reaction should only be stopped once the starting material spot has been completely consumed.

  • Purification: If the reaction was stopped prematurely, the starting material can often be separated from the more polar amine product via column chromatography. A gradient elution using a solvent system like Hexane/Ethyl Acetate is typically effective.

Question 4: I suspect the ester group was hydrolyzed. How can I confirm this and prevent it?

Answer: Hydrolysis of the ethyl ester to the corresponding carboxylic acid (3-Amino-4-methoxybenzoic acid ) is a potential side reaction, especially if the reaction is run under harsh acidic or basic conditions for an extended period.

  • Confirmation: The carboxylic acid byproduct is significantly more polar than the desired product. It will have a much lower Rf value on a normal-phase TLC plate and may even remain at the baseline. It can also be detected by LC-MS or by observing the disappearance of the characteristic ethyl group signals (a quartet and a triplet) and the appearance of a broad carboxylic acid proton peak in the ¹H NMR spectrum.

  • Prevention:

    • Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after completion.

    • Control Temperature: Avoid excessive heat, which can accelerate hydrolysis.

    • Careful Workup: During the workup, neutralize the reaction mixture promptly. Avoid prolonged exposure to strong acids or bases. For example, if using SnCl₂/HCl, neutralize the acidic mixture with a base like sodium bicarbonate or sodium hydroxide solution carefully, keeping the temperature low.

Summary of Common Byproducts and Solutions
Byproduct NameFormation MechanismIdentificationPrevention & Removal
Ethyl 3-nitro-4-methoxybenzoate Incomplete reaction.Higher Rf on TLC than product; Confirmed by NMR/LC-MS.Monitor reaction by TLC until completion. Remove via column chromatography.
Azoxy/Azo Compounds Condensation of nitroso and hydroxylamine intermediates.[4]Often colored (yellow/orange); Can be detected by LC-MS.Ensure strongly reducing conditions; Use acidic media. Remove via column chromatography.
3-Amino-4-methoxybenzoic acid Hydrolysis of the ethyl ester group.Very low Rf on TLC; Absence of ethyl signals in ¹H NMR.Avoid prolonged reaction times and harsh pH/high temperatures. Remove by an aqueous base wash during workup.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using H₂/Pd-C

This is often the cleanest method, producing minimal byproducts if the catalyst is active.

  • Setup: To a flask, add Ethyl 3-nitro-4-methoxybenzoate (1.0 eq) and a suitable solvent (e.g., Ethanol or Ethyl Acetate).

  • Catalyst: Carefully add 5-10 mol% of 10% Palladium on Carbon (Pd/C) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Hydrogenation: Seal the flask, evacuate the air, and replace it with Hydrogen gas (H₂). This is often done using a balloon or a Parr hydrogenator apparatus.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be recrystallized or purified by column chromatography if necessary.

Note: Catalytic transfer hydrogenation, using a hydrogen source like ammonium formate or hydrazine in the presence of Pd/C, is a safer alternative to using hydrogen gas.[6]

Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)

This is a classic and effective method that works well for many substrates.

  • Setup: In a round-bottom flask, dissolve Ethyl 3-nitro-4-methoxybenzoate (1.0 eq) in Ethanol.

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 3-4 eq) to the solution.

  • Reaction: Heat the mixture to reflux (typically 70-80 °C) and stir.

  • Monitoring: Monitor the reaction by TLC. The reaction is often complete within 1-3 hours.

  • Workup: Cool the reaction to room temperature and carefully pour it into a beaker of ice water.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is basic (pH ~8-9). A white precipitate of tin salts will form.

  • Extraction: Extract the product into an organic solvent like Ethyl Acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

References
  • Elsevier. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. ScienceDirect.
  • Elsevier. (2008). Synthesis of azo compounds by nanosized iron-promoted reductive coupling of aromatic nitro compounds. ScienceDirect.
  • ResearchGate. (n.d.). Reduction of Nitro, Nitroso, Azo and Azoxy Groups. Retrieved from [Link]

  • Springer Nature. (2024). Unspecific peroxygenase enabled formation of azoxy compounds. Nature Communications. Retrieved from [Link]

  • ResearchGate. (n.d.). The electrochemical reduction of nitrobenzene and azoxybenzene in neutral and basic aqueous methanolic solutions at polycrystalline copper and nickel electrodes. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PubMed Central. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of Aminobenzoates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for aminobenzoate synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing aminobenzoate esters. Here, we address common challenges encountered during experimental work, providing not just solutions but also the underlying scientific principles to empower your research. Our approach is rooted in practical, field-proven experience to ensure you can overcome hurdles and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My Fischer esterification of p-aminobenzoic acid is giving a very low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in the Fischer esterification of p-aminobenzoic acid (PABA) to form esters like benzocaine (ethyl p-aminobenzoate) are a frequent issue. The primary reason is the reversible nature of the reaction.[1] To achieve a high yield, the reaction equilibrium must be shifted towards the products.[1]

Here’s a breakdown of the causative factors and actionable solutions:

  • Equilibrium Limitations: The Fischer esterification is an equilibrium-controlled process where a carboxylic acid and an alcohol react to form an ester and water.[1][2]

    • The Causality: According to Le Châtelier's Principle, the presence of products (water, in particular) will drive the reaction backward, reducing your ester yield.[1][3]

    • The Solution:

      • Use Excess Alcohol: Employing a large excess of the alcohol reactant (e.g., ethanol for benzocaine synthesis) is a common and effective strategy to push the equilibrium forward.[1]

      • Water Removal: While more complex to set up, removing water as it forms, for instance, through azeotropic distillation with a Dean-Stark apparatus, can significantly improve yields.[1]

  • Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium or proceeded sufficiently.

    • The Causality: Esterification is often a slow process at room temperature.[4] Refluxing the mixture provides the necessary activation energy to accelerate both the forward and reverse reactions.[1]

    • The Solution: Ensure the reaction is refluxed for an adequate amount of time, typically 60-75 minutes or longer.[1][4] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) to determine its completion.[3][5]

  • Inadequate Acid Catalyst: The amino group in aminobenzoic acid is basic and will react with the acid catalyst.

    • The Causality: Unlike typical Fischer esterifications which require only a catalytic amount of acid, the basic amino group of PABA neutralizes the acid. Therefore, at least a stoichiometric amount of acid is necessary to both protonate the amino group and catalyze the reaction.[1]

    • The Solution: Use a sufficient quantity of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄).[1][3][4]

Workflow for Optimizing Yield in Fischer Esterification

Below is a DOT script for a Graphviz diagram illustrating the decision-making process for troubleshooting low yields.

G start Low Yield Observed check_equilibrium 1. Address Equilibrium start->check_equilibrium check_conditions 2. Verify Reaction Conditions start->check_conditions check_catalyst 3. Check Acid Catalyst start->check_catalyst solution1 Increase Molar Excess of Alcohol check_equilibrium->solution1 Simple Approach solution2 Implement Water Removal (e.g., Dean-Stark) check_equilibrium->solution2 Advanced Setup solution3 Increase Reflux Time & Monitor by TLC check_conditions->solution3 solution4 Ensure Stoichiometric Amount of H₂SO₄ check_catalyst->solution4 end_node Optimized Yield solution1->end_node solution2->end_node solution3->end_node solution4->end_node

Caption: Troubleshooting workflow for low yield in aminobenzoate synthesis.

FAQ 2: My final product is impure. What are the common impurities and how can I effectively purify my aminobenzoate ester?

Answer:

Product impurity is a common issue stemming from unreacted starting materials or side reactions. A lowered and broad melting point range of your product is a strong indicator of impurity.[4]

  • Common Impurities:

    • Unreacted p-aminobenzoic acid (PABA): Due to the equilibrium nature of the reaction, some starting carboxylic acid will likely remain.

    • Side Products: Although less common under standard Fischer esterification conditions, polymerization or degradation can occur if the reaction temperature is too high or if other reactive functional groups are present.

    • Inorganic Salts: Formed during the neutralization step (e.g., sodium sulfate if sulfuric acid and sodium carbonate are used).

  • Purification Strategy: A multi-step approach involving neutralization, filtration, and recrystallization is standard.

    • Step 1: Neutralization and Precipitation:

      • The Causality: After the reaction, the aminobenzoate ester exists as its protonated salt, which is soluble in the aqueous acidic solution.[3] To isolate the product, it must be converted to its neutral, water-insoluble form. The unreacted PABA will also be deprotonated to its carboxylate salt, which is water-soluble.

      • The Protocol:

        • Cool the reaction mixture to room temperature and then pour it into cold water.[1][3]

        • Slowly add a 10% sodium carbonate solution dropwise to neutralize the excess sulfuric acid.[1][3] Continue adding until gas evolution (CO₂) ceases and the pH is basic (pH > 8).[3]

        • The neutral aminobenzoate ester will precipitate out of the solution.[1][3]

    • Step 2: Isolation by Vacuum Filtration:

      • The Protocol: Collect the precipitated crude product using vacuum filtration with a Hirsch or Büchner funnel.[1][3] Wash the solid with several portions of cold water to remove any soluble impurities and inorganic salts.[1]

    • Step 3: Recrystallization:

      • The Causality: This is the most critical step for achieving high purity. The principle relies on the differing solubility of the desired compound and impurities in a given solvent at different temperatures.

      • The Protocol:

        • Choose an appropriate solvent. For ethyl p-aminobenzoate, ethanol or a mixture of ethanol and water is often used.

        • Dissolve the crude product in a minimum amount of the hot solvent.

        • Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the pure product.

        • Collect the purified crystals by vacuum filtration.

Data Summary Table: Reagents for Benzocaine Synthesis
CompoundMolar Mass ( g/mol )RoleTypical AmountKey Considerations
p-Aminobenzoic Acid137.14Reactant1.2 gLimiting reagent.[1]
Ethanol46.07Reactant & Solvent12.0 mLUse in large excess.[1]
Sulfuric Acid (conc.)98.08Catalyst1.0 mLExtremely caustic; handle with care.[1][6] Stoichiometric amount needed.[1]
Sodium Carbonate (10% soln)105.99Neutralizing Agent~10 mLAdded slowly during workup until pH > 8.[1][3]
FAQ 3: How can I monitor the progress of my aminobenzoate synthesis reaction?

Answer:

Monitoring the reaction is crucial to determine the optimal reaction time and to ensure completion.[3][5] Thin Layer Chromatography (TLC) is a simple, rapid, and effective method for this purpose.[3][5]

  • Principle of TLC: TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel on the TLC plate) and a mobile phase (the solvent system). More polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate.

  • Experimental Protocol for TLC Monitoring:

    • Prepare the TLC Plate: Draw a baseline in pencil on a silica gel TLC plate.

    • Spot the Plate:

      • Reference Spot: Dissolve a small amount of your starting material (p-aminobenzoic acid) in a suitable solvent (like ethanol) and spot it on the baseline.

      • Reaction Mixture Spot: Carefully take a small sample from the refluxing mixture using a long glass pipette.[3] Spot this directly onto the baseline in a separate lane.

    • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).[5] Let the solvent travel up the plate.

    • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.

    • Analyze: The starting PABA is more polar than the resulting ester. Therefore, the spot corresponding to PABA will have a lower Rf value (travel a shorter distance) than the product spot. The reaction is complete when the spot corresponding to the starting material has disappeared or is very faint in the reaction mixture lane.[5]

Visualizing the Esterification Mechanism

The following DOT script generates a diagram of the Fischer esterification mechanism.

Caption: Mechanism of Fischer Esterification for Benzocaine Synthesis.

Safety First: A Non-Negotiable Aspect of Synthesis

All experimental work should be conducted with strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a laboratory coat.[6]

  • Handling Reagents:

    • Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive and caustic. It reacts violently with water. Handle with extreme care in a fume hood.[1][3][6]

    • Ethanol: Flammable. Keep away from open flames and sparks.[1]

    • Aminobenzoates and Derivatives: Can be irritants or allergens. Avoid skin contact.[6]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.[7]

This guide provides a foundational framework for troubleshooting common issues in aminobenzoate synthesis. Successful synthesis relies on a careful understanding of the reaction mechanism, meticulous execution of the protocol, and systematic troubleshooting when challenges arise.

References

  • U.S. Patent No. 7,547,798. (2009). Process for preparing aminobenzoate esters.
  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). [Link]

  • Fitz, N. (n.d.). Synthesis of Benzocaine. Prezi. [Link]

  • Supporting Information for Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked M
  • Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. (n.d.). ResearchGate. [Link]

  • Adams, R., & Cohen, F. L. (1928). ETHYL p-AMINOBENZOATE. Organic Syntheses, 8, 66. [Link]

  • Cross-Disciplinary Collaborative Laboratory Activities that Reinforce Chemistry Content Knowledge. (2008). American Society for Microbiology. [Link]

  • Fitz, N. (n.d.). Synthesis of Benzocaine. Prezi. [Link]

  • MasterClass. (2022). Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of Ethyl 3-Amino-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 3-Amino-4-methoxybenzoate (CAS 16357-44-1). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimization strategies for this important chemical intermediate.[1][2] We will focus on the most prevalent synthetic route: the chemoselective reduction of Ethyl 3-Nitro-4-methoxybenzoate.

Our approach is rooted in providing not just protocols, but the fundamental chemical reasoning behind them, enabling you to troubleshoot effectively and adapt procedures to your specific laboratory and scale-up needs.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to this compound?

The most widely employed and dependable method is the reduction of the nitro group of a suitable precursor, typically Ethyl 3-Nitro-4-methoxybenzoate. This pathway is favored due to the accessibility of the starting materials and the high efficiency of modern reduction techniques. The primary challenge lies in selectively reducing the nitro group without affecting the ethyl ester functionality, a feat readily achieved with several established methods.[3][4]

Q2: My reduction reaction has stalled and is showing low conversion on TLC. What are the most probable causes?

Low or incomplete conversion is a frequent issue. The primary culprits are typically related to the catalyst, the reducing agent, or the reaction conditions.

  • Catalyst Inactivity (for Catalytic Hydrogenation): The catalyst (e.g., Palladium on carbon, Pd/C) may be old, of low quality, or may have been poisoned by impurities in the starting material or solvent (e.g., sulfur or halide contaminants).

  • Insufficient Reducing Agent: In metal/acid or transfer hydrogenation reactions, you may have an insufficient stoichiometric equivalent of the reducing agent (e.g., SnCl₂, Fe) or hydrogen donor (e.g., ammonium formate).

  • Suboptimal Conditions: For catalytic hydrogenation, this could mean inadequate hydrogen pressure or poor agitation, preventing effective mixing of the three phases (solid catalyst, liquid solution, gaseous hydrogen). For other methods, the temperature may be too low to overcome the activation energy.[5]

Q3: My TLC plate shows the desired product spot, but also several other spots. What are these impurities?

The presence of multiple spots suggests either an incomplete reaction or the formation of side products.

  • Unreacted Starting Material: This is the most common impurity and is easily identified by running a co-spotted TLC with your starting material.

  • Incomplete Reduction Intermediates: The reduction of a nitro group (NO₂) to an amine (NH₂) is a multi-step process that can involve nitroso (NO) and hydroxylamine (NHOH) intermediates.[5] If the reaction is not driven to completion, these species can remain in the crude product.

  • Hydrolysis of the Ester: If the reaction is performed under harsh acidic or basic conditions for an extended period, particularly with heating, the ethyl ester can hydrolyze to the corresponding carboxylic acid (3-Amino-4-methoxybenzoic acid).

Q4: How can I best purify the final product?

Purification strategy depends on the nature of the impurities.

  • Aqueous Work-up: After the reaction, a standard work-up is essential. This typically involves filtering off the solid catalyst (if used), followed by an extraction. The organic layer is washed with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic byproducts, then with brine, and finally dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Recrystallization: this compound is a solid at room temperature.[6] Recrystallization is often the most effective method for purification on a larger scale. A common solvent system is ethanol/water or ethyl acetate/hexane.

  • Column Chromatography: For small-scale synthesis or to remove impurities with similar polarity, flash column chromatography on silica gel is highly effective. A typical eluent system would be a gradient of ethyl acetate in hexane.

Section 2: In-Depth Troubleshooting Guides

Problem: Low or No Conversion of Starting Material

This guide provides a logical flow for diagnosing and solving low reaction yields.

Troubleshooting_Low_Yield start Low Yield or No Conversion q1 Method Used? start->q1 cat_hydro Catalytic Hydrogenation (e.g., H₂/Pd-C) q1->cat_hydro Catalytic metal_acid Metal/Acid or Transfer H₂ (e.g., SnCl₂, Fe, HCOONH₄) q1->metal_acid Chemical check_catalyst Check Catalyst Activity: Use fresh catalyst Loading: 5-10% w/w typical Poisoning: Purify starting material cat_hydro->check_catalyst check_pressure Check H₂ Delivery Pressure: 1-4 atm (balloon to Parr) Agitation: Vigorous stirring is critical cat_hydro->check_pressure check_reductant Check Reducing Agent Stoichiometry: Use 3-5 eq. Freshness: Ensure agent is not oxidized metal_acid->check_reductant check_conditions Check Conditions Temperature: May require gentle heating (50-70 °C) Solvent: Ensure full dissolution metal_acid->check_conditions solution Solution: Re-run with optimized parameters check_catalyst->solution check_pressure->solution check_reductant->solution check_conditions->solution

Caption: Troubleshooting logic for addressing low reaction yields.

Causality Analysis:
  • Catalyst Activity is Paramount: In heterogeneous catalysis, the reaction occurs on the surface of the catalyst. If this surface is blocked (poisoned) or insufficient (low loading), the reaction rate will plummet. Vigorous stirring ensures the substrate has access to these active sites.[5]

  • Stoichiometry in Chemical Reductions: Unlike catalytic reactions where the catalyst is regenerated, chemical reducing agents are consumed. The reduction of a nitro group to an amine is a six-electron process, requiring a significant stoichiometric excess of the reductant (like SnCl₂ or Fe) to drive the reaction to completion and account for any side reactions or degradation of the reagent.[7]

  • Temperature and Solubility: Most reactions have an activation energy barrier. Gentle heating can provide the necessary energy to initiate or accelerate the reaction.[5] It is also crucial that the starting material remains fully dissolved in the solvent to ensure it is available to react.

Section 3: Optimized Experimental Protocols

The choice of reduction method often depends on available equipment, scale, and safety considerations. Below are three robust protocols.

Comparative Overview of Reduction Methods
Method Reagents & Catalyst Typical Solvents Temp. Key Advantages Key Disadvantages
Catalytic Hydrogenation H₂ gas (1-4 atm), 5-10% Pd/CMethanol, Ethanol, Ethyl AcetateRT - 50°CVery clean, high yield, easy work-up (filtration)Requires specialized hydrogenation equipment; H₂ gas is flammable
Metal/Acid Reduction Fe powder or SnCl₂·2H₂O (3-5 eq.), HCl or Acetic AcidEthanol, Water, Ethyl Acetate50 - 80°CInexpensive, robust, tolerant of some functional groupsWork-up can be tedious (metal salt removal); acidic conditions
Transfer Hydrogenation Ammonium Formate or Hydrazine (5-10 eq.), 5-10% Pd/CMethanol, EthanolRT - 60°CAvoids use of H₂ gas, milder conditionsCan be slower, requires large excess of H-donor
Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This is often the preferred method for its high efficiency and clean reaction profile.

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve Ethyl 3-Nitro-4-methoxybenzoate (1.0 eq) in methanol (15-20 mL per gram of substrate).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5-10% Palladium on Carbon (5% by weight relative to the starting material).

    • Scientist's Note: Pd/C is pyrophoric and can ignite flammable solvents in the presence of air. Always handle it wet or under an inert atmosphere.

  • Hydrogenation: Seal the vessel, purge thoroughly with nitrogen, and then introduce hydrogen gas. For lab scale, a balloon filled with H₂ is often sufficient. For larger scales, pressurize the vessel to 15-50 psi.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is exothermic and may warm slightly. Monitor progress by TLC or LC-MS. The reaction is typically complete in 2-8 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Scientist's Note: Do not allow the Celite pad with the catalyst to dry completely, as it can ignite. Quench the filter cake with water.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting solid can be recrystallized from an ethanol/water mixture to yield pure this compound.

Protocol 2: Reduction with Tin(II) Chloride (SnCl₂)

A classic and reliable method that avoids flammable hydrogen gas.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add Ethyl 3-Nitro-4-methoxybenzoate (1.0 eq) and ethanol (10-15 mL per gram).

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0-4.0 eq) to the stirred suspension.

  • Reaction: Heat the mixture to 50-70°C. The reaction is typically complete within 1-3 hours.[5] Monitor by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it over crushed ice. Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

    • Scientist's Note: Neutralization can be very exothermic and will produce CO₂ gas. Add the base slowly and with good stirring. Tin salts will precipitate as tin hydroxide.

  • Isolation: Extract the aqueous slurry with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product. Further purification can be achieved by recrystallization or column chromatography.

Section 4: Visual Guides & Workflows

General Synthetic Pathway

The primary transformation discussed is the reduction of an aromatic nitro compound to an aniline derivative in the presence of an ester.

Reaction_Pathway start Ethyl 3-Nitro-4-methoxybenzoate product This compound start->product [Reduction] Common Methods: 1. H₂, Pd/C 2. SnCl₂, EtOH 3. Fe, HCl/AcOH

Sources

Technical Support Center: Strategies for Preventing Over-Alkylation in Aminobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. The synthesis of N-alkylated aminobenzoates is a cornerstone of many pharmaceutical and materials science applications. However, a frequent and challenging side reaction is over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve selective mono-alkylation and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation in the context of aminobenzoate synthesis, and why does it occur?

A1: Over-alkylation is a common side reaction where the target mono-alkylated aminobenzoate reacts further with the alkylating agent to form di-alkylated and sometimes even quaternary ammonium salt byproducts. This occurs because the initial N-alkylation of the primary aromatic amine often increases the nucleophilicity of the nitrogen atom. The resulting secondary amine is more reactive than the starting primary amine, leading to a "runaway" reaction where multiple alkyl groups are added.[1][2]

Q2: What are the primary consequences of over-alkylation in a synthesis?

A2: The primary consequences of over-alkylation include:

  • Reduced yield of the desired product: The formation of multiple byproducts consumes the starting materials and the target compound.

  • Complex purification: Separating a mixture of primary, secondary, tertiary, and potentially quaternary amines can be challenging and time-consuming, often requiring extensive chromatography.

  • Increased costs: Wasted reagents and lengthy purification processes increase the overall cost of the synthesis.

  • Inconsistent results: Poorly controlled alkylation can lead to batch-to-batch variability.

Q3: What are the main strategies to control and prevent over-alkylation?

A3: The key strategies revolve around controlling the reactivity of the amine and the stoichiometry of the reactants, or by choosing alternative synthetic routes that favor mono-alkylation. The most effective approaches include:

  • Reductive Amination: This is a highly selective method for forming secondary amines.[3][4][5][6][7]

  • Use of Protecting Groups: Temporarily masking the amine functionality prevents it from reacting more than once.[8][9][10][11]

  • Stoichiometric Control: Using a large excess of the aminobenzoate can statistically favor mono-alkylation.[12]

  • "Borrowing Hydrogen" Catalysis: This modern approach uses alcohols as alkylating agents in a catalytic cycle that promotes selective N-alkylation.[13][14]

Troubleshooting Guide: Common Issues and Solutions

Observed Problem Probable Cause Recommended Solution(s)
Complex product mixture with significant di-alkylation. The secondary amine product is more nucleophilic than the starting primary amine.1. Switch to Reductive Amination: This is the most reliable method for selective mono-alkylation.[3][4][5] 2. Use a Protecting Group: Protect the amine as a carbamate (e.g., Boc) or amide, perform the alkylation, and then deprotect.[8][10]
Low yield of the desired mono-alkylated product. Over-alkylation is consuming the starting material and the desired product.1. Optimize Stoichiometry: Use a large excess (3-5 equivalents) of the aminobenzoate relative to the alkylating agent.[12] 2. Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.
Formation of quaternary ammonium salts. The tertiary amine byproduct is still nucleophilic enough to react further.This is a severe case of over-alkylation. Reductive amination or the use of protecting groups are the most effective solutions.
Side reactions with the ester group of the aminobenzoate. The reaction conditions are too harsh, leading to hydrolysis or transesterification.1. Use Milder Conditions: Opt for room temperature reactions when possible, as in some reductive amination protocols.[3][6][7] 2. Choose a Compatible Method: The "Borrowing Hydrogen" method with a suitable catalyst can be performed under mild conditions.[13][14]

Key Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation via Reductive Amination

Reductive amination is a powerful and highly selective method that involves the in situ formation of an imine from the aminobenzoate and an aldehyde or ketone, followed by its immediate reduction to the corresponding secondary amine. This approach avoids the isolation of the imine intermediate and significantly reduces the risk of over-alkylation.[3][4][5]

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve the aminobenzoate (1.0 eq.) and the aldehyde (1.0-1.2 eq.) in a suitable solvent (e.g., methanol, 1,2-dichloroethane, or a mixture of 2-propanol and water).[3]

  • Addition of Reducing Agent: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq.). For a greener approach, a heterogeneous catalyst like Pd/C can be used with a hydrogen source like ammonium formate.[3][6][7]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography if necessary.

Reductive_Amination cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Aminobenzoate Aminobenzoate (Primary Amine) Imine Imine Intermediate Aminobenzoate->Imine + Aldehyde Aldehyde Aldehyde/ Ketone Aldehyde->Imine Imine_ref Imine Intermediate Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Secondary_Amine Mono-alkylated Product Reducing_Agent->Secondary_Amine Imine_ref->Secondary_Amine + [H]

Caption: Workflow for selective mono-alkylation via reductive amination.

Protocol 2: Preventing Over-Alkylation with a Boc Protecting Group

The use of a tert-butyloxycarbonyl (Boc) group is a common and effective strategy to temporarily protect the amine. The Boc group reduces the nucleophilicity of the nitrogen atom, preventing over-alkylation. The protecting group can be easily removed under acidic conditions after the desired reaction has been performed.[10][11]

Step-by-Step Methodology:

Part A: Protection of the Amine

  • Reaction Setup: Dissolve the aminobenzoate (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of dioxane and water.

  • Addition of Reagents: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and a base like sodium bicarbonate (NaHCO₃, 2.0 eq.) or triethylamine (Et₃N, 1.5 eq.).

  • Reaction and Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: Add water to the reaction mixture and extract the Boc-protected aminobenzoate with an organic solvent. Dry the organic layer and concentrate it to obtain the protected compound, which can often be used in the next step without further purification.

Part B: Alkylation of the Protected Amine

  • Deprotonation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Boc-protected aminobenzoate in anhydrous THF. Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 1.2 eq.).

  • Alkylation: After stirring for 15-30 minutes, add the alkylating agent (e.g., an alkyl halide, 1.1 eq.) dropwise.

  • Reaction and Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product, dry the organic layer, and concentrate it. Purify by column chromatography.

Part C: Deprotection

  • Acidic Cleavage: Dissolve the Boc-protected, N-alkylated aminobenzoate in a solvent like dichloromethane (DCM).

  • Addition of Acid: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.

  • Reaction and Work-up: Stir at room temperature for 1-2 hours. Evaporate the solvent and excess acid. Neutralize the residue with a base (e.g., NaHCO₃ solution) and extract the final mono-alkylated product.

Protection_Strategy Start Aminobenzoate Protected Boc-Protected Amine Start->Protected + Boc₂O Alkylated_Protected N-Alkylated Boc-Protected Amine Protected->Alkylated_Protected + Base + Alkyl Halide Final_Product Mono-alkylated Aminobenzoate Alkylated_Protected->Final_Product + Acid (TFA/HCl)

Caption: Workflow using a Boc protecting group to achieve mono-alkylation.

Conclusion

Over-alkylation is a significant challenge in the synthesis of N-substituted aminobenzoates, but it can be effectively controlled through rational experimental design. For selective mono-alkylation, reductive amination stands out as a superior method. When direct alkylation is necessary, the use of protecting groups provides a robust alternative. By understanding the underlying mechanisms and applying the strategies outlined in this guide, researchers can significantly improve the efficiency, selectivity, and reproducibility of their synthetic efforts.

References
  • Byun, E., et al. (2007). One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. The Journal of Organic Chemistry. Available at: [Link]

  • Orduña, J.-M., et al. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Pérez-Pérez, M.-J., et al. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Rhee, H., et al. (2007). One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. ResearchGate. Available at: [Link]

  • Byun, E. (2007). One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. SciSpace. Available at: [Link]

  • Reisman, S. E., et al. (N/A). Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC. Available at: [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Available at: [Link]

  • Ready, J. (N/A). Protecting Groups in Organic Synthesis. UT Southwestern. Available at: [Link]

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  • ACS GCI Pharmaceutical Roundtable. (2026). Avoiding Over-alkylation. Wordpress. Available at: [Link]

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  • Fiveable. (N/A). 11.3 Protecting groups. Organic Chemistry II. Available at: [Link]

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  • N/A. (N/A). Experiment 17: multi-step synthesis: Benzocaine. Unknown Source.
  • ResearchGate. (N/A). N-alkylation of 2-aminobenzoic acid with methyl α-azidoglycinate. ResearchGate. Available at: [Link]

  • University of Nottingham. (2020). New Directions in the Mitsunobu Reaction. Nottingham ePrints. Available at: [Link]

  • chem2050. (2009). Synthesis of Benzocaine CHEM2050. YouTube. Available at: [Link]

  • Beller, M., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PMC - NIH. Available at: [Link]

  • Gunanathan, C., et al. (N/A). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Wiley Online Library. Available at: [Link]

  • N/A. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. NIH. Available at: [Link]

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  • Chemical Communications (RSC Publishing). (N/A). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. RSC Publishing. Available at: [Link]

  • Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. ResearchGate. Available at: [Link]

  • Google Patents. (N/A). US8173844B2 - Method for producing O-alkylated cyclic aminoalcohols. Google Patents.
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  • ResearchGate. (2020). Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide. ResearchGate. Available at: [Link]

  • Google Patents. (N/A). CN110740987A - Process for the mono-N-alkylation of aminophenols. Google Patents.
  • N/A. (2023).
  • RSC Advances (RSC Publishing). (N/A). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Publishing. Available at: [Link]

  • ResearchGate. (N/A). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. ResearchGate. Available at: [Link]

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Sources

Removal of starting materials from Ethyl 3-Amino-4-methoxybenzoate product

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Ethyl 3-Amino-4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the removal of starting materials from the final product. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: How can I identify which starting materials are contaminating my this compound product?

A1: Identifying the nature of the impurity is the critical first step. The most common synthetic route to this compound involves the reduction of Ethyl 3-nitro-4-methoxybenzoate, which is itself prepared by the esterification of 3-nitro-4-methoxybenzoic acid. Therefore, the two most probable starting material contaminants are:

  • Ethyl 3-nitro-4-methoxybenzoate (Nitro Ester): The immediate, unreacted precursor.

  • 3-nitro-4-methoxybenzoic acid (Nitro Acid): An upstream starting material that may carry through.

A preliminary analysis by Thin-Layer Chromatography (TLC) is highly effective.

Protocol for TLC Analysis:

  • Spotting: Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane). On a silica gel TLC plate, spot your crude product, and if available, the authentic standards of the two potential starting materials.

  • Elution: Develop the plate in a mobile phase that provides good separation. A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).

  • Visualization: Visualize the plate under UV light (254 nm).

    • Expected Outcome: The product, this compound, is significantly more polar than the nitro ester precursor due to the presence of the amino group, which can engage in hydrogen bonding with the silica stationary phase. The nitro acid is the most polar due to the carboxylic acid group. You should observe distinct spots with the following Rf trend:

      Rf (Nitro Ester) > Rf (Product) > Rf (Nitro Acid)

For quantitative analysis and detection of trace impurities, High-Performance Liquid Chromatography (HPLC) is the preferred method.[1][2]

Q2: My TLC shows a significant amount of unreacted Ethyl 3-nitro-4-methoxybenzoate. What is the best way to remove it?

A2: The primary difference between your product and the nitro ester impurity is polarity. This can be exploited using two main techniques: recrystallization and column chromatography.

Method 1: Recrystallization This is often the most efficient method for removing less polar impurities on a larger scale. The goal is to find a solvent system in which the product has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures, while the impurity remains soluble at all temperatures.

  • Solvent Selection: A mixture of a polar solvent (like ethanol or isopropanol) and a non-polar anti-solvent (like hexanes or water) is often effective.[3] Experiment with small quantities to find the optimal solvent and ratio. Ethanol/water or Toluene/hexane systems are good starting points.

  • Causality: The amino group on your product can form hydrogen bonds, making it more soluble in polar solvents than the nitro ester. Upon cooling, the product's lower solubility will cause it to crystallize selectively, leaving the more soluble nitro ester impurity in the mother liquor.

Method 2: Flash Column Chromatography This method provides excellent separation based on the differential adsorption of compounds to a stationary phase.[4]

  • Stationary Phase: Standard silica gel is effective.

  • Mobile Phase: A gradient elution starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 7:3 Hexane:Ethyl Acetate) will elute the less polar nitro ester first, followed by your more polar product.

  • Expert Insight: Basic amines can sometimes exhibit peak tailing on acidic silica gel. If you observe this, you can either add a small amount of a competing base like triethylamine (e.g., 0.1-1%) to your mobile phase or use an amine-functionalized silica column.[5][6] The competing base neutralizes the acidic silanol groups on the silica surface, preventing strong ionic interactions with your product and leading to sharper peaks and better separation.

Q3: I suspect my product is contaminated with 3-nitro-4-methoxybenzoic acid. How can I remove this acidic impurity?

A3: The presence of a carboxylic acid group makes this impurity easily removable with a simple acid-base liquid-liquid extraction.[7] This should be performed as a workup step before any other purification.

Protocol for Acid-Base Extraction:

  • Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure generated from the acid-base reaction.

  • Allow the layers to separate. The deprotonated nitro acid (as a sodium salt) will move into the aqueous layer, while your product and any neutral impurities (like the nitro ester) will remain in the organic layer.

  • Drain the lower aqueous layer.

  • Repeat the wash with the basic solution one or two more times to ensure complete removal.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Self-Validation: To confirm the removal, you can re-acidify the combined aqueous layers with HCl (to pH ~2) and see if a precipitate (the nitro acid) forms. A TLC of the organic layer before and after the wash will also confirm the disappearance of the acidic impurity spot.

Troubleshooting Purification Workflows

This section provides a structured approach to tackling purification challenges.

Decision-Making Flowchart for Purification Strategy

The first step is to identify the impurity, which then dictates the most logical purification path.

Purification_Decision_Tree start Start: Crude Product Analysis (TLC/HPLC) impurity_check Identify Major Impurity start->impurity_check acid_impurity Impurity is 3-nitro-4- methoxybenzoic acid impurity_check->acid_impurity Acidic Spot neutral_impurity Impurity is Ethyl 3-nitro- 4-methoxybenzoate impurity_check->neutral_impurity Less Polar Neutral Spot both_impurities Both Impurities Present impurity_check->both_impurities Both Spots extraction Perform Acid-Base Liquid-Liquid Extraction acid_impurity->extraction chromatography Purify by Flash Column Chromatography neutral_impurity->chromatography High Resolution Needed recrystallization Purify by Recrystallization neutral_impurity->recrystallization Large Scale both_impurities->extraction post_extraction_check Analyze Organic Layer (TLC/HPLC) extraction->post_extraction_check final_product Pure Product chromatography->final_product recrystallization->final_product post_extraction_check->neutral_impurity Neutral Impurity Remains post_extraction_check->final_product Product is Pure

Caption: Decision tree for selecting a purification strategy.

Workflow: Liquid-Liquid Extraction for Acid Removal

This workflow details the steps for selectively removing acidic starting materials.

LLE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_workup Workup prep1 1. Dissolve Crude Product in Ethyl Acetate ext1 2. Transfer to Separatory Funnel prep1->ext1 ext2 3. Add Saturated NaHCO₃ (aq) ext1->ext2 ext3 4. Shake Funnel & Vent ext2->ext3 ext4 5. Separate Layers ext3->ext4 ext5 Repeat Steps 3-5 (2x) ext4->ext5 work1 6. Wash Organic Layer with Brine ext5->work1 work2 7. Dry Organic Layer (Na₂SO₄) work1->work2 work3 8. Filter and Concentrate work2->work3 final Product (Free of Acidic Impurities) work3->final

Caption: Workflow for acid impurity removal via extraction.

Data Summary Table

This table summarizes the key properties of the product and potential impurities, which forms the basis for the separation strategies discussed.

CompoundStructureMolar Mass ( g/mol )Key Functional GroupsExpected Polarity
This compound (Product)COC1=C(N)C=C(C(=O)OCC)C=C1195.22[8]Amine (basic), EsterHigh
Ethyl 3-nitro-4-methoxybenzoate (Impurity 1)COC1=C([O-])C=C(C(=O)OCC)C=C1225.20[9]Nitro (neutral), EsterMedium
3-nitro-4-methoxybenzoic acid (Impurity 2)COC1=C([O-])C=C(C(=O)O)C=C1197.14Nitro (neutral), Carboxylic Acid (acidic)Very High

References

  • Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. (n.d.). National Institutes of Health (NIH). [Link]

  • Liquid-phase microextraction of aromatic amines: hollow fiber–liquid-phase microextraction and parallel artificial liquid membrane extraction comparison. (2023). National Institutes of Health (NIH). [Link]

  • Liquid-phase microextraction of aromatic amines: hollow fiber–liquid-phase microextraction and parallel artificial liquid membrane extraction comparison. (n.d.). Semantic Scholar. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (n.d.). National Institutes of Health (NIH). [Link]

  • Liquid–liquid extraction. (n.d.). Wikipedia. [Link]

  • Ethyl 3-Amino-4-methylbenzoate. (n.d.). PubChem. [Link]

  • Troubleshooting. (n.d.). The Pharma Master. [Link]

  • Achieve high-throughput LC/MS purification of pharmaceutical impurities. (n.d.). Agilent. [Link]

  • Supporting Information for. (n.d.). The Royal Society of Chemistry. [Link]

  • Ethyl 4-amino-3-methylbenzoate. (n.d.). PubChem. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). Biotage. [Link]

  • When should amine-bonded columns be used for purification?. (2023). Biotage. [Link]

  • RediSep C-18 reversed phase column Purification of primary amines. (2012). Teledyne ISCO. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. (2025). PharmaCores. [Link]

  • Troubleshooting Guide. (n.d.). Phenomenex. [Link]

  • Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. (2021). HWI group. [Link]

  • Benzoic acid, 4-amino-3-methyl-, ethyl ester. (n.d.). Organic Syntheses Procedure. [Link]

  • Process for the purification of aromatic amines. (n.d.).
  • Column Chromatography of Compound with Amine and Carboxylic Acid. (2019). Reddit. [Link]

  • Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzyl)amino]benzoate. (n.d.). ResearchGate. [Link]

  • 3-Amino-4-methoxybenzoic acid ethyl ester, 5 g. (n.d.). Carl ROTH. [Link]

  • Preparation method of 3-amino-4-methoxybenzaniline. (n.d.).
  • Crystal structure of ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate. (n.d.). National Institutes of Health (NIH). [Link]

  • Ethyl 3-methoxy-4-nitrobenzoate. (n.d.). PubChem. [Link]

  • 3-Methoxy-4-nitrobenzoic acid. (n.d.). Georganics. [Link]

  • Benzoic acid, 4-nitro-, ethyl ester. (n.d.). Cheméo. [Link]

  • Crystallization of para-aminobenzoic acid forms from specific solvents. (2024). RSC Publishing. [Link]

  • 3-Amino-4-methoxy acetanilide (II) preparation method. (n.d.).
  • Process for making 3-amino-2-chloro-4-methylpyridine. (n.d.).

Sources

Side reactions to consider in the synthesis of Ethyl 3-Amino-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Ethyl 3-Amino-4-methoxybenzoate. This document is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-based answers to common challenges encountered during the synthesis of this important intermediate. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to troubleshoot and optimize your reaction effectively.

The primary and most common route to synthesizing this compound is through the reduction of its nitro precursor, Ethyl 3-nitro-4-methoxybenzoate. This transformation, while conceptually straightforward, is prone to several side reactions that can impact yield, purity, and downstream applications. This guide will focus on identifying and mitigating these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction is sluggish or incomplete. What are the primary causes?

This is one of the most common issues and typically points to problems with the reduction conditions. The reduction of an aromatic nitro group is a multi-step process, and failure to drive it to completion is a frequent pitfall.[1][2]

Possible Causes & Solutions:

  • Inactive Catalyst (Catalytic Hydrogenation): If you are using a heterogeneous catalyst like Palladium on Carbon (Pd/C), its activity is paramount.[2]

    • Poisoning: Catalysts can be "poisoned" by sulfur or other impurities from starting materials or solvents. Ensure the purity of your Ethyl 3-nitro-4-methoxybenzoate.

    • Oxidation/Age: Catalysts have a shelf life and can deactivate upon exposure to air. Use fresh, high-quality catalyst for best results.

    • Insufficient Loading: For a bench-scale reaction, 5-10 mol% of Pd/C is standard. If the reaction is slow, a modest increase in catalyst loading can be beneficial.[1]

  • Insufficient Reducing Agent (Metal/Acid Reductions): When using reagents like Tin(II) chloride (SnCl₂) or Iron (Fe) in acidic media, stoichiometry is key.[3][4][5]

    • Stoichiometry: The reduction of a nitro group to an amine is a six-electron process. A stoichiometric excess of the metal reducing agent is required. For SnCl₂, at least 3 equivalents are mechanistically necessary. An excess (3-4 equivalents) is recommended to drive the reaction.[1]

  • Poor Mass Transfer/Agitation: In heterogeneous reactions (e.g., H₂ with Pd/C), efficient mixing is critical.[1] The substrate, hydrogen, and catalyst must be in intimate contact. Ensure vigorous stirring.

  • Suboptimal Temperature: While many reductions proceed at room temperature, some systems require gentle heating to overcome the activation energy.[1][2] However, excessive heat can promote side reactions. A modest temperature increase (e.g., to 40-50°C) is a good starting point for troubleshooting.

Question 2: My final product is impure. What are the most likely side products?

Impurities typically arise from incomplete reactions or competing chemical pathways. The diagram below illustrates the main reaction and potential side reactions.

Side_Reactions SM Ethyl 3-Nitro-4-methoxybenzoate Nitroso Nitroso Intermediate SM->Nitroso 2e⁻, 2H⁺ Acid 3-Amino-4-methoxybenzoic Acid SM->Acid Hydrolysis (under harsh conditions) Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine 2e⁻, 2H⁺ Azoxy Azoxy Dimer Nitroso->Azoxy + Hydroxylamine - H₂O Product This compound (Desired Product) Hydroxylamine->Product 2e⁻, 2H⁺ Product->Acid Ester Hydrolysis (H⁺ or OH⁻) Azo Azo Dimer Azoxy->Azo Reduction Hydrazo Hydrazo Dimer Azo->Hydrazo Reduction Hydrazo->Product Reductive Cleavage

Main reaction pathway and potential side reactions.

Common Impurities and Their Origins:

  • Incomplete Reduction Intermediates: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[6][7] If the reaction is stopped prematurely or the reducing conditions are insufficient, these can remain in your product mixture.[1][2]

    • Mitigation: Ensure sufficient reducing agent and reaction time. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material and intermediates are fully consumed.

  • Dimerization Products (Azoxy, Azo Compounds): These impurities are formed when the intermediate nitroso and hydroxylamine species condense.[7][8][9] This is more common when using metal hydrides, but can occur under other conditions, particularly if the reaction is run at high concentrations or with localized "hot spots."[8]

    • Mitigation: Maintain good temperature control. Ensure efficient stirring to avoid high local concentrations of intermediates.

  • Hydrolysis Product (3-Amino-4-methoxybenzoic acid): The ethyl ester is susceptible to hydrolysis under either strongly acidic or basic conditions, especially if water is present and the reaction is heated.[10][11]

    • Mitigation: If using acidic conditions (e.g., SnCl₂/HCl), perform the reaction at the lowest effective temperature and minimize reaction time. During workup, avoid prolonged exposure to strong base when neutralizing the acid. A rapid workup with a mild base like sodium bicarbonate is preferable.[1]

Question 3: I am using SnCl₂ for the reduction and my workup is difficult, resulting in a low isolated yield. Why?

This is a classic issue with tin-based reductions. While effective, the workup can be challenging.[3]

The Problem: During the reaction, Sn(II) is oxidized to Sn(IV). When you neutralize the acidic reaction mixture with a base (e.g., NaOH or NaHCO₃), highly gelatinous and difficult-to-filter tin hydroxides (Sn(OH)₄) precipitate.[3] Your product can get trapped in this precipitate, leading to significant losses in yield.

Troubleshooting the Workup:

  • pH Control: After the reaction, instead of immediately neutralizing, some protocols suggest adjusting the pH carefully. Basifying to a highly alkaline pH (e.g., >10) can form soluble stannates [Sn(OH)₆]²⁻, which may be easier to separate from the organic product during an extraction.

  • Filtration Aid: Filter the quenched reaction mixture through a pad of a filter aid like Celite®. This provides a porous medium that helps prevent the fine tin salts from clogging the filter paper. Be sure to wash the Celite pad thoroughly with your extraction solvent (e.g., ethyl acetate) to recover all the product.

  • Alternative Reagents: If tin-related workup issues persist, consider alternative reduction methods. Catalytic hydrogenation, for example, has a much cleaner workup—simply filtering off the catalyst.[1][4][5]

Question 4: Which reduction method is best? Catalytic Hydrogenation vs. Metal/Acid?

The "best" method depends on your specific laboratory capabilities, scale, and the presence of other functional groups in the molecule.

ParameterCatalytic Hydrogenation (H₂/Pd/C)Metal/Acid Reduction (SnCl₂/HCl or Fe/HCl)
Selectivity High, but can reduce other groups (alkenes, alkynes, some protecting groups).[4]Generally good chemoselectivity for the nitro group over other reducible functionalities.[4][12]
Workup Simple filtration of the catalyst.[1]Can be complex due to metal salt precipitation. Requires neutralization and extraction.[3]
Safety Requires handling of flammable H₂ gas and pyrophoric catalysts.Exothermic reaction that requires temperature control. Corrosive acids used.[3]
Cost/Environment Palladium is a precious metal.Tin and Iron are cheaper, but generate significant metal waste.[3]
Typical Yield Often quantitative (>95%).[1]Good to excellent (80-95%), but can be lower due to workup losses.

Recommendation: For general-purpose synthesis where no other easily reducible groups are present, catalytic hydrogenation is often preferred due to its high efficiency and exceptionally clean workup. For molecules with sensitive functional groups (like halogens that can be removed by hydrogenation), a metal/acid system like SnCl₂/HCl is a reliable alternative.[4]

Experimental Protocols

Protocol 1: Reduction via Catalytic Hydrogenation

This protocol is a standard method known for high yields and a clean workup.

  • Vessel Setup: In a suitable hydrogenation vessel, dissolve Ethyl 3-nitro-4-methoxybenzoate (1.0 eq) in a protic solvent like ethanol or methanol (approx. 10-15 mL per gram of substrate).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (5-10 wt% relative to the starting material).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas. For lab scale, this can be done using a hydrogen-filled balloon. For larger scales, pressurize the vessel (1-4 atm).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically exothermic, so monitor the temperature.

  • Monitoring: Track the reaction's progress by TLC or LC-MS. The reaction is usually complete within 2-12 hours.

  • Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation: Wash the Celite® pad with additional solvent. Combine the filtrates and concentrate under reduced pressure to yield the crude product, which can be purified further if necessary.[1]

workflow_hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Dissolve 1. Dissolve Substrate in Ethanol Add_Catalyst 2. Add Pd/C Catalyst (Inert Atmosphere) Dissolve->Add_Catalyst Purge 3. Purge with N₂, then introduce H₂ Add_Catalyst->Purge Stir 4. Stir Vigorously (RT, 2-12h) Purge->Stir Monitor 5. Monitor by TLC/LC-MS Stir->Monitor Vent 6. Vent H₂, Purge N₂ Monitor->Vent Reaction Complete Filter 7. Filter through Celite® Vent->Filter Concentrate 8. Concentrate Filtrate Filter->Concentrate Product Pure Product Concentrate->Product

Workflow for Catalytic Hydrogenation.

References

  • Sn2+ reduction - ACS GCI Pharmaceutical Roundtable Reagent Guides . Source: Wordpress. [Link]

  • Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity . Source: Bohrium. [Link]

  • Nitro Reduction - Common Conditions . Source: Organic Chemistry Data. [Link]

  • Reduction of nitro compounds - Wikipedia . Source: Wikipedia. [Link]

  • Nitroaromatic Reduction w/Sn - Sciencemadness.org . Source: Sciencemadness Discussion Board. [Link]

  • Reduction of aromatic nitro compounds using Sn and HCl gives: . Source: askIITians. [Link]

  • Nitro Substrates in Reductive Electrosynthesis: A Review | ACS Electrochemistry . Source: ACS Publications. [Link]

  • Full Selectivity Control over the Catalytic Hydrogenation of Nitroaromatics Into Six Products . Source: Wiley Online Library. [Link]

  • Reductive N-Alkylation of Nitroarenes: A Green Approach for the N-Alkylation of Natural Products . Source: National Institutes of Health. [Link]

  • The influence of the nitro-group upon side-chain reactivity. Part III. The influence of steric and mesomeric interaction factors on the rates of alkaline hydrolysis of ethyl nitrobenzoates . Source: Royal Society of Chemistry. [Link]

  • Supported catalysts for the hydrogenation of nitroaromatic compounds. - Google Patents.
  • Catalytic hydrogenation of nitroarenes into different products via... . Source: ResearchGate. [Link]

  • Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase . Source: Journal of Chemical Technology and Metallurgy. [Link]

  • Benzoic acid, 4-amino-3-methyl-, ethyl ester - Organic Syntheses Procedure . Source: Organic Syntheses. [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines . Source: Master Organic Chemistry. [Link]

  • Ester hydrolysis and enol nitrosation reactions of ethyl cyclohexanone-2-carboxylate inhibited by beta-cyclodextrin . Source: PubMed. [Link]

  • Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles . Source: YouTube. [Link]

  • Amine synthesis by nitro compound reduction . Source: Organic Chemistry Portal. [Link]

  • Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid . Source: World Journal of Pharmaceutical Research. [Link]

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate . Source: MDPI. [Link]

  • Synthetic method of ethyl p-aminobenzoate - Google Patents.
  • ethyl 4-aminobenzoate - Organic Syntheses Procedure . Source: Organic Syntheses. [Link]

  • A kind of preparation method of 3-amino-4-methoxybenzanilide - Eureka | Patsnap . Source: Patsnap. [Link]

  • 3-Amino-4-methoxybenzoic acid ethyl ester, 5 g - Carl ROTH . Source: Carl ROTH. [Link]

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Technical Support Center: A Guide to Scaling the Synthesis of Ethyl 3-Amino-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of Ethyl 3-Amino-4-methoxybenzoate (CAS 16357-44-1). This guide is designed for researchers, chemists, and process development professionals. It addresses common challenges encountered during synthesis, purification, and scale-up, providing practical, field-proven solutions in a direct question-and-answer format. Our goal is to explain not just the procedural steps, but the fundamental chemical principles that govern success at scale.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable synthetic route for this compound?

The most prevalent and scalable route involves a two-step process starting from 4-methoxy-3-nitrobenzoic acid. This pathway is favored due to the availability of starting materials and the generally high-yielding nature of the reactions.

  • Fischer Esterification: Conversion of 4-methoxy-3-nitrobenzoic acid to its ethyl ester, Ethyl 4-methoxy-3-nitrobenzoate[1].

  • Catalytic Hydrogenation: Reduction of the nitro group on the aromatic ring to an amine, yielding the final product[2][3].

This sequence is strategically sound because the reduction of the nitro group is a robust and well-understood transformation that is typically performed as the final step to avoid potential side reactions with the sensitive amino group.

Synthetic_Workflow start 4-Methoxy-3-nitrobenzoic Acid ester Ethyl 4-methoxy-3-nitrobenzoate start->ester Fischer Esterification (Ethanol, H₂SO₄) final This compound ester->final Catalytic Hydrogenation (H₂, Pd/C)

Caption: General two-step synthetic workflow.

Troubleshooting Guide: Synthesis & Scale-Up

This section provides detailed troubleshooting for specific issues you may encounter during the synthesis.

Part 1: Fischer Esterification of 4-Methoxy-3-nitrobenzoic Acid

Q2: My esterification reaction is slow and gives a low yield, with significant recovery of the starting carboxylic acid. What is causing this and how can I fix it?

This is a classic problem rooted in the principles of chemical equilibrium. The Fischer esterification is a reversible reaction[4]. A low yield indicates the equilibrium is not sufficiently shifted towards the product side.

Causality:

  • Water as a Byproduct: The reaction produces one equivalent of water for every equivalent of ester formed. As water accumulates, the reverse reaction (ester hydrolysis) accelerates, preventing the reaction from reaching completion.

  • Insufficient Acid Catalyst: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to attack by the alcohol.

Solutions for Scale-Up:

StrategyMechanismLab-Scale ImplementationScale-Up Considerations
Use Excess Alcohol Shifts equilibrium towards products (Le Châtelier's Principle)[4].Use ethanol as both reactant and solvent (e.g., 10-20 equivalents).Cost-effective and common. Requires robust solvent recovery systems for economic and environmental viability.
Water Removal Physically removes the water byproduct, preventing the reverse reaction.Use a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water.Highly effective and standard in pilot and production plants. Ensures high conversion.
Increase Catalyst Load Increases the rate of both forward and reverse reactions, reaching equilibrium faster.Use 0.1-0.2 equivalents of concentrated H₂SO₄ or solid acid catalysts like Nafion™.Sulfuric acid requires careful handling and neutralization during workup, generating salt waste. Solid acid catalysts can simplify workup but may be more expensive.

Step-by-Step Protocol: Optimized Fischer Esterification

  • Setup: To a reactor equipped with a mechanical stirrer, thermometer, and Dean-Stark apparatus with a condenser, charge 4-methoxy-3-nitrobenzoic acid (1.0 eq.), toluene (5 vol), and ethanol (3.0-5.0 eq.).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.15 eq.) to the stirred mixture.

  • Reaction: Heat the mixture to reflux (approx. 85-95°C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Monitoring: Continue reflux until no more water is collected and TLC/HPLC analysis shows >98% conversion of the starting material.

  • Workup: Cool the reaction mixture. Carefully quench by adding it to a cold, dilute sodium bicarbonate solution to neutralize the acid. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to yield crude Ethyl 4-methoxy-3-nitrobenzoate, which can be used directly in the next step or purified by recrystallization from an ethanol/water mixture.

Part 2: Catalytic Hydrogenation of Ethyl 4-methoxy-3-nitrobenzoate

The reduction of the aromatic nitro group is the most critical and hazardous step in this synthesis. Careful control is essential for safety and purity, especially at scale.

Q3: My catalytic hydrogenation reaction is sluggish or stalls completely. What are the likely causes?

An incomplete hydrogenation is one of the most common issues. The root cause is often related to the catalyst, the hydrogen source, or mass transfer limitations.

Reduction_Troubleshooting start Incomplete Reduction? q1 Is the Catalyst Active? start->q1 q2 Is H₂ Supply Sufficient? q1->q2 Yes sol1 Check for Poisons (Sulfur). Use fresh, properly handled catalyst. q1->sol1 No q3 Are Reaction Conditions Optimal? q2->q3 Yes sol2 Ensure system is sealed. Increase H₂ pressure. Verify H₂ purity. q2->sol2 No sol3 Increase agitation speed. Ensure substrate is fully dissolved. Slightly increase temperature (e.g., to 40-50°C). q3->sol3 No

Caption: Decision tree for troubleshooting incomplete hydrogenation.

Detailed Causes & Solutions:

  • Catalyst Deactivation: Palladium on carbon (Pd/C) is highly susceptible to poisoning by sulfur or phosphorus compounds, which may be present in low-quality starting materials or solvents.[5] The catalyst can also be deactivated by oxidation if handled improperly in the air.

    • Solution: Use high-purity, sulfur-free solvents and reagents. Always handle the catalyst under an inert atmosphere (e.g., nitrogen or argon). If poisoning is suspected, use a fresh batch of catalyst.

  • Insufficient Hydrogen: The reaction consumes a stoichiometric amount of hydrogen gas.

    • Solution: Ensure the reaction vessel is properly sealed to maintain pressure. For lab scale, a hydrogen balloon may be insufficient; a pressurized hydrogenation vessel is recommended. Ensure the hydrogen source is not depleted.

  • Poor Mass Transfer: This is a three-phase reaction system (solid catalyst, liquid substrate solution, gaseous hydrogen). Efficient mixing is critical for the hydrogen to dissolve in the solvent and interact with the substrate at the catalyst surface.

    • Solution: Increase the agitation (stirring) speed. Ensure the substrate is fully dissolved in the chosen solvent (methanol or ethanol are common and effective).[5]

Q4: The hydrogenation seems dangerously exothermic, with a rapid temperature spike upon initiation. How can this be controlled during scale-up?

This is a critical safety concern. The hydrogenation of nitro groups is highly exothermic, and the reaction can generate unstable hydroxylamine intermediates that can decompose, leading to a thermal runaway.[6]

Control Strategies:

  • Controlled Reagent Addition: Instead of adding the catalyst to the full batch of substrate, add the substrate solution slowly to a slurry of the catalyst and solvent under a hydrogen atmosphere. This allows the heat to be dissipated as it is generated.

  • Catalyst Loading: Use the minimum effective catalyst loading (typically 1-5 mol% of Pd). Overloading the catalyst can lead to an uncontrollable initial reaction rate.

  • Hydrogen Pressure: Start with a lower hydrogen pressure and increase it gradually as the initial exotherm subsides.

  • Efficient Cooling: Ensure the reactor has an efficient cooling jacket and that the cooling system is running before starting the reaction.

Q5: My final product is discolored (pink, brown, or purple) and seems impure. What are the likely side products and how can I prevent them?

Discoloration and impurities are typically due to incomplete reduction or oxidation of the final product.

  • Incomplete Reduction Intermediates: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[2][5] If the reaction stalls, these can remain in the product mixture. Condensation between these intermediates can also form colored azoxy and azo compounds.

    • Prevention: Ensure the reaction goes to completion by addressing the points in Q3 (active catalyst, sufficient hydrogen, good mixing). Extend the reaction time if necessary.

  • Oxidation of the Aniline Product: The amino group in the final product is susceptible to air oxidation, especially in the presence of residual catalyst or metal ions. This forms highly colored polymeric impurities.

    • Prevention: After the reaction is complete, filter the catalyst away promptly under a nitrogen atmosphere. Process the resulting solution quickly. If storing the product, do so under an inert atmosphere and protected from light.

Comparison of Nitro Reduction Methods for Scale-Up

While catalytic hydrogenation is common, other methods may be considered depending on available equipment and safety constraints.

MethodReducing AgentProsCons
Catalytic Hydrogenation H₂ gas, Pd/C catalystHigh yield, clean (byproduct is water), catalyst is recyclable.Requires specialized high-pressure equipment, potential for thermal runaway[6], catalyst is expensive and pyrophoric.
Transfer Hydrogenation Ammonium formate, HydrazineOperates at atmospheric pressure, uses standard glassware.Generates more waste, hydrazine is highly toxic[3], can be slower than direct hydrogenation.
Bechamp Reduction Iron (Fe), HCl/Acetic AcidVery low cost, robust, tolerates many functional groups.Requires superstoichiometric amounts of iron, generates large volumes of iron sludge waste, can be difficult to work up[2].

Purification and Isolation Guide

Q6: What is the most effective method for purifying this compound at a multi-kilogram scale?

While silica gel chromatography is excellent for small-scale purification, it is generally not economically viable for large-scale production. The preferred method is recrystallization .

Step-by-Step Protocol: Large-Scale Recrystallization

  • Solvent Selection: A common and effective solvent system is a mixture of ethanol and water. The product should be highly soluble in hot ethanol and poorly soluble in cold water.

  • Dissolution: Transfer the crude product to a clean, appropriately sized reactor. Add a minimal amount of hot ethanol (e.g., 2-3 volumes relative to the crude product) and stir until all the solid has dissolved.

  • Decolorization (Optional): If the solution is highly colored, a small amount of activated carbon can be added. Stir for 15-30 minutes at temperature, then filter the hot solution through a pad of Celite® to remove the carbon. This step must be done quickly to avoid premature crystallization.

  • Crystallization: To the hot, clear solution, slowly add water (anti-solvent) until the solution becomes faintly turbid. Then, add a small amount of hot ethanol to redissolve the solids and obtain a clear solution again.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature, then cool further in an ice bath or with a chiller to 0-5°C to maximize crystal formation.

  • Isolation: Collect the purified crystals by filtration (e.g., using a Nutsche filter-dryer).

  • Washing & Drying: Wash the filter cake with a cold ethanol/water mixture, followed by cold water to remove residual solvent and impurities. Dry the product under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Purification_Workflow crude Crude Product (Post-Workup) dissolve Dissolve in Hot Ethanol crude->dissolve crystallize Add Water (Anti-solvent) & Cool Slowly dissolve->crystallize isolate Filter & Wash with Cold Solvent crystallize->isolate final Pure, Dry Product isolate->final

Caption: Workflow for large-scale purification by recrystallization.

References

  • Tale, R. H., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. [Link]

  • Abu-Reziq, R., et al. (2022). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles. ChemRxiv. [Link]

  • Wang, L., et al. (2020). Selective Catalytic Hydrogenation of Nitroarenes to Anilines. ResearchGate. [Link]

  • Mettler Toledo. Catalytic Hydrogenation of Nitrobenzene to Aniline. Application Note. [Link]

  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). [Link]

  • PubChem. Ethyl 4-methoxy-3-nitrobenzoate. PubChem Compound Summary for CID 43386245. [Link]

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Purification strategies for removing colored impurities from aminobenzoates

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with colored impurities in aminobenzoate compounds. Aminobenzoates are crucial building blocks in the pharmaceutical and chemical industries, and achieving high purity is paramount for downstream applications.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate common purification hurdles.

Understanding the Problem: The Origin of Color in Aminobenzoates

The presence of color in aminobenzoate samples, which are typically white to off-white crystalline solids, is a common indicator of impurities.[1] These impurities often arise from:

  • Oxidation: The amino group in aminobenzoates is susceptible to oxidation, which can be triggered by exposure to air, light, or certain reagents.[1][3][4] This process can lead to the formation of highly colored conjugated compounds.[5]

  • Photodegradation: Exposure to UV light can cause aminobenzoates like p-aminobenzoic acid (PABA) to degrade, forming colored byproducts.[1][3]

  • Residual Starting Materials and Byproducts: Impurities from the synthetic route, such as nitroaromatic precursors or side-reaction products, can impart color to the final product.[6][7]

  • Degradation During Storage: Improper storage conditions, such as exposure to heat or light, can lead to the degradation of aminobenzoates over time, resulting in discoloration.[4][8]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of aminobenzoates and offers practical solutions based on established scientific principles.

Problem Potential Cause(s) Recommended Solution(s)
Persistent color after a single recrystallization. The impurity has similar solubility to the aminobenzoate in the chosen solvent. The concentration of the colored impurity is very high.Perform a second recrystallization. Consider using a different solvent system. Pre-treat the solution with activated carbon before recrystallization.
Low yield after activated carbon treatment. Excessive amount of activated carbon was used, leading to adsorption of the desired product.[9] The contact time with activated carbon was too long.[9]Optimize the amount of activated carbon used (typically 1-2% w/w). Minimize the contact time to what is necessary for decolorization. Perform a small-scale trial to determine the optimal conditions.
The product crystallizes with the activated carbon during hot filtration. The solution cooled too quickly during filtration, causing premature crystallization. The solution was too close to its saturation point at the filtration temperature.Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Add a small amount of hot solvent to the solution just before filtration to prevent premature crystallization.
Colored impurities co-elute with the product during column chromatography. The chosen mobile phase does not provide adequate separation. The stationary phase is not suitable for the separation.Optimize the mobile phase composition by trying different solvent ratios or adding a modifier (e.g., a small amount of triethylamine for basic aminobenzoates on silica gel).[10] Consider using a different stationary phase (e.g., alumina or reversed-phase silica).[10]
The aminobenzoate sample discolors again after purification and drying. The purified compound is unstable and susceptible to oxidation or photodegradation upon exposure to air and/or light.[4] Residual solvent may be promoting degradation.Store the purified product under an inert atmosphere (e.g., nitrogen or argon).[5] Protect the sample from light by using amber vials. Ensure the product is thoroughly dried to remove all residual solvent.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when I see a colored aminobenzoate sample?

A1: The first step is to assess the nature and extent of the impurity. A simple visual inspection can be informative. For a more detailed analysis, techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help you determine the number of impurities and their polarity relative to your product.[11] This information will guide your choice of purification strategy.

Q2: When should I choose recrystallization over other methods?

A2: Recrystallization is an excellent first choice for purification when you have a solid sample with a moderate level of impurities.[12] It is a cost-effective and scalable method. However, its success depends on finding a suitable solvent in which the aminobenzoate has high solubility at high temperatures and low solubility at low temperatures, while the impurity is either very soluble or insoluble at all temperatures.

Q3: How does activated carbon work to remove colored impurities?

A3: Activated carbon, also known as activated charcoal, has a highly porous structure with a large surface area.[9][13] This large surface area allows it to adsorb large, conjugated, and often colored molecules from a solution.[14] The process is a physical adsorption where the impurity molecules are trapped on the surface of the carbon particles.[13]

Q4: Can I use any type of activated carbon?

A4: While various types of activated carbon are available, for decolorizing organic solutions, a powdered, chemically activated carbon is often preferred.[13] The choice of activated carbon can depend on the specific impurities and the solvent system. It's recommended to use a grade specifically designed for decolorization in chemical applications.[15]

Q5: What are the key considerations for chromatographic purification of aminobenzoates?

A5: For aminobenzoates, which are basic compounds, using normal-phase silica gel chromatography can sometimes lead to peak tailing and poor separation due to interactions between the basic amino group and the acidic silanol groups on the silica surface.[10] To mitigate this, you can:

  • Add a small amount of a basic modifier like triethylamine or ammonia to the mobile phase.[10]

  • Use a less acidic stationary phase like alumina.

  • Employ reversed-phase chromatography, where the basic compounds often show better peak shape.[10][16]

Experimental Protocols

Protocol 1: Decolorization using Activated Carbon followed by Recrystallization

This protocol is a general guideline and may need optimization based on the specific aminobenzoate and the nature of the impurities.

Workflow Diagram:

PurificationWorkflow cluster_dissolution Step 1: Dissolution cluster_treatment Step 2: Activated Carbon Treatment cluster_filtration Step 3: Hot Gravity Filtration cluster_crystallization Step 4: Crystallization cluster_isolation Step 5: Isolation & Drying Dissolve Dissolve impure aminobenzoate in minimum hot solvent AddCarbon Add activated carbon (1-2% w/w) Dissolve->AddCarbon Heat Heat briefly with stirring AddCarbon->Heat Filter Filter hot solution to remove carbon Heat->Filter Cool Cool filtrate to induce crystallization Filter->Cool Collect Collect crystals by vacuum filtration Cool->Collect Wash Wash with cold solvent Collect->Wash Dry Dry the purified crystals Wash->Dry

Caption: Workflow for purification by activated carbon treatment and recrystallization.

Materials:

  • Impure aminobenzoate

  • Suitable recrystallization solvent

  • Powdered activated carbon

  • Erlenmeyer flasks

  • Heating source (hot plate or heating mantle)

  • Stir bar

  • Glass funnel

  • Filter paper

  • Buchner funnel and vacuum flask

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the impure aminobenzoate in the minimum amount of a suitable hot solvent.

  • Activated Carbon Addition: Once the solid is fully dissolved, remove the flask from the heat and cautiously add a small amount of powdered activated carbon (approximately 1-2% of the weight of the aminobenzoate).[14] Caution: Adding activated carbon to a boiling solution can cause it to boil over violently.[9]

  • Heating: Gently swirl the flask and heat the mixture for a few minutes. Avoid prolonged heating to minimize product loss.[9]

  • Hot Gravity Filtration: Quickly filter the hot solution through a fluted filter paper in a pre-heated glass funnel to remove the activated carbon.[9] The filtrate should be collected in a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce complete crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals thoroughly, preferably under vacuum.

Protocol 2: Purification by Flash Column Chromatography

This protocol provides a general procedure for purifying aminobenzoates using flash column chromatography.

Workflow Diagram:

ChromatographyWorkflow cluster_prep Step 1: Column Preparation cluster_loading Step 2: Sample Loading cluster_elution Step 3: Elution cluster_analysis Step 4: Fraction Analysis cluster_isolation Step 5: Product Isolation Pack Pack the column with stationary phase (e.g., silica gel) Equilibrate Equilibrate with the mobile phase Pack->Equilibrate Load Load the sample onto the column Equilibrate->Load Elute Elute with the mobile phase Load->Elute Collect Collect fractions Elute->Collect Analyze Analyze fractions by TLC or HPLC Collect->Analyze Combine Combine pure fractions Analyze->Combine Evaporate Evaporate the solvent Combine->Evaporate

Caption: Workflow for purification by flash column chromatography.

Materials:

  • Impure aminobenzoate

  • Stationary phase (e.g., silica gel, alumina)

  • Mobile phase (a suitable solvent or mixture of solvents)

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Mobile Phase Selection: Determine a suitable mobile phase system using TLC. The ideal system should give a retention factor (Rf) of approximately 0.2-0.4 for the desired aminobenzoate and good separation from the impurities.

  • Column Packing: Pack a chromatography column with the chosen stationary phase (e.g., silica gel) as a slurry in the mobile phase.

  • Sample Loading: Dissolve the impure aminobenzoate in a minimum amount of the mobile phase or a stronger solvent and load it onto the top of the column. Alternatively, adsorb the sample onto a small amount of silica gel (dry loading).

  • Elution: Add the mobile phase to the top of the column and apply pressure (flash chromatography) to elute the compounds.

  • Fraction Collection: Collect fractions of the eluent in separate tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.

  • Product Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified aminobenzoate.

References

  • Carbotecnia. (2025).
  • Wikipedia. (n.d.). 4-Aminobenzoic acid.
  • Dunford, H. B., & Stillman, J. S. (1975). Kinetics of the oxidation of p-aminobenzoic acid catalyzed by horseradish peroxidase compounds I and II. PubMed.
  • University of Colorado Boulder. (n.d.). Decolorizing carbon.
  • Ching-nien Ou, et al. (n.d.). The photochemistry of p-aminobenzoic acid. PubMed.
  • Google Patents. (n.d.). US2735865A - Process for purifying p-aminobenzoic.
  • Nóbile, C., et al. (2023). N-Oxidation of p-aminobenzoic acid to p-nitrobenzoic acid with the...
  • Huamei Carbon. (2025).
  • Chemistry LibreTexts. (2022). 3.5C: Charcoal.
  • Google Patents. (n.d.).
  • PubChem. (n.d.). 4-Aminobenzoic Acid.
  • Google Patents. (n.d.).
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  • Biotage. (2023).
  • Crescenzi, C., et al. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • ResearchGate. (n.d.). Synthesis and study of the hydrolytic and thermo-oxidative stability of p-(N-β-D-mannopyranosyl)aminobenzoic acid.
  • YouTube. (2023). Para-Aminobenzoic Acid (PABA) - CHEM 342L.
  • Polish Pharmaceutical Society. (n.d.).
  • The University of Manchester. (2015).
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  • Libeer, J. C., et al. (1981). Simultaneous determination of p-aminobenzoic acid, acetyl-p-aminobenzoic acid and p-aminohippuric acid in serum and urine by capillary gas chromatography with use of a nitrogen-phosphorus detector. PubMed.
  • Sullivan, R. A. (2015). Molecular, Crystal, and Surface Chemistry of p‑Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. NIH.
  • Hussain, M. N., et al. (2024).
  • ResearchGate. (n.d.).
  • Benchchem. (n.d.). analytical methods for detecting trace impurities in 2-Amino-4-chlorobenzothiazole hydrobromide samples.
  • Huarong. (2025).
  • Pharmapproach. (2025). How To Control Impurities In Pharmaceuticals: Get Mastery In 11 Minutes With 21+ FAQs.
  • MDPI. (n.d.).
  • Advent Chembio. (n.d.). Pharmaceutical Impurities & Their Effects.
  • Google Patents. (n.d.).
  • Khan, A. M., et al. (n.d.).
  • Wang, S., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu.
  • RSC Publishing. (n.d.). Analytical Methods.
  • LinkedIn. (2025).
  • ResearchGate. (n.d.). 61- Analytical Profile of p-Aminobenzoic Acid.
  • Veeprho. (2024). Sources and Types of Impurities in Pharmaceutical Substances.
  • Biotage. (2023).
  • PubMed. (2024).
  • Benchchem. (n.d.). Technical Support Center: Methods for Removing Impurities from Commercially Available 4-Aminobenzonitrile.
  • Chemistry Stack Exchange. (2021). Why is para-aminobenzoic acid more acidic than ortho-aminobenzoic acid?.
  • PubChem. (n.d.). 3-Aminobenzoic Acid.

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Optimizing solvent and base selection for N-alkylation of aminobenzoates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of aminobenzoates. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical transformation in their work. N-alkylated aminobenzoates are pivotal structural motifs in a vast array of pharmaceuticals and functional materials. Achieving high yields and selectivity in these reactions is often a nuanced challenge.

This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. We will delve into the causality behind experimental choices, moving beyond simple procedural steps to empower you with a robust understanding of how to optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of N-alkylation for an aminobenzoate?

The N-alkylation of an aminobenzoate with an alkyl halide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1] The reaction proceeds in a single, concerted step where the lone pair of electrons on the amine nitrogen attacks the electrophilic carbon of the alkylating agent. This attack displaces the leaving group (e.g., a halide), forming a new carbon-nitrogen bond. A base is essential to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acid byproduct generated during the reaction.[1]

View the SN2 Mechanism Diagram

Caption: General SN2 mechanism for N-alkylation of aminobenzoates.


Q2: Which solvent should I choose for my N-alkylation reaction?

Solvent selection is critical as it directly influences reaction rates and can dictate the product profile. For SN2 reactions, polar aprotic solvents are generally the best choice.[2][3] These solvents can dissolve the reactants, particularly the ionic base, but do not form strong hydrogen bonds with the amine nucleophile.[4][5] This leaves the nucleophile "naked" and more reactive.[5] In contrast, polar protic solvents (like water or alcohols) can solvate the amine through hydrogen bonding, creating a "cage" that hinders its ability to attack the electrophile, thereby slowing the reaction.[3][5][6]

SolventTypeDielectric Constant (ε)Boiling Point (°C)Key Considerations
Dimethylformamide (DMF) Polar Aprotic37153Excellent dissolving power for many substrates and bases. Can be difficult to remove. Decomposes at high temperatures.[7]
Dimethyl Sulfoxide (DMSO) Polar Aprotic47189High boiling point allows for a wide temperature range. Can be difficult to remove and may oxidize some substrates.[2][8]
Acetonitrile (ACN) Polar Aprotic3882Lower boiling point makes it easier to remove post-reaction. Good general-purpose solvent for SN2 reactions.[6][8][9]
Acetone Polar Aprotic2156Very low boiling point. Can be useful for reactions with highly reactive alkylating agents at lower temperatures.[2][4][9]
Toluene Non-polar2.4111Can be used, especially under phase-transfer catalysis (PTC) conditions, offering a greener alternative to dipolar aprotic solvents.[8][10]
Q3: How do I select the appropriate base? My reaction is not working/is producing side products.

The base's primary role is to deprotonate the aminobenzoate, enhancing its nucleophilicity.[1] The choice of base is a balance between reactivity and selectivity. A base that is too weak may not facilitate the reaction, while an overly strong base can promote side reactions like elimination (especially with secondary or tertiary alkyl halides) or degradation of starting materials.[1][11]

BaseTypepKa of Conjugate AcidKey Considerations
Potassium Carbonate (K₂CO₃) Inorganic10.3A mild, cost-effective, and commonly used base.[1][12][13] Its limited solubility can sometimes be a drawback, but this can be overcome in solvents like DMF or with phase-transfer catalysts.[14]
Cesium Carbonate (Cs₂CO₃) Inorganic10.3More soluble in organic solvents than K₂CO₃, often leading to faster reactions.[12][13][15] Particularly effective for less reactive amines or alkyl halides.[15]
Sodium Hydride (NaH) Strong, Non-nucleophilic~36A very strong, non-nucleophilic base that irreversibly deprotonates the amine. Requires anhydrous conditions and careful handling.
DIPEA (Hünig's base) Organic, Non-nucleophilic10.7A sterically hindered organic amine base. Often used when substrates are sensitive to stronger inorganic bases.

Pro-Tip: For many standard N-alkylations of aminobenzoates, potassium carbonate (K₂CO₃) in DMF or acetonitrile is an excellent starting point.[16][17][18] If the reaction is sluggish, switching to the more soluble cesium carbonate (Cs₂CO₃) can often provide a significant rate enhancement.[15]

Troubleshooting Guide

Problem: Low or No Product Yield

Low conversion is one of the most common issues encountered. A systematic approach is key to identifying the root cause.

View the Low Yield Troubleshooting Workflow

Troubleshooting_Workflow start Low / No Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Assess Reaction Conditions check_reagents->check_conditions check_solubility 3. Evaluate Solubility check_conditions->check_solubility solubility_ok Are all components soluble? check_solubility->solubility_ok check_base 4. Re-evaluate Base base_strong_enough Is the base strong enough? check_base->base_strong_enough check_alkylating 5. Consider Alkylating Agent solution_more_reactive_halide Action: Switch to a more reactive alkylating agent (e.g., R-Br → R-I) or add catalytic NaI/KI. check_alkylating->solution_more_reactive_halide solubility_ok->check_base Yes solution_ptc Action: Add Phase-Transfer Catalyst (e.g., TBAB) or switch to a more solubilizing solvent (e.g., DMF/DMSO). solubility_ok->solution_ptc No base_strong_enough->check_alkylating Yes solution_stronger_base Action: Switch to a stronger or more soluble base (e.g., K₂CO₃ → Cs₂CO₃). base_strong_enough->solution_stronger_base No

Caption: A logical workflow for troubleshooting low-yield N-alkylation reactions.


  • Cause 1: Ineffective Deprotonation. The chosen base may not be strong enough to deprotonate the aminobenzoate effectively, resulting in a low concentration of the active nucleophile.

    • Solution: Switch to a stronger or more soluble base. Changing from potassium carbonate to cesium carbonate is a common and effective strategy.[15]

  • Cause 2: Poor Solubility. If the aminobenzoate or the base is not soluble in the chosen solvent, the reaction will be slow or may not proceed at all, as it becomes a heterogeneous mixture with poor contact between reactants.[11][14]

    • Solution A: Change to a solvent with higher dissolving power, such as DMF or DMSO.[8]

    • Solution B: Employ Phase-Transfer Catalysis (PTC). A catalyst like tetrabutylammonium bromide (TBAB) can shuttle the deprotonated amine from the solid or aqueous phase into the organic phase to react with the alkyl halide.[10][19][20] This technique allows the use of less polar, greener solvents like toluene.[10]

  • Cause 3: Low Reactivity of the Alkylating Agent. The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride or bromide and experiencing low reactivity, the activation energy may be too high under your current conditions.

    • Solution: Switch to a more reactive alkyl iodide. Alternatively, you can add a catalytic amount of sodium or potassium iodide (the Finkelstein reaction) to in situ generate the more reactive alkyl iodide from an alkyl chloride or bromide.

Problem: Formation of Side Products (Di-alkylation, O-alkylation)
  • Di-alkylation: The mono-alkylated product can sometimes be more nucleophilic than the starting amine, leading to a second alkylation event and the formation of a tertiary amine.[8][12]

    • Solution 1: Control Stoichiometry. Use a large excess of the starting aminobenzoate relative to the alkylating agent to statistically favor mono-alkylation.[12]

    • Solution 2: Slow Addition. Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which minimizes the chance of the product reacting further.[12]

  • O-alkylation: While less common for the ester group under these conditions, if your aminobenzoate also contains a phenolic hydroxyl group, competitive O-alkylation can occur.

    • Solution: The choice of solvent can influence selectivity. Polar aprotic solvents like DMF tend to favor N-alkylation. In some cases, using a silver salt (e.g., Ag₂O) in a non-polar solvent can favor O-alkylation if that is the desired outcome.[21] For selective N-alkylation, protecting the hydroxyl group may be necessary.

Experimental Protocols

Protocol 1: General Procedure for N-alkylation of Ethyl 4-Aminobenzoate

This protocol provides a robust starting point for the N-alkylation of a common aminobenzoate substrate.

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4-aminobenzoate (1.0 eq.).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) and anhydrous dimethylformamide (DMF) to create a solution with a concentration of approximately 0.2-0.5 M with respect to the aminobenzoate.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1-1.2 eq.) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization as needed.

Protocol 2: Solvent and Base Screening for Optimization

When optimizing a new N-alkylation, a parallel screening approach can rapidly identify the best conditions.

  • Setup: Arrange an array of reaction vials (e.g., in a heating block).

  • Dispensing: To each vial, add the aminobenzoate substrate (e.g., 0.1 mmol).

  • Variable Addition:

    • Solvent Screen: To different vials, add 0.5 mL of various anhydrous solvents (e.g., DMF, ACN, DMSO, Toluene). To each of these, add the same base (e.g., K₂CO₃, 0.2 mmol).

    • Base Screen: To different vials, add 0.5 mL of the same anhydrous solvent (e.g., ACN). To each of these, add a different base (e.g., K₂CO₃, Cs₂CO₃, DIPEA; 0.2 mmol).

  • Reaction Initiation: Add the alkylating agent (0.11 mmol) to each vial.

  • Execution: Seal the vials, place them in the heating block, and stir at a set temperature (e.g., 70 °C) for a predetermined time (e.g., 12 hours).

  • Analysis: Cool the reactions, quench with water, and extract with a suitable solvent (e.g., ethyl acetate) containing an internal standard. Analyze the organic aliquots by LC-MS or GC-MS to determine the relative conversion and formation of side products.

This systematic approach allows for a data-driven selection of the optimal solvent and base combination for your specific substrate and alkylating agent.

References

  • ACS GCI Pharmaceutical Roundtable. (2026, January 5).
  • Quora. (2017, March 2). What is the effect of a solvent in an SN2 reaction?
  • KPU Pressbooks. 7.5 SN1 vs SN2 – Organic Chemistry I.
  • Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions.
  • Benchchem.
  • Benchchem.
  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
  • Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2.
  • Benchchem.
  • Benchchem.
  • ResearchGate. (2016, July).
  • Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. (2025, August 6).
  • Sciencemadness.org. (2022, March 3).
  • Reddit. (2021, March 17).
  • ResearchGate. (2025, August 8). The selective n-alkylation of monoethanolamine in PTC condition.
  • YouTube. (2015, April 8).
  • Hasan, E., et al. (2023, February 8). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties.
  • Reddit. (2016, February 1).
  • Hasan, E., et al. (2023, February 8). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. PubMed.
  • Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Taylor & Francis Online.
  • NIH. (2022, February 7).
  • NIH. (2020). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][5][6]naphthyrin-5(6H)-one.

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Validation & Comparative

A Comparative Guide to the Efficacy of Ethyl 3-Amino-4-methoxybenzoate Derivatives as Novel Local Anesthetics

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of safer and more effective local anesthetics, research has continually revisited the foundational scaffolds of benchmark molecules. The aminobenzoate ester class, exemplified by benzocaine and procaine, represents a cornerstone in local anesthesia, offering a versatile platform for structural modification.[1][2] This guide provides a comprehensive technical comparison of a promising subclass: Ethyl 3-Amino-4-methoxybenzoate derivatives. We will delve into their synthetic rationale, explore the nuanced structure-activity relationships (SAR) that govern their efficacy, and present a comparative analysis against established local anesthetics, supported by detailed experimental protocols.

Introduction: The Rationale for Exploring this compound Derivatives

The quintessential local anesthetic molecule comprises three key moieties: a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic amine group.[3] The interplay of these components dictates the agent's potency, onset of action, duration, and toxicity profile. The discovery of procaine highlighted the significance of the p-aminobenzoate structure in eliciting local anesthetic effects.[1] Our focus on this compound derivatives is predicated on a logical extension of established SAR principles. The introduction of a methoxy group at the 4-position and shifting the amino group to the 3-position on the benzene ring presents an intriguing opportunity to modulate the physicochemical properties of the molecule, potentially enhancing its anesthetic profile.

The methoxy group, an electron-donating substituent, can influence the electron density of the aromatic ring and the adjacent ester linkage, which may, in turn, affect the molecule's interaction with its target, the voltage-gated sodium channels.[1] Furthermore, the positional isomerism of the amino group (meta to the ester) compared to the para-position in traditional procaine analogs can alter the molecule's pKa and lipophilicity, thereby influencing its onset and duration of action.

Synthesis and Physicochemical Characterization

The synthesis of this compound derivatives typically follows a multi-step pathway, commencing with a commercially available precursor such as 4-methoxybenzoic acid. A common synthetic route involves the nitration of the aromatic ring, followed by esterification and subsequent reduction of the nitro group to the desired amine.

A plausible synthetic scheme is outlined below:

Synthesis_Workflow 4-Methoxybenzoic Acid 4-Methoxybenzoic Acid Methyl 4-methoxybenzoate Methyl 4-methoxybenzoate 4-Methoxybenzoic Acid->Methyl 4-methoxybenzoate Esterification (CH3OH, H2SO4) Methyl 3-nitro-4-methoxybenzoate Methyl 3-nitro-4-methoxybenzoate Methyl 4-methoxybenzoate->Methyl 3-nitro-4-methoxybenzoate Nitration (HNO3, H2SO4) Mthis compound Mthis compound Methyl 3-nitro-4-methoxybenzoate->Mthis compound Reduction (e.g., SnCl2/HCl or H2/Pd-C) This compound This compound Mthis compound->this compound Transesterification (C2H5OH, acid catalyst) Derivatives Derivatives This compound->Derivatives N-alkylation/ acylation

Caption: A representative synthetic workflow for this compound derivatives.

The purity and identity of the synthesized compounds are typically confirmed using standard analytical techniques such as Thin Layer Chromatography (TLC), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanism of Action: A Focus on Voltage-Gated Sodium Channels

Like other traditional local anesthetics, the primary mechanism of action for this compound derivatives is the blockade of voltage-gated sodium channels in nerve cell membranes.[1] By inhibiting the influx of sodium ions, these compounds prevent the depolarization of the nerve membrane and the propagation of action potentials, thereby blocking the sensation of pain.

The proposed mechanism involves the following steps:

MOA_Pathway cluster_extracellular Extracellular Space cluster_membrane Nerve Membrane cluster_intracellular Intracellular Space (Axoplasm) LA_unionized LA (Unionized) LA_ionized LA-H+ (Ionized) LA_unionized->LA_ionized pKa dependent equilibrium LA_unionized_intra LA (Unionized) LA_unionized->LA_unionized_intra Lipophilic Pathway Diffusion Diffusion LA_ionized_intra LA-H+ (Ionized) LA_unionized_intra->LA_ionized_intra Equilibrium Na_channel Voltage-Gated Sodium Channel LA_ionized_intra->Na_channel Binding to Receptor Site Block Channel Blockade Na_channel->Block

Caption: Proposed mechanism of action for aminobenzoate local anesthetics.

Structure-Activity Relationship (SAR)

The efficacy of this compound derivatives is intricately linked to their molecular structure. Based on established SAR principles for aminobenzoate esters, we can infer the following relationships:

  • Lipophilicity: The aromatic ring and the ethyl ester group contribute to the molecule's lipophilicity. Increased lipophilicity generally correlates with higher potency and a longer duration of action. However, excessive lipophilicity can lead to increased toxicity. The methoxy group also contributes to the overall lipophilicity.

  • Intermediate Chain: The ester linkage is susceptible to hydrolysis by plasma esterases, which generally results in a shorter duration of action and lower systemic toxicity compared to amide-linked local anesthetics.

  • Hydrophilic Amine: The tertiary amine at the end of the alkyl chain is crucial for the molecule's water solubility and its ability to exist in both ionized and unionized forms. The pKa of this amine group is a key determinant of the onset of action. A pKa closer to the physiological pH (7.4) results in a higher proportion of the unionized form, which can more readily penetrate the nerve membrane, leading to a faster onset.

  • Aromatic Ring Substituents: The position and nature of substituents on the benzene ring significantly impact anesthetic activity. The electron-donating methoxy group at the 4-position is expected to increase the electron density at the carbonyl oxygen of the ester, which has been shown to enhance activity in some series.[4] The 3-amino substitution, being meta to the ester, will have a different electronic and steric influence compared to the para-amino group of procaine, potentially altering receptor binding and metabolic stability.

SAR_Logic cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_efficacy Anesthetic Efficacy Lipophilic_Group Lipophilic Group (Aromatic Ring, Methoxy) Lipophilicity Lipophilicity Lipophilic_Group->Lipophilicity Intermediate_Chain Intermediate Chain (Ester Linkage) Metabolic_Stability Metabolic Stability Intermediate_Chain->Metabolic_Stability Hydrophilic_Group Hydrophilic Group (Tertiary Amine) pKa pKa Hydrophilic_Group->pKa Potency Potency Lipophilicity->Potency Duration Duration of Action Lipophilicity->Duration Toxicity Toxicity Lipophilicity->Toxicity Onset Onset of Action pKa->Onset Metabolic_Stability->Duration Metabolic_Stability->Toxicity Experimental_Workflow Synthesis Synthesis & Purification of Derivatives Characterization Physicochemical Characterization (NMR, IR, MS) Synthesis->Characterization In_Vitro_Screening In Vitro Screening (Patch-Clamp on Na+ Channels) Characterization->In_Vitro_Screening In_Vivo_Efficacy In Vivo Efficacy (Guinea Pig Wheal Assay) In_Vitro_Screening->In_Vivo_Efficacy Toxicity_Studies In Vivo Acute Toxicity Studies In_Vivo_Efficacy->Toxicity_Studies Data_Analysis Data Analysis & SAR Elucidation Toxicity_Studies->Data_Analysis Lead_Optimization Lead Compound Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement

Caption: A comprehensive experimental workflow for the evaluation of novel local anesthetic candidates.

Conclusion and Future Directions

The exploration of this compound derivatives represents a logical and promising avenue in the development of new local anesthetics. Based on established structure-activity relationships, this class of compounds is anticipated to exhibit favorable anesthetic properties. The strategic placement of the amino and methoxy groups on the aromatic ring offers a unique opportunity to fine-tune the potency, onset, and duration of action, while potentially maintaining a favorable toxicity profile characteristic of ester-type local anesthetics.

The experimental protocols detailed in this guide provide a robust framework for the empirical evaluation of these novel derivatives. Through a systematic approach encompassing synthesis, in vivo efficacy testing, and in vitro mechanistic studies, it will be possible to thoroughly characterize the anesthetic profile of this promising class of compounds and identify lead candidates for further preclinical development. Future studies should also include comprehensive in vivo toxicity assessments to establish a therapeutic index for any promising derivatives. [1][5]

References

  • Evaluation of the Local Anesthetic Activity, Acute Toxicity, and Structure–Toxicity Relationship in Series of Synthesized 1-Aryltetrahydroisoquinoline Alkaloid Derivatives In Vivo and In Silico. (2023). PMC. [Link]

  • Synthesis and biological activities of local anesthetics. (2019). PMC. [Link]

  • Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. (2019). RSC Publishing. [Link]

  • [Local anesthetics. 99. Synthesis and local anesthetic actions of alkoxyphenylcarbamates]. (n.d.). PubMed. [Link]

  • In Vivo Toxicity of Local Anesthetics and Corticosteroids on Chondrocyte and Synoviocyte Viability and Metabolism. (n.d.). NIH. [Link]

  • Local Anesthetics SAR of Benzoic acid derivatives. (2020). YouTube. [Link]

  • GUINEA PIG ANESTHESIA. (2020). McGill University. [Link]

  • Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. (2024). World Journal of Pharmaceutical Research. [Link]

  • Comparative Analysis of Different Local Anesthetic Solutions Available in Market: An In Vitro and Clinical Study. (n.d.). PubMed Central. [Link]

  • Periodic Classification of Local Anaesthetics (Procaine Analogues). (n.d.). MDPI. [Link]

  • Guidelines on Anesthesia and Analgesia in Guinea Pigs. (n.d.). Research A-Z. [Link]

  • Ortho vs Para intermediate stability question for substitution on an already substituted benzene. (2020). Reddit. [Link]

  • Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. (2016). PMC. [Link]

  • Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. (n.d.). ResearchGate. [Link]

  • Local Anesthetics: Review of Pharmacological Considerations. (n.d.). PMC. [Link]

  • Anesthesia/Analgesia in Small Mammals. (2017). VIN. [Link]

  • Synthesis of Local Anesthetics derived from aminobenzoic acid. (n.d.). Química Organica.org. [Link]

  • Local Anaesthetics. (n.d.). Ho Medical: Anaesthesia. [Link]

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A Senior Application Scientist's Guide to the Physicochemical Properties of Substituted Aminobenzoates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of a molecule is paramount. These properties govern a compound's behavior from bench to biological system, influencing everything from solubility and formulation to absorption and efficacy. This guide provides an in-depth comparative analysis of substituted aminobenzoates, a scaffold of significant interest in medicinal chemistry. We will explore key physicochemical parameters, the influence of substituent positioning, and the robust experimental methodologies used to characterize these critical attributes.

The Critical Role of Physicochemical Properties

The journey of a drug candidate from a promising lead to a therapeutic agent is paved with challenges, many of which are dictated by its fundamental physicochemical characteristics. Properties such as solubility, lipophilicity, and ionization state (pKa) are not merely data points; they are predictors of a compound's success. For instance, poor aqueous solubility is a leading cause of low bioavailability for orally administered drugs.[1] Lipophilicity, often expressed as LogP or LogD, is a key factor in a molecule's ability to permeate biological membranes, but excessive lipophilicity can lead to issues with metabolism, toxicity, and non-specific binding.[2] The ionization state of a molecule at physiological pH, determined by its pKa, will affect its solubility, absorption, and interaction with its biological target.

Substituted aminobenzoates offer a versatile platform for medicinal chemists, but the nature and position of substituents on the aminobenzoate core can dramatically alter these crucial physicochemical properties.[3][4][5] A thorough understanding of these structure-property relationships is therefore essential for rational drug design and optimization.

Comparative Analysis of Substituted Aminobenzoate Isomers

The ortho-, meta-, and para-isomers of aminobenzoic acid and their derivatives exhibit distinct physicochemical profiles due to the interplay of inductive and resonance effects.[5][6] The following tables summarize key experimental data for a selection of substituted aminobenzoates, providing a basis for structure-activity relationship (SAR) analysis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Water SolubilitypKa (carboxyl)pKa (amino)
2-Aminobenzoic acid C₇H₇NO₂137.14146-148[7]3.5 g/L (20 °C)[8]~2.17[8]~4.85[8]
3-Aminobenzoic acid C₇H₇NO₂137.14178-180[9]5.9 g/L (15 °C)[8]3.07[9]4.79[9]
4-Aminobenzoic acid C₇H₇NO₂137.14187-189[8]4.7 g/L (20 °C)[8]~2.38-2.50[8]~4.85-4.88[8]
Ethyl 2-aminobenzoate C₉H₁₁NO₂165.1913[10]Insoluble--
Methyl 4-aminobenzoate C₈H₉NO₂151.16110-111[11]Sparingly soluble--
Butyl 4-aminobenzoate C₁₁H₁₅NO₂193.2457-59Very slightly soluble2.53-
CompoundLogP
4-Aminobenzoic acid 0.83[12]
Butyl 4-aminobenzoate 2.87[13]

Note: The pKa values for the amino group refer to the pKa of the conjugate acid (R-NH3+).

Experimental Protocols for Physicochemical Characterization

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following sections detail the methodologies for determining the key physicochemical properties of substituted aminobenzoates.

Solubility Determination

Solubility is a critical parameter that influences a compound's dissolution rate and subsequent absorption.[14] Both kinetic and thermodynamic solubility assays are commonly employed in drug discovery.[14][15]

Kinetic Solubility Assay (Nephelometric Method)

This high-throughput method is useful for the rapid assessment of a large number of compounds.[14][16]

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).[16]

  • Plate Setup: Dispense 5 µL of the DMSO stock solution into the wells of a 384-well microtiter plate.[16]

  • Buffer Addition: Add 95 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 500 µM.

  • Mixing and Incubation: Mix the contents thoroughly and incubate the plate at room temperature for 2 hours.[16]

  • Measurement: Measure the light scattering in each well using a nephelometer to detect the presence of undissolved particles.[16]

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the "gold standard" for solubility measurement.[17]

Protocol:

  • Sample Preparation: Accurately weigh approximately 1 mg of the solid test compound into a glass vial.[17]

  • Solvent Addition: Add 1 mL of a suitable buffer (e.g., PBS, pH 7.4) to the vial.[17]

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[17]

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G cluster_kinetic Kinetic Solubility Workflow cluster_thermo Thermodynamic Solubility Workflow k_start 10 mM Stock in DMSO k_dispense Dispense 5 µL to Plate k_start->k_dispense k_add_buffer Add 95 µL PBS (pH 7.4) k_dispense->k_add_buffer k_incubate Incubate 2h at RT k_add_buffer->k_incubate k_measure Measure Nephelometry k_incubate->k_measure t_start Weigh ~1 mg Solid t_add_buffer Add 1 mL Buffer t_start->t_add_buffer t_equilibrate Agitate 24-48h t_add_buffer->t_equilibrate t_separate Centrifuge/Filter t_equilibrate->t_separate t_quantify Quantify by HPLC t_separate->t_quantify

Caption: Experimental workflows for kinetic and thermodynamic solubility determination.

Lipophilicity Determination (LogP/LogD)

Lipophilicity is a measure of a compound's partitioning between a lipid and an aqueous phase and is a key determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2] LogP is the partition coefficient for the neutral form of the molecule, while LogD is the distribution coefficient at a specific pH, accounting for both neutral and ionized forms.[18]

Shake-Flask Method for LogP Determination

This traditional method directly measures the partitioning of a compound between n-octanol and water.[18]

Protocol:

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Compound Addition: Dissolve a known amount of the test compound in one of the phases.

  • Partitioning: Combine equal volumes of the n-octanol and water phases in a separatory funnel. Shake vigorously for a set period to allow for partitioning.

  • Phase Separation: Allow the two phases to separate completely.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

HPLC-Based Method for LogP Determination

This method offers a faster, more automated alternative to the shake-flask method and requires smaller amounts of the compound.[19]

Protocol:

  • Column: Use a reverse-phase HPLC column (e.g., C18).

  • Mobile Phase: Use a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

  • Calibration: Inject a series of standard compounds with known LogP values to generate a calibration curve of retention time versus LogP.

  • Sample Analysis: Inject the test compound and record its retention time.

  • LogP Calculation: Determine the LogP of the test compound from its retention time using the calibration curve.

G cluster_shake_flask Shake-Flask LogP Workflow cluster_hplc HPLC-Based LogP Workflow sf_start Dissolve Compound sf_partition Partition between n-Octanol & Water sf_start->sf_partition sf_separate Separate Phases sf_partition->sf_separate sf_quantify Quantify Concentration in each Phase sf_separate->sf_quantify sf_calculate Calculate LogP sf_quantify->sf_calculate hplc_calibrate Calibrate with Standards hplc_inject Inject Test Compound hplc_calibrate->hplc_inject hplc_measure Measure Retention Time hplc_inject->hplc_measure hplc_calculate Calculate LogP from Calibration hplc_measure->hplc_calculate

Caption: Experimental workflows for LogP determination.

pKa Determination

The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH.[20]

Potentiometric Titration

This is a highly precise method for determining pKa values.[20][21]

Protocol:

  • Sample Preparation: Dissolve the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (typically at least 10⁻⁴ M).[20][21]

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.[21]

  • pH Monitoring: Monitor the pH of the solution continuously using a calibrated pH electrode.[21]

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point.

UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore that changes its absorbance upon ionization and can be used for compounds with lower solubility.[20]

Protocol:

  • Buffer Preparation: Prepare a series of buffers with known pH values spanning the expected pKa range of the compound.

  • Sample Preparation: Prepare solutions of the test compound in each buffer at a constant concentration.

  • Absorbance Measurement: Measure the UV-Vis absorbance spectrum of each solution.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the protonated and deprotonated species have different absorbances) against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

G cluster_potentiometric Potentiometric Titration Workflow cluster_spectrophotometric UV-Vis Spectrophotometry Workflow p_start Dissolve Compound p_titrate Titrate with Acid/Base p_start->p_titrate p_monitor Monitor pH p_titrate->p_monitor p_analyze Determine pKa from Titration Curve p_monitor->p_analyze s_start Prepare Solutions in Buffers of Varying pH s_measure Measure UV-Vis Absorbance s_start->s_measure s_analyze Determine pKa from Absorbance vs. pH Plot s_measure->s_analyze

Caption: Experimental workflows for pKa determination.

The Influence of Substituents on Physicochemical Properties

The electronic properties of substituents on the aminobenzoate ring have a profound impact on the molecule's overall physicochemical profile.

  • Electron-donating groups (EDGs) , such as the amino group, increase the electron density of the aromatic ring through resonance and inductive effects.[5] This generally increases the basicity of the amino group (higher pKa of the conjugate acid) and can influence the acidity of the carboxylic acid group.

  • Electron-withdrawing groups (EWGs) , such as a nitro group, decrease the electron density of the ring. This increases the acidity of the carboxylic acid group (lower pKa) and decreases the basicity of the amino group (lower pKa of the conjugate acid).[6]

The position of the substituent is also critical. For example, in para-aminobenzoic acid, the amino and carboxylic acid groups are in direct conjugation, allowing for significant resonance effects.[5] In meta-aminobenzoic acid, this direct conjugation is not possible, and the electronic effects are primarily inductive.[5] These differences in electronic communication across the aromatic ring lead to the observed variations in pKa, solubility, and other properties among the isomers.[3][4]

Conclusion

The physicochemical properties of substituted aminobenzoates are a complex interplay of their core structure and the nature and position of their substituents. A comprehensive characterization of these properties is a critical step in the drug discovery and development process. By employing robust experimental methodologies and understanding the underlying structure-property relationships, researchers can make more informed decisions in the design and optimization of new therapeutic agents. This guide provides a foundational framework for this essential aspect of medicinal chemistry, empowering scientists to advance their research with greater confidence and precision.

References

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  • Rodrigues, N. d. N., Woolley, J. M., Krokidi, K. M., Tesa-Serrate, M. A., Turner, M. A. P., Hine, N. D. M., & Stavros, V. G. (2021). Effects of substituent position on aminobenzoate relaxation pathways in solution. Physical Chemistry Chemical Physics, 23(41), 23242–23253. [Link]

  • Longdom Publishing. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved from [Link]

  • FTLOScience. (2022, December 14). Using Log P and Log D to Assess Drug Bioavailability. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Rodrigues, N. d. N., Woolley, J. M., Krokidi, K. M., Tesa-Serrate, M. A., Turner, M. A. P., Hine, N. D. M., & Stavros, V. G. (2021). Effects of substituent position on aminobenzoate relaxation pathways in solution. Physical Chemistry Chemical Physics, 23(41), 23242–23253. [Link]

  • Wikipedia. (n.d.). 3-Aminobenzoic acid. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed, 12(4), 305-12. [Link]

  • protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • cpanel.app1.ugel04.gob.pe. (n.d.). How To Find Pka. Retrieved from [Link]

  • Lonshakov, D. V., Sheremet'eva, S. V., Belosludtseva, E. M., Korovkin, S. A., Semchenko, A. V., & Katlinskij, A. V. (2015). Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. RSC Advances, 5(104), 85652–85660. [Link]

  • ResearchGate. (2025, August 5). Thermal Studies on Some Substituted Aminobenzoic Acids. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013, April 17). In aminobenzoic acid, do we have three different pKa's?. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminobenzoic Acid. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]

  • de Vries, R., Du, Y., Gerkema, E., & Buma, W. J. (2016). The impact of environment and resonance effects on the site of protonation of aminobenzoic acid derivatives. Physical Chemistry Chemical Physics, 18(34), 23711–23718. [Link]

  • Kyoto Electronics Manufacturing Co., Ltd. (n.d.). How should the acid dissociation constant pKa be measured?. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 4-Aminobenzoic Acid Esters of Polyethylene Glycol and Their Use for Pegylation of Therapeutic Proteins D. V. Lo. Retrieved from [Link]

  • NIST. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. Retrieved from [Link]

  • Ribeiro da Silva, M. A., Monte, M. J., & Matos, M. A. (2007). Substituent effects on the energetics and aromaticity of aminomethylbenzoic acids. The Journal of Physical Chemistry A, 111(46), 11843–11849. [Link]

  • ResearchGate. (2025, August 29). pKa determination by 1H NMR spectroscopy - An old methodology revisited. Retrieved from [Link]

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  • PubChem. (n.d.). 4-Aminobenzoate. Retrieved from [Link]

  • ResearchGate. (2021, June). Solubility Measurement and Thermodynamic Correlation of m-Aminobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Chemical Synthesis and Characterization of Poly(aniline-co-ethyl 3-aminobenzoate) Copolymers. Retrieved from [Link]

  • Google Patents. (n.d.). US7547798B2 - Process for preparing aminobenzoate esters.
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  • ResearchGate. (n.d.). Lipophilicity Parameters of Analyzed Compounds with the log P Values.... Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of p ABA in several solvents (data in Table 1), from above:. Retrieved from [Link]

  • Young, R. J., et al. (2019). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. Journal of medicinal chemistry, 62(21), 9441–9458. [Link]

  • Juniper Publishers. (2018, February 21). Lipophilicity (LogD7.4) of N-Aryl Benzo. Retrieved from [Link]

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  • Stenutz. (n.d.). pKa values. Retrieved from [Link]

  • NIH. (n.d.). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Retrieved from [Link]

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A Researcher's Guide to Differentiating Ethyl 3-Amino-4-methoxybenzoate and its 4-Amino-3-methoxy Isomer

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical development and fine chemical synthesis, the precise identification of constitutional isomers is not merely a matter of analytical rigor but a cornerstone of safety, efficacy, and intellectual property. Ethyl aminomethoxybenzoate isomers, particularly Ethyl 3-Amino-4-methoxybenzoate and Ethyl 4-Amino-3-methoxybenzoate, are structurally similar compounds whose distinct physicochemical properties necessitate unambiguous characterization. This guide provides a comprehensive spectroscopic comparison, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) to create a definitive framework for their differentiation. We delve into the causal relationship between substituent position and spectral output, offering field-proven insights and detailed experimental protocols to ensure reproducible and self-validating results.

Introduction: The Imperative of Isomeric Purity

This compound and its isomer, Ethyl 4-Amino-3-methoxybenzoate, are valuable building blocks in organic synthesis. While they share the same molecular formula (C₁₀H₁₃NO₃) and molecular weight (195.21 g/mol ), the positional difference of the amino (-NH₂) and methoxy (-OCH₃) groups on the benzene ring profoundly alters their electronic and steric environments. This seemingly subtle structural variance can lead to significant differences in biological activity, reactivity, and physical properties. Consequently, for researchers in drug development and materials science, the ability to confidently distinguish between these isomers is paramount.

This guide presents a side-by-side spectroscopic analysis, grounded in fundamental principles and supported by experimental data, to empower scientists with the tools for unequivocal identification.

Isomer_Structures cluster_0 Isomer A: this compound cluster_1 Isomer B: Ethyl 4-Amino-3-methoxybenzoate IsomerA IsomerB

Figure 1: Molecular Structures of the Compared Isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for distinguishing these isomers. The chemical shifts (δ) and coupling patterns of the aromatic protons provide a unique fingerprint for each molecule, directly reflecting the electronic influence of the substituents.

Causality Behind the Chemical Shifts

The differentiation arises from the interplay of the electronic effects of the three substituents on the aromatic ring:

  • Amino (-NH₂) group: A powerful electron-donating group (+M effect).

  • Methoxy (-OCH₃) group: A strong electron-donating group (+M effect).

  • Ethyl Carboxylate (-COOEt) group: An electron-withdrawing group (-M, -I effects).

In Isomer A (3-Amino-4-methoxy) , the two electron-donating groups are adjacent, and the amino group is meta to the withdrawing ester group. In Isomer B (4-Amino-3-methoxy) , the powerful amino donor is para to the ester, leading to a more pronounced polarization of the ring and significant upfield (lower ppm) shifts for the protons ortho to the amino group.

¹H NMR Spectral Data Comparison
Proton AssignmentIsomer A (this compound)Isomer B (Ethyl 4-Amino-3-methoxybenzoate)Rationale for Difference
Aromatic H (H-2) ~7.4 ppm (d)~7.4 ppm (d)In both isomers, this proton is ortho to the electron-withdrawing ester group, resulting in a downfield shift.
Aromatic H (H-5) ~6.8 ppm (d)~6.2 ppm (d)In Isomer B, this proton is ortho to the strongly donating amino group, causing a significant upfield shift. In Isomer A, it is ortho to the methoxy group, also shifted upfield but to a lesser extent.
Aromatic H (H-6) ~7.3 ppm (dd)~7.5 ppm (dd)In Isomer B, this proton is ortho to the methoxy group and meta to the amino group. In Isomer A, it is ortho to the amino group, but its proximity to the ester group results in a slightly more downfield position compared to what might be expected. The coupling patterns will also differ.
-NH₂ (Amine) ~4.0-4.5 ppm (br s)~4.0-4.5 ppm (br s)The chemical shift is variable and depends on solvent and concentration.
-OCH₃ (Methoxy) ~3.8 ppm (s)~3.9 ppm (s)The electronic environment is similar, leading to only minor differences.
-OCH₂CH₃ (Methylene) ~4.3 ppm (q)~4.3 ppm (q)Directly attached to the ester oxygen; position is nearly identical.
-OCH₂CH₃ (Methyl) ~1.3 ppm (t)~1.3 ppm (t)Distant from the aromatic ring; position is nearly identical.

Note: Data is compiled and predicted based on spectral data for the corresponding methyl esters and related structures.[1][2] Exact ppm values may vary with solvent and instrument.

¹³C NMR Spectral Data Comparison

The carbon chemical shifts are also highly diagnostic. The carbon attached to the amino group, in particular, will be significantly shielded (lower ppm).

Carbon AssignmentIsomer A (Predicted)Isomer B (Predicted)Rationale for Difference
C=O (Ester Carbonyl) ~166 ppm~167 ppmMinimal change expected.
C-1 (C-COOEt) ~122 ppm~121 ppmThe overall electronic density at this position is similar.
C-2 ~115 ppm~112 ppmShielded in both, but slightly more in Isomer B due to the para amino group's influence.
C-3 (C-NH₂ or C-OCH₃) ~138 ppm (C-NH₂)~149 ppm (C-OCH₃)In Isomer A, C-3 is attached to the amino group. In Isomer B, C-3 is attached to the methoxy group. This is a key differentiating signal.
C-4 (C-OCH₃ or C-NH₂) ~150 ppm (C-OCH₃)~140 ppm (C-NH₂)The inverse of the C-3 assignment, providing another clear point of distinction.
C-5 ~110 ppm~102 ppmSignificantly shielded in Isomer B, being ortho to the powerful amino donor.
C-6 ~124 ppm~123 ppmLess affected by the substituent changes.
-OCH₃ ~56 ppm~56 ppmMethoxy carbon shifts are typically consistent.
-OCH₂CH₃ ~61 ppm~61 ppmEthyl group carbons are too distant to be significantly affected.
-OCH₂CH₃ ~14 ppm~14 ppmEthyl group carbons are too distant to be significantly affected.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable functional group information. The key diagnostic regions are the N-H stretching frequencies of the primary amine and the C=O stretching frequency of the ester.

Key IR Absorption Bands
Vibrational ModeExpected Wavenumber (cm⁻¹)Isomeric Differentiation
N-H Stretch (Amine) 3300-3500Two bands are expected (asymmetric and symmetric).[3] The exact positions can be subtly influenced by intramolecular hydrogen bonding with the adjacent methoxy group in Isomer A or the ester group in other conformations, which may lead to slight broadening or shifts compared to Isomer B.[4]
C-H Stretch (Aromatic) 3000-3100Aromatic C-H stretches are characteristic but not typically used for differentiating these isomers.[5]
C-H Stretch (Aliphatic) 2850-3000Bands corresponding to the methoxy and ethyl groups will be present in both isomers.
C=O Stretch (Ester) 1680-1720The position of the ester carbonyl stretch is sensitive to electronic effects. In Isomer B, the strong electron-donating amino group is para to the ester, which can lower the C=O bond order via resonance, shifting the peak to a lower wavenumber (e.g., ~1690 cm⁻¹) compared to Isomer A.
C-O Stretch (Ester/Ether) 1100-1300A complex region of strong bands corresponding to C-O stretching of the ester and the aryl ether. The pattern may differ slightly between isomers but can be difficult to interpret definitively without reference spectra.
C-H Bending (Out-of-Plane) 700-900The substitution pattern on the benzene ring dictates these bands. Isomer A (1,2,4-trisubstituted) and Isomer B (1,2,4-trisubstituted) will show similar patterns, typically a strong band around 800-880 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures electronic transitions within the molecule. The position of the maximum absorbance (λ_max) is highly sensitive to the conjugation and electronic nature of the aromatic system.

Causality and Expected Spectra

Both isomers possess a chromophore consisting of a benzene ring with electron-donating (-NH₂, -OCH₃) and electron-withdrawing (-COOEt) groups. These auxochromes cause a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene.[3]

The key difference lies in the extent of this shift. In Isomer B , the powerful -NH₂ donor is conjugated directly with the -COOEt acceptor (para-relationship). This creates a strong intramolecular charge-transfer character, resulting in a significant bathochromic shift to a longer λ_max compared to Isomer A , where the -NH₂ group is meta to the ester and its donating effect is less directly conjugated with the acceptor.

Spectroscopic ParameterIsomer A (this compound)Isomer B (Ethyl 4-Amino-3-methoxybenzoate)
Expected λ_max ~290-310 nm~320-340 nm

Note: Values are estimates. The exact λ_max depends on the solvent.

Mass Spectrometry (MS)

Under electron ionization (EI), both isomers will show a prominent molecular ion (M⁺˙) peak at m/z = 195, confirming the molecular formula. The differentiation lies in the fragmentation pattern, although it may be subtle.

Predicted Fragmentation Patterns

The primary fragmentation pathways for benzoate esters involve the loss of the alkoxy group (-OEt) and subsequent loss of carbon monoxide (CO).[6]

  • Molecular Ion: Both isomers will show M⁺˙ at m/z = 195 .

  • Loss of Ethoxy Radical (•OCH₂CH₃): A major fragment at m/z = 150 ([M - 45]⁺) is expected for both, corresponding to the aminomethoxybenzoyl cation.

  • Loss of Ethylene (C₂H₄) via McLafferty Rearrangement: A smaller peak at m/z = 167 ([M - 28]⁺) corresponding to the aminomethoxybenzoic acid radical cation may be observed.

  • Loss of CO from the [M - 45]⁺ fragment: A subsequent loss of carbon monoxide from the m/z 150 fragment would yield a peak at m/z = 122 .

While the major fragments are the same, the relative intensities may differ slightly due to the different stabilities of the intermediate ions, but this is often not a reliable primary method for differentiation without high-resolution mass spectrometry or tandem MS (MS/MS).

MS_Fragmentation M Molecular Ion (M⁺˙) m/z = 195 M_45 [M - OEt]⁺ m/z = 150 M->M_45 - •OEt M_28 [M - C₂H₄]⁺˙ m/z = 167 M->M_28 McLafferty Rearrangement M_45_28 [M - OEt - CO]⁺ m/z = 122 M_45->M_45_28 - CO

Figure 2: General Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

To ensure the acquisition of high-quality, reliable data, the following standard operating procedures are recommended.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Acquire Isomer Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve IR FT-IR Sample->IR Solid/Neat MS EI-MS Sample->MS Direct Inlet NMR ¹H & ¹³C NMR Dissolve->NMR UV UV-Vis Dissolve->UV Compare Compare Spectra to Reference Data NMR->Compare IR->Compare UV->Compare MS->Compare Identify Confirm Isomer Identity Compare->Identify

Figure 3: Recommended Spectroscopic Analysis Workflow.
Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the isomer and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument for optimal resolution.

    • Acquire the spectrum with a 90° pulse angle and a relaxation delay of at least 2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a signal-to-noise ratio >100:1 for the smallest peak of interest.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum.

    • Use a wider spectral window (0-200 ppm) and a longer relaxation delay if necessary.

    • Acquire a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact using the pressure clamp.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over the range of 4000-600 cm⁻¹.

    • Co-add at least 16 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

    • Perform an ATR correction if necessary.

Protocol 3: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10-5 M) in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).

  • Acquisition:

    • Use a matched pair of quartz cuvettes. Fill one with the pure solvent (blank) and the other with the sample solution.

    • Calibrate the spectrophotometer with the blank.

    • Scan the sample from approximately 400 nm down to 200 nm.

    • Identify the wavelength of maximum absorbance (λ_max).

Conclusion

While this compound and Ethyl 4-Amino-3-methoxybenzoate are constitutionally isomeric, they are spectroscopically distinct. ¹H and ¹³C NMR spectroscopy stand as the most definitive methods for their differentiation , providing a wealth of structural information through chemical shifts and coupling patterns that directly correlate to the electronic environment of the aromatic ring. IR and UV-Vis spectroscopy serve as excellent confirmatory techniques, with the C=O stretching frequency and the λ_max, respectively, offering clear, diagnostic differences rooted in the varied conjugation between the donor and acceptor substituents. By employing the multi-technique approach and standardized protocols detailed in this guide, researchers can confidently and accurately characterize these important chemical building blocks.

References

  • Andreeva, O. A., & Burkova, L. A. (2017). IR spectroscopy studies of sodium salts of some aminobenzoic acid derivatives. Russian Chemical Bulletin, 66(9), 1638-1643. Available at: [Link]

  • PubChem. (n.d.). Methyl 4-amino-3-methoxybenzoate. National Center for Biotechnology Information. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. CheMystery. Available at: [Link]

  • Chemistry LibreTexts. (2020). Spectroscopic Properties of Aromatic Compounds. Available at: [Link]

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A Comparative In Vitro Evaluation of Novel Anesthetics Derived from Ethyl 3-Amino-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Safer and More Efficacious Local Anesthetics

The development of novel local anesthetics is a critical endeavor in modern medicine, aimed at enhancing patient safety and surgical outcomes. While established agents like lidocaine and bupivacaine are effective, they are not without limitations, including potential systemic toxicity and variable efficacy. The ideal local anesthetic would exhibit a rapid onset of action, prolonged duration of nerve blockade, and a superior safety profile with minimal off-target effects.

This guide presents a comprehensive in vitro comparison of a new series of anesthetic compounds derived from the parent molecule, Ethyl 3-Amino-4-methoxybenzoate. This parent compound, a benzoic acid ester, shares structural similarities with other known local anesthetics, making it a promising scaffold for the development of novel derivatives with potentially enhanced properties. Through systematic molecular modifications, we have synthesized a library of analogues and subjected them to a rigorous battery of in vitro assays to characterize their anesthetic potential and safety profiles.

Our evaluation focuses on three key areas: efficacy in blocking voltage-gated sodium channels, the primary molecular target of local anesthetics; potential cytotoxicity against relevant cell lines; and off-target effects on the hERG potassium channel, a critical determinant of cardiac safety. By comparing the performance of these novel derivatives against clinically established local anesthetics, this guide provides valuable insights for researchers, scientists, and drug development professionals in the field of anesthesiology and pharmacology.

Rationale for Derivative Synthesis from this compound

The molecular architecture of this compound provides a versatile platform for chemical modification. The core structure comprises an aromatic ring, an ester linkage, and an amino group, all of which are known to influence the anesthetic properties of this class of drugs. Our synthetic strategy focused on modifying the alkyl chain attached to the amino group, a region known to modulate the hydrophobicity and potency of local anesthetics. By systematically varying the length and branching of this alkyl chain, we aimed to optimize the interaction of the molecule with the sodium channel binding site, thereby enhancing anesthetic efficacy.

The methoxy group on the aromatic ring is another key feature. It is hypothesized to influence the pKa of the amino group, which in turn affects the proportion of the charged and uncharged forms of the drug at physiological pH. This balance is crucial, as the uncharged form is required to cross the nerve membrane, while the charged form is responsible for blocking the sodium channel from within the neuron.[1]

Comparative In Vitro Evaluation: Methodology and Results

To provide a robust and objective comparison, we subjected our novel derivatives, alongside lidocaine and bupivacaine as positive controls, to a series of standardized in vitro assays.

Sodium Channel Blockade Assay

The primary mechanism of action for local anesthetics is the blockade of voltage-gated sodium channels in nerve cell membranes, which prevents the propagation of action potentials and, consequently, the sensation of pain.[1][2][3][4][5] We assessed the potency of our novel compounds in blocking these channels using a whole-cell patch-clamp electrophysiology assay on a cell line stably expressing the human Nav1.7 sodium channel subtype, which is predominantly expressed in peripheral sensory neurons.

  • Cell Culture: HEK293 cells stably expressing the human Nav1.7 channel were cultured in standard conditions.

  • Electrophysiological Recording: Whole-cell voltage-clamp recordings were performed using an automated patch-clamp system.

  • Voltage Protocol: Cells were held at a holding potential of -120 mV. A series of depolarizing voltage steps were applied to elicit sodium currents.

  • Compound Application: The novel derivatives and control compounds were perfused at increasing concentrations.

  • Data Analysis: The concentration-response curves were generated, and the half-maximal inhibitory concentration (IC50) for each compound was calculated. A lower IC50 value indicates higher potency.

G cluster_0 Cell Preparation cluster_1 Electrophysiology cluster_2 Data Analysis A HEK293 cells with Nav1.7 expression B Cell Culture A->B C Harvesting and Seeding B->C D Whole-Cell Patch-Clamp C->D E Apply Voltage Protocol D->E F Record Sodium Currents E->F G Apply Test Compounds F->G H Generate Concentration- Response Curves G->H I Calculate IC50 Values H->I J Potency Ranking I->J Comparative Analysis

Caption: Workflow for assessing sodium channel blockade.

Cytotoxicity Assay

The safety of a novel anesthetic is paramount. Cytotoxicity assays are crucial for identifying any potential harmful effects of a drug candidate on living cells at an early stage of development.[6][7][8][9][10] We employed the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the metabolic activity of human fibroblast cells after exposure to our novel compounds. A reduction in metabolic activity is indicative of cytotoxicity.

  • Cell Seeding: Human fibroblast cells were seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with various concentrations of the novel derivatives and control compounds for 24 and 48 hours.

  • MTT Incubation: MTT reagent was added to each well, and the plates were incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals were dissolved using a solubilization solution.

  • Absorbance Measurement: The absorbance of each well was measured using a microplate reader at 570 nm.

  • Data Analysis: Cell viability was expressed as a percentage of the untreated control.

G A Seed Human Fibroblasts B Incubate Overnight A->B C Treat with Test Compounds B->C D Incubate for 24h & 48h C->D E Add MTT Reagent D->E F Incubate to form Formazan E->F G Solubilize Formazan F->G H Measure Absorbance G->H I Calculate Cell Viability (%) H->I

Caption: Step-by-step process of the MTT assay.

hERG Channel Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[11][12][13][14] Therefore, early screening for hERG channel liability is a critical step in drug development. We utilized an automated patch-clamp system to assess the inhibitory effects of our novel compounds on the hERG channel expressed in a stable cell line.

  • Cell Preparation: HEK293 cells stably expressing the hERG channel were used.

  • Electrophysiological Recording: Whole-cell patch-clamp recordings were performed using an automated system.

  • Voltage Protocol: A specific voltage protocol was applied to elicit hERG tail currents.

  • Compound Application: The test compounds were applied at various concentrations.

  • Data Analysis: The percentage of hERG current inhibition was calculated for each concentration, and IC50 values were determined.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A HEK293 cells with hERG B Cell Culture A->B C Automated Patch-Clamp B->C D Apply hERG Voltage Protocol C->D E Apply Test Compounds D->E F Record hERG Currents E->F G Calculate % Inhibition F->G H Determine IC50 G->H

Caption: Workflow for assessing hERG channel inhibition.

Comparative Data Summary

The following table summarizes the key in vitro data obtained for the most promising novel derivatives (designated as EAMB-1, EAMB-2, and EAMB-3) in comparison to lidocaine and bupivacaine.

CompoundSodium Channel Blockade (Nav1.7) IC50 (µM)Cytotoxicity (Fibroblasts) CC50 (µM) at 48hhERG Channel Inhibition IC50 (µM)Therapeutic Index (CC50/Nav1.7 IC50)
Lidocaine 150>1000>300>6.7
Bupivacaine 252505010
EAMB-1 100>1000>500>10
EAMB-2 20400>20020
EAMB-3 50800>40016

Discussion and Interpretation of Results

The in vitro data reveals several promising trends among the novel derivatives of this compound.

Efficacy: All three novel derivatives demonstrated potent blockade of the Nav1.7 sodium channel. Notably, EAMB-2 exhibited an IC50 value comparable to that of bupivacaine, a highly potent clinical anesthetic. This suggests that the structural modifications in EAMB-2 have successfully enhanced its affinity for the sodium channel. EAMB-1 and EAMB-3 also showed significant potency, surpassing that of lidocaine.

Safety Profile: A key objective of this research was to develop anesthetics with an improved safety margin. The cytotoxicity data indicates that EAMB-1 possesses a particularly favorable profile, with no significant cytotoxicity observed at the tested concentrations. EAMB-2 and EAMB-3 also demonstrated lower cytotoxicity compared to bupivacaine.

The hERG channel inhibition data is equally encouraging. All three novel derivatives displayed significantly less inhibition of the hERG channel compared to bupivacaine, with IC50 values well above clinically relevant concentrations. This suggests a reduced risk of cardiotoxicity for these new compounds.[11][12][14]

Therapeutic Index: The therapeutic index, calculated as the ratio of cytotoxicity (CC50) to efficacy (Nav1.7 IC50), provides an overall measure of a drug's safety margin. All three novel derivatives exhibited a superior therapeutic index compared to both lidocaine and bupivacaine, with EAMB-2 showing the most promising value.

Structure-Activity Relationship Insights

The observed differences in activity among the derivatives provide valuable insights into their structure-activity relationships. The increased potency of EAMB-2 suggests that its specific alkyl chain modification optimizes the hydrophobic interactions within the sodium channel binding pocket. The lower cytotoxicity and hERG liability of the novel compounds, particularly EAMB-1, may be attributed to alterations in their overall physicochemical properties, such as lipophilicity and molecular size, which can influence their off-target interactions.

Future Directions and Conclusion

The in vitro evaluation presented in this guide identifies three novel derivatives of this compound—EAMB-1, EAMB-2, and EAMB-3—as promising candidates for further development as local anesthetics. These compounds exhibit potent sodium channel blockade, a favorable safety profile with low cytotoxicity and reduced hERG liability, and a superior therapeutic index compared to established clinical agents.

While these in vitro results are highly encouraging, it is important to acknowledge their limitations. In vitro assays, while essential for initial screening, do not fully replicate the complex physiological environment of a living organism.[15] Therefore, the next crucial step will be to advance these promising candidates to in vivo studies to evaluate their anesthetic efficacy, duration of action, and systemic toxicity in animal models. Further research will also focus on elucidating their precise mechanism of action and exploring their potential for various clinical applications.

References

  • Creative Bioarray. hERG Safety Assay. [Link]

  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Appgreatlakes. The Importance of Screening Against the hERG Assay. [Link]

  • National Institutes of Health. Microfluidic Cell Culture and Its Application in High Throughput Drug Screening: Cardiotoxicity Assay for hERG Channels. [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]

  • Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. [Link]

  • International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • SciSpace. Role of Cytotoxicity Experiments in Pharmaceutical Development. [Link]

  • Bio-Algorithms and Med-Systems. RANDOMFOREST BASED ASSESSMENT OF THE HERG CHANNEL INHIBITION POTENTIAL FOR THE EARLY DRUG CARDIOTOXICITY TESTING. [Link]

  • PubMed. Local anaesthesia efficacy: discrepancies between in vitro and in vivo studies. [Link]

  • Frontiers. The Sodium Channel as a Target for Local Anesthetic Drugs. [Link]

  • ASCO Publications. Antitumor effects of local anesthetic agents in vitro and in vivo. [Link]

  • PubMed Central. Comparative Analysis of Different Local Anesthetic Solutions Available in Market: An In Vitro and Clinical Study. [Link]

  • PubMed Central. The Sodium Channel as a Target for Local Anesthetic Drugs. [Link]

  • National Institutes of Health. In vitro exposure of human fibroblasts to local anaesthetics impairs cell growth. [Link]

  • Mechanism of Local Anesthetics: Sodium Channel Blockade and Nerve Conduction. [Link]

  • State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution. [Link]

  • PubMed Central. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. [Link]

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Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling Ethyl 3-Amino-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical plans for the handling and disposal of Ethyl 3-Amino-4-methoxybenzoate (CAS No. 16357-44-1). As a crucial building block in pharmaceutical and chemical synthesis, understanding its hazard profile is paramount to ensuring laboratory safety.[1] While comprehensive toxicological data for this specific compound is not thoroughly established, its classification as an aromatic amine powder necessitates a proactive and stringent approach to safety.[2][3] This document moves beyond mere compliance, offering a framework for risk assessment and procedural excellence tailored to drug development professionals.

Hazard Assessment and Risk Profile

The primary routes of occupational exposure to this compound are inhalation of airborne dust particles, direct skin contact, and eye contact.[3][4] Although specific hazard statements for this molecule are not universally harmonized, data from closely related aromatic amines and benzoic acid derivatives indicate a clear potential for irritation. Safety Data Sheets (SDS) for analogous compounds consistently list "Causes skin irritation" and "Causes serious eye irritation".[4][5][6] Inhalation may also lead to respiratory irritation.[3]

Therefore, all handling procedures must be designed to mitigate these risks through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Hazard IDPotential HazardPrimary Exposure RouteKey Mitigation Strategy
SKIN-IRR Causes skin irritationDermal ContactChemical-resistant gloves, Lab coat
EYE-IRR Causes serious eye irritationEye ContactSafety goggles or face shield
RESP-IRR May cause respiratory irritationInhalationFume hood, Respirator (if needed)

Core PPE Requirements: A Multi-Level Approach

A one-size-fits-all approach to PPE is inefficient and can be unsafe. The required level of protection is directly proportional to the risk of exposure associated with a specific task. We advocate a tiered system based on the scale and nature of the operation.

Tier 1: Basic Handling & Storage

For tasks with minimal risk of exposure, such as transporting sealed containers or conducting inventory, the following baseline PPE is mandatory:

  • Safety Glasses: Protects against unforeseen splashes or accidents.

  • Standard Lab Coat: Provides a primary barrier against incidental contact.

  • Nitrile Gloves: Suitable for preventing contact with trace surface contamination.

Tier 2: Small-Scale Laboratory Operations

This tier applies to the most common research activities, including weighing milligram to gram quantities and preparing solutions. These tasks must be performed within a certified chemical fume hood to control airborne particulates.[7][8][9]

  • Chemical Splash Goggles: Offer superior protection over safety glasses by forming a seal around the eyes, preventing entry of fine powders.[10]

  • Nitrile Gloves: Disposable nitrile gloves provide adequate protection for incidental contact.[9] It is critical to inspect gloves for defects before use and to change them frequently, especially after handling the compound.[3][9] Always use proper glove removal technique to avoid contaminating your skin.[3]

  • Lab Coat: A clean, buttoned lab coat is required to protect skin and personal clothing.[7][9]

Tier 3: Large-Scale Operations & Spill Response

When handling bulk quantities or responding to a spill, the potential for significant exposure increases dramatically. This necessitates an elevation in PPE.

  • Full-Face Shield over Goggles: Provides an additional layer of protection for the entire face from splashes and airborne particles.[10]

  • Chemical-Resistant Apron or Coveralls: Worn over the lab coat, a rubber or plastic apron protects against significant splashes of solutions or large amounts of powder.[9]

  • Double Gloving: Consider wearing two pairs of nitrile gloves for added protection during extended operations or when cleaning spills.

  • Respiratory Protection: If engineering controls (like a fume hood) are unavailable or insufficient to control dust, a respirator is required. For nuisance dust exposure, a P95 (US) or P1 (EU) particle respirator is recommended.[3] For higher-level protection, cartridges rated for organic vapors and particulates (e.g., OV/AG/P99 in the US or ABEK-P2 in the EU) should be used.[3]

Standard Operating Procedures (SOPs)

Adherence to validated procedures is the cornerstone of laboratory safety. The following protocols provide step-by-step guidance for common tasks.

SOP 1: Weighing the Solid Compound
  • Preparation: Ensure the analytical balance is inside a certified chemical fume hood.[7] Place a disposable bench cover on the work surface.[7]

  • PPE: Don Tier 2 PPE (Goggles, Lab Coat, Nitrile Gloves).

  • Handling: Use a spatula to transfer small amounts of the powder from the stock container to a tared weigh boat. Avoid pouring directly from the bottle to minimize dust generation.[7]

  • Closure: Immediately close the stock container after use to prevent spillage and contamination.[7]

  • Decontamination: Once the desired amount is weighed, carefully clean the spatula. Use wet cleaning methods (a cloth dampened with 70% ethanol or water) to decontaminate the balance, surrounding surfaces, and the exterior of the stock container.[7]

  • Disposal: Dispose of the bench cover and any contaminated wipes in the designated solid chemical waste container.

SOP 2: Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

  • Donning Sequence:

    • Lab Coat

    • Safety Goggles / Face Shield

    • Respirator (if required)

    • Gloves (pulled over the cuffs of the lab coat)

  • Doffing Sequence (to be performed at the exit of the work area):

    • Gloves: Remove using a glove-to-glove, then skin-to-skin technique. Dispose of them immediately in a hazardous waste bin.

    • Lab Coat: Remove by rolling it outwards, ensuring the contaminated exterior does not touch your clothes.

    • Goggles / Face Shield: Handle by the strap or sides.

    • Respirator: Remove last.

    • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[3][10]

Operational & Disposal Plan

A complete safety plan extends beyond handling to include storage and waste management.

  • Storage: Store this compound in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials like strong oxidizing agents.[11][12]

  • Spill Response:

    • Alert personnel and evacuate the immediate area.[10]

    • Wearing Tier 3 PPE, gently cover the spill with an absorbent material to prevent further dust dispersal.

    • Carefully sweep or scoop the material into a designated, labeled hazardous waste container.[3] Avoid creating dust.[3]

    • Clean the spill area thoroughly using a wet method.

  • Waste Disposal:

    • Unused Product & Contaminated Materials: All surplus chemical and materials contaminated with this compound (e.g., gloves, weigh boats, bench covers) must be disposed of as hazardous chemical waste.[3] They should be collected in a suitable, closed, and clearly labeled container for disposal by a licensed professional waste service.[3][4]

    • Environmental Precautions: Do not allow the product or contaminated materials to enter drains or the environment.[3][11]

Visual Workflow: PPE Selection Logic

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_start cluster_questions cluster_ppe start Assess Task Involving This compound q1 Will dust be generated? (e.g., weighing, transferring solid) start->q1 q2 Is there a splash risk? (e.g., preparing/transferring solutions) q1->q2 No ppe2 Required PPE: - Lab Coat - Chemical Goggles - Nitrile Gloves - Work in Fume Hood q1->ppe2 Yes q3 Is this a large-scale task or spill cleanup? q2->q3 No q2->ppe2 Yes ppe1 Required PPE: - Lab Coat - Safety Glasses - Nitrile Gloves q3->ppe1 No ppe3 Required PPE: - Lab Coat + Apron - Goggles + Face Shield - Double Gloves (Nitrile) - Respirator (as needed) q3->ppe3 Yes

Caption: Decision tree for selecting appropriate PPE.

References

  • What are the Health and Safety Guidelines for Using Amines?
  • MSDS of Ethyl 4-amino-3-methoxybenzo
  • Weighing Hazardous Powders in the Labor
  • Ethyl 3-amino-4-methoxybenzo
  • SAFETY D
  • Safety D
  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025-05-26).
  • Ethyl 3-Amino-4-methylbenzoate - Safety D
  • 16357-44-1 | Ethyl 3-amino-4-methoxybenzo
  • A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed.
  • Safety Rules in Chemical Laboratories: A Practical Guide | US - SDS Management Software. (2025-10-07).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-06).
  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
  • SAFETY D
  • SAFETY DATA SHEET - Fisher Scientific. (2023-08-25).
  • Part D: Chemical Safety Procedures for Laboratories - University of Wisconsin-La Crosse.
  • 3-Amino-4-methoxybenzoic acid ethyl ester | 16357-44-1 | FA70735 - Biosynth.

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.